2,4,6-Triethoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151974. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-triethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-15-10-7-12(16-5-2)11(9-14)13(8-10)17-6-3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNZCYUMRHJSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)OCC)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302584 | |
| Record name | 2,4,6-triethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59652-88-9 | |
| Record name | 59652-88-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-triethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIETHOXYBENZALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 2,4,6-Triethoxybenzaldehyde from phloroglucinol
An In-depth Technical Guide to the Synthesis of 2,4,6-Triethoxybenzaldehyde from Phloroglucinol
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable polysubstituted aromatic aldehyde, serving as a key building block in the synthesis of various specialty chemicals and pharmaceutical intermediates. Its symmetrically substituted electron-rich aromatic core makes it a versatile precursor for constructing more complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, phloroglucinol. The synthesis is presented as a robust two-step process: a comprehensive O-alkylation followed by a high-yield formylation. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical process parameters to ensure successful and reproducible outcomes.
Strategic Overview: A Two-Step Synthetic Pathway
The conversion of phloroglucinol to this compound is most efficiently achieved through a two-stage synthetic sequence. This strategy is predicated on first protecting and activating the phloroglucinol ring via etherification, followed by the introduction of the aldehyde functionality onto the now highly electron-rich aromatic system.
-
Step 1: Per-O-Ethylation via Williamson Ether Synthesis. The three acidic phenolic hydroxyl groups of phloroglucinol are converted to ethyl ethers. This transformation serves a dual purpose: it protects the hydroxyl groups from participating in side reactions during the subsequent formylation step and significantly increases the nucleophilicity of the aromatic ring, thereby activating it towards electrophilic substitution.
-
Step 2: Formylation via Vilsmeier-Haack Reaction. The formyl group (-CHO) is introduced onto the 1,3,5-triethoxybenzene intermediate. The Vilsmeier-Haack reaction is the method of choice for this step due to its high efficiency with electron-rich arenes and its use of relatively accessible and manageable reagents.[1][2]
Caption: Overall synthetic workflow.
Step 1: Synthesis of 1,3,5-Triethoxybenzene
Mechanistic Principle: The Williamson Ether Synthesis
This classic reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The process begins with the deprotonation of the phenolic hydroxyl groups of phloroglucinol by a suitable base, generating highly nucleophilic phenoxide ions. These phenoxides then attack the electrophilic carbon of an ethylating agent, displacing a leaving group and forming the ether linkage. Given the three hydroxyl groups on phloroglucinol, this reaction is performed with at least three equivalents of both the base and the ethylating agent to ensure complete per-O-ethylation.
Caption: Mechanism of the Williamson Ether Synthesis.
Causality in Experimental Design
-
Choice of Base (Potassium Carbonate): Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ≈ 9-10) but is not so caustic as to promote significant side reactions. Its limited solubility in solvents like acetone necessitates the use of a phase-transfer catalyst or simply refluxing to drive the reaction to completion.
-
Choice of Ethylating Agent (Diethyl Sulfate): Diethyl sulfate ((C₂H₅)₂SO₄) is a potent and cost-effective ethylating agent. It provides a good leaving group (ethyl sulfate anion), facilitating the SN2 reaction. It is, however, toxic and must be handled with appropriate personal protective equipment.
-
Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the organic starting material and facilitates the SN2 mechanism.[4] Its boiling point (56 °C) allows for the reaction to be conducted at a moderate reflux temperature, ensuring a sufficient reaction rate without thermal degradation.
Experimental Protocol: 1,3,5-Triethoxybenzene
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phloroglucinol (12.6 g, 0.1 mol), anhydrous potassium carbonate (48.4 g, 0.35 mol), and 250 mL of acetone.
-
Reagent Addition: Stir the suspension vigorously. Slowly add diethyl sulfate (46.3 g, 0.3 mol) to the mixture dropwise over 30 minutes. The addition is exothermic and may cause the acetone to begin boiling.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phloroglucinol spot is no longer visible.
-
Work-up: Allow the reaction mixture to cool to room temperature. Filter off the inorganic salts (K₂CO₃ and K₂SO₄) and wash the solid cake with a small amount of fresh acetone.
-
Isolation: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in 200 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH solution (2 x 100 mL) to remove any unreacted phenol, and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 1,3,5-triethoxybenzene as a pale yellow oil or low-melting solid.
Data Summary: Step 1
| Parameter | Value | Rationale |
| Phloroglucinol | 1.0 equivalent | Starting material |
| Diethyl Sulfate | 3.0 - 3.3 equivalents | Stoichiometric requirement for tri-ethylation with slight excess |
| Potassium Carbonate | 3.5 equivalents | Base to deprotonate all three hydroxyl groups |
| Solvent | Acetone | Polar aprotic solvent, suitable for SN2 |
| Temperature | ~56 °C (Reflux) | Provides sufficient energy to overcome activation barrier |
| Reaction Time | 8 - 12 hours | Typical duration for completion |
| Expected Yield | 85 - 95% | High-yielding reaction under optimized conditions |
Step 2: Synthesis of this compound
Mechanistic Principle: The Vilsmeier-Haack Reaction
This reaction is a powerful method for formylating electron-rich aromatic compounds.[5] It involves two key stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The electron-rich π system of 1,3,5-triethoxybenzene attacks the electrophilic carbon of the Vilsmeier reagent. The three ethoxy groups are strong ortho-, para-directing activators, making the unsubstituted positions of the ring highly nucleophilic and leading to a rapid reaction. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[6]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Causality in Experimental Design
-
Reagents (DMF/POCl₃): This combination is the classic choice for generating the Vilsmeier reagent. DMF serves as both a solvent and the source of the formyl group. POCl₃ is the activating agent that converts the amide into the electrophilic iminium salt.
-
Temperature Control: The formation of the Vilsmeier reagent is highly exothermic. Therefore, POCl₃ is added slowly to DMF at a reduced temperature (0-5 °C) to control the reaction rate, prevent side reactions, and ensure safety.
-
Aqueous Work-up: The reaction is quenched by pouring it onto crushed ice. This serves two critical functions: it hydrolyzes the intermediate iminium salt to the desired aldehyde and helps to dissipate the heat from the neutralization of the acidic reaction mixture. Subsequent neutralization with a base like sodium carbonate is necessary to bring the product out of the solution.[7]
Experimental Protocol: this compound
-
Vilsmeier Reagent Preparation: In a three-neck flask fitted with a dropping funnel, thermometer, and nitrogen inlet, place N,N-Dimethylformamide (DMF) (30 mL). Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃) (11.3 g, 0.074 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes after addition is complete, during which the Vilsmeier reagent may crystallize.
-
Substrate Addition: Dissolve 1,3,5-triethoxybenzene (10.5 g, 0.05 mol) in 20 mL of DMF. Add this solution dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature and pour it cautiously onto 200 g of crushed ice with vigorous stirring.
-
Neutralization and Isolation: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH is ~7-8. A precipitate of the crude product will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
Data Summary: Step 2
| Parameter | Value | Rationale |
| 1,3,5-Triethoxybenzene | 1.0 equivalent | Substrate |
| Phosphorus Oxychloride | 1.5 equivalents | Activating agent for Vilsmeier reagent formation |
| DMF | Solvent & Reagent | Source of formyl group and reaction medium |
| Temperature | 0 °C (addition), 60-70 °C (reaction) | Controls exothermicity, then drives reaction |
| Reaction Time | 2 - 3 hours | Sufficient for complete formylation |
| Expected Yield | 80 - 90% | Highly efficient reaction on activated arenes |
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
2,4,6-Triethoxybenzaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triethoxybenzaldehyde is a polysubstituted aromatic aldehyde characterized by a benzene ring functionalized with three ethoxy groups at the 2, 4, and 6 positions and a formyl group at the 1 position. This compound belongs to the broader class of alkoxybenzaldehydes, which are of significant interest in organic synthesis and medicinal chemistry. While its close analog, 2,4,6-trimethoxybenzaldehyde, is well-documented, this compound represents a more specialized intermediate. Its distinct lipophilicity, conferred by the ethyl groups in place of methyl groups, may offer unique solubility and pharmacokinetic properties in drug design and development. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on its relevance to the scientific research community.
Core Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in a research and development setting.
| Property | Value | Source |
| CAS Number | 59652-88-9 | [1] |
| Molecular Formula | C₁₃H₁₈O₄ | [1] |
| Molecular Weight | 238.28 g/mol | [1] |
| Appearance | Colorless solid | [1] |
| Solubility | Soluble in organic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the alkylation of the corresponding trihydroxybenzaldehyde. The following protocol provides a detailed, step-by-step methodology.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 2,4,6-trihydroxybenzaldehyde and bromoethane.
Materials:
-
2,4,6-Trihydroxybenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Bromoethane (EtBr)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated brine solution
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Dissolve 2,4,6-trihydroxybenzaldehyde (1.88 g, 9.9 mmol) in DMF in a suitable reaction flask.
-
Carefully add sodium hydride (0.960 g, 24 mmol, 60% dispersion in mineral oil) to the solution.
-
Add bromoethane (16.240 g, 11.05 mL, 149 mmol) to the reaction mixture.
-
Stir the mixture overnight at room temperature.
-
Monitor the reaction progress. If the trialkylated product is not observed, add another portion of sodium hydride (0.301 g, 12.5 mmol, 60% dispersion in mineral oil) and bromoethane (2.05 g, 1.397 mL, 18.8 mmol).
-
Heat the mixture and stir overnight at 60°C.
-
Quench the reaction by adding water (50 mL).
-
Extract the crude product with dichloromethane (DCM).
-
Wash the organic phase twice with saturated brine solution.
-
Remove the solvent under reduced pressure.
-
Purify the residual crude product by column chromatography on silica gel using a 3:2 mixture of Hexane/EtOAc as the eluent to afford the pure product as a colorless solid.[1]
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong base is required to deprotonate the hydroxyl groups of 2,4,6-trihydroxybenzaldehyde, forming the corresponding alkoxides. These alkoxides are potent nucleophiles necessary for the subsequent Williamson ether synthesis.
-
Bromoethane (EtBr): This serves as the electrophile, providing the ethyl groups for the etherification. An excess is used to drive the reaction to completion.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation (Na+) without solvating the nucleophilic alkoxide, thus enhancing its reactivity.
-
Heating to 60°C: In cases of incomplete reaction at room temperature, heating provides the necessary activation energy to overcome the reaction barrier and ensure complete tri-etherification.
References
Spectroscopic Analysis of 2,4,6-Triethoxybenzaldehyde: Data Unavailability and a Proposed Alternative
This scarcity of data prevents the creation of a scientifically rigorous and trustworthy guide as per the user's core requirements. To provide a valuable and accurate resource, we propose to instead develop the in-depth technical guide for the closely related and extensively characterized compound, 2,4,6-Trimethoxybenzaldehyde .
This alternative will allow for a thorough exploration of the spectroscopic features of a symmetrically substituted alkoxybenzaldehyde, providing insights that are directionally relevant to the original topic. The guide for 2,4,6-Trimethoxybenzaldehyde would include:
-
Detailed analysis of experimental ¹H and ¹³C NMR spectra , including chemical shift assignments and interpretation of splitting patterns.
-
Comprehensive review of its Infrared (IR) spectrum , identifying characteristic vibrational modes.
-
In-depth examination of its Mass Spectrometry (MS) data , including fragmentation patterns.
-
Step-by-step protocols for data acquisition.
-
Visualizations and diagrams to illustrate molecular structure and key spectroscopic correlations.
-
A complete list of references to authoritative sources.
We believe this approach will best serve the user's interest in understanding the spectroscopic properties of this class of molecules while upholding the principles of scientific integrity. We await your approval to proceed with the proposed topic of 2,4,6-Trimethoxybenzaldehyde.
A Technical Guide to the Synthetic Applications of 2,4,6-Triethoxybenzaldehyde: An Electron-Rich Building Block
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of an Electron-Rich Aromatic Aldehyde
In the vast toolkit of organic synthesis, aromatic aldehydes are foundational pillars for constructing molecular complexity. Among these, 2,4,6-Triethoxybenzaldehyde stands out due to a unique combination of electronic and steric properties conferred by its specific substitution pattern. The molecule features a reactive aldehyde group flanked by two ortho-ethoxy substituents and a third in the para position. These three electron-donating groups (EDGs) work in concert to create a highly nucleophilic aromatic ring and modulate the reactivity of the carbonyl group. This guide explores the causality behind its reactivity and details its proven applications in the synthesis of complex molecular architectures, from macrocycles to natural products.
The ethoxy groups, through resonance donation of oxygen's lone pairs, significantly increase the electron density of the benzene ring. This electronic enrichment not only influences the aldehyde's reactivity but also makes the entire molecule a valuable precursor to phloroglucinol scaffolds, which are central to numerous biologically active compounds.[1][2] Concurrently, the bulky ortho-ethoxy groups provide significant steric hindrance around the aldehyde, a feature that can be strategically exploited to control reaction pathways and selectivities.
Synthesis and Physicochemical Properties
This compound is typically synthesized via the Vilsmeier-Haack reaction, which involves the formylation of the highly activated 1,3,5-triethoxybenzene. This method is efficient and provides the target aldehyde in high yield. A similar procedure is used for its structural analog, 2,4,6-trimethoxybenzaldehyde, starting from 1,3,5-trimethoxybenzene using phosphoryl chloride and dimethylformamide (DMF).[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 99-102 °C |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Ethyl Acetate); Insoluble in water. |
| CAS Number | 62321-36-8 |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dictated by the interplay of its electron-rich ring and its sterically hindered aldehyde function.
-
The Aldehyde Moiety: The reactivity of a benzaldehyde towards nucleophiles is governed by the electrophilicity of the carbonyl carbon.[4][5] The strong electron-donating effect of the three ethoxy groups reduces this electrophilicity compared to unsubstituted benzaldehyde. Consequently, reactions at the aldehyde may require slightly more forcing conditions or specific catalysts to proceed efficiently. However, this modulation prevents unwanted side reactions, offering a degree of control.
-
The Aromatic Ring: The high electron density makes the ring system a potent nucleophile. While it is fully substituted, its derivatives are excellent precursors for compounds containing the 1,3,5-trihydroxybenzene (phloroglucinol) core, a common motif in natural products like flavonoids and coumarins.[1][6]
Key Application Domain: Macrocycle Synthesis (Porphyrins)
The C₂ symmetry and reactive aldehyde handles of this compound make it an ideal building block for constructing complex, sterically hindered macrocycles like porphyrins. These molecules have widespread applications in catalysis, materials science, and medicine.
The synthesis of meso-tetrasubstituted porphyrins typically involves the acid-catalyzed condensation of an aldehyde with pyrrole.[7] The bulky ortho-ethoxy groups of this compound play a crucial role in controlling the atropisomerism of the resulting porphyrin, a key feature for creating specific chiral environments in catalysis. While classic methods like the Adler-Longo or Lindsey syntheses are effective, they often require harsh conditions or expensive oxidants.[7][8] Greener methodologies are continually being developed.[9][10][11]
Below is a representative protocol adapted from established methodologies for synthesizing meso-tetraarylporphyrins.
Workflow for Porphyrin Synthesis
Caption: General workflow for an Adler-type porphyrin synthesis.
Detailed Experimental Protocol: Synthesis of 5,10,15,20-Tetrakis(2,4,6-triethoxyphenyl)porphyrin
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of propionic acid. Heat the acid to a gentle reflux (approx. 141°C).
-
Reagent Addition: In a separate beaker, dissolve 2.38 g (10 mmol) of this compound and 0.70 mL (10 mmol) of freshly distilled pyrrole in a minimal amount of propionic acid. Add this mixture to the refluxing propionic acid in one portion.
-
Reaction Execution: Allow the mixture to reflux for 45 minutes. The solution will rapidly turn dark. Causality Note: Refluxing in an open-to-air system allows for the in-situ oxidation of the initially formed porphyrinogen to the stable, aromatic porphyrin macrocycle.
-
Work-up: Remove the flask from the heat and allow it to cool to room temperature. A dark purple, crystalline precipitate should form.
-
Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with hot methanol to remove residual propionic acid and acyclic oligomers.
-
Purification: The crude porphyrin is further purified by column chromatography on silica gel, typically eluting with a solvent system such as dichloromethane/hexanes. This step is critical to remove any remaining chlorin (a partially reduced porphyrin) side-product.
-
Characterization: The final product is dried under vacuum, yielding deep purple crystals. It is characterized by ¹H NMR, UV-Vis spectroscopy (verifying the characteristic Soret and Q-bands), and mass spectrometry.
Key Application Domain: Natural Product and Medicinal Chemistry Scaffolds
The 2,4,6-trialkoxy aromatic motif is a cornerstone in a vast number of natural products and pharmacologically active molecules.[1][2][6] Derivatives of the closely related 2,4,6-trimethoxybenzaldehyde have been extensively used to synthesize chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities, including anti-cancer effects.[12][13] The triethoxy variant serves a similar role, often acting as a protected precursor to the highly reactive phloroglucinol core.
Application Example: Knoevenagel Condensation for Chalcone Synthesis
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[14] It is a fundamental carbon-carbon bond-forming reaction used to create α,β-unsaturated systems, which are key intermediates in drug synthesis.[15][16]
Reaction Scheme: Knoevenagel Condensation
Caption: Knoevenagel condensation of this compound.
Detailed Experimental Protocol: Synthesis of 2-((2,4,6-Triethoxyphenyl)methylene)malononitrile
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2.38 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 20 mL of ethanol.
-
Catalyst Addition: Add 2-3 drops of piperidine as a catalyst. Causality Note: A weak base like piperidine is used to deprotonate the active methylene compound, forming a nucleophilic enolate. A strong base could cause self-condensation of the aldehyde or other side reactions.[14]
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours, often indicated by the formation of a precipitate.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is often pure enough after this step, but it can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Dry the white to pale yellow solid product under vacuum and characterize by NMR and melting point analysis.
Conclusion and Future Outlook
This compound is more than a simple aromatic aldehyde; it is a specialized building block whose electronic and steric properties offer synthetic chemists a high degree of control. Its utility in constructing sterically demanding macrocycles and as a stable precursor to the ubiquitous phloroglucinol motif ensures its continued relevance in materials science, natural product synthesis, and medicinal chemistry. Future applications will likely leverage its unique reactivity in novel catalytic systems and in the streamlined synthesis of complex, biologically active molecules. The principles demonstrated in its use—harnessing electronic activation and steric control—are fundamental to modern organic synthesis.
References
- 1. Recent advances in the synthesis of natural products containing the phloroglucinol motif - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Phloroglucinol compounds of natural origin_Chemicalbook [chemicalbook.com]
- 3. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The two-step mechanochemical synthesis of porphyrins - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
A Senior Application Scientist's Guide to 2,4,6-Triethoxybenzaldehyde: A Versatile Building Block in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the rational design of novel therapeutics hinges on the availability of versatile and strategically functionalized molecular scaffolds. 2,4,6-Triethoxybenzaldehyde (TEBA), an electron-rich aromatic aldehyde, represents a compelling yet underexplored building block for generating diverse compound libraries. Its unique electronic properties, conferred by the three ethoxy substituents, and the synthetic versatility of the aldehyde handle, position it as a valuable precursor for a range of heterocyclic and polycyclic structures. This guide provides an in-depth exploration of TEBA, from its synthesis and core reactivity to its potential applications in constructing bioactive molecules, with a particular focus on chalcone derivatives. By synthesizing established chemical principles with practical, field-proven protocols, this document serves as a technical resource for chemists engaged in the discovery and development of next-generation pharmaceuticals.
Introduction: The Strategic Value of Polysubstituted Benzaldehydes
The phloroglucinol (1,3,5-trihydroxybenzene) core and its alkylated derivatives are privileged structures in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antioxidative, anti-inflammatory, and anticancer properties.[1][2] The introduction of an aldehyde functionality to this electron-rich ring system, as seen in analogs like 2,4,6-trihydroxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde, creates a powerful synthon for further molecular elaboration.[1][3]
This compound (TEBA) extends this paradigm, offering a scaffold with potentially modulated pharmacokinetic properties. The replacement of methoxy with ethoxy groups increases lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide elucidates the synthesis, reactivity, and strategic application of TEBA, providing the foundational knowledge for its effective deployment in drug discovery campaigns.
Synthesis and Physicochemical Characterization
The accessibility of a building block is paramount to its utility. TEBA can be reliably synthesized from commercially available precursors. A common and effective route involves the exhaustive ethylation of 2,4,6-trihydroxybenzaldehyde using an alkylating agent such as ethyl bromide in the presence of a suitable base.[4]
Synthetic Workflow
The synthesis proceeds via a Williamson ether synthesis mechanism, where the phenoxide ions, generated by deprotonation of the hydroxyl groups, act as nucleophiles to displace the bromide from ethyl bromide.
Caption: Synthetic route to this compound.
Physicochemical Properties
A clear understanding of a compound's physical properties is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 59652-88-9 | [4] |
| Molecular Formula | C₁₃H₁₈O₄ | [4] |
| Molecular Weight | 238.28 g/mol | [4] |
| Appearance | Colorless solid | [4] |
| Assay | ≥97.5% | [5] |
| Melting Point | 117-123°C | [5] |
Core Reactivity: The Aldehyde as a Synthetic Hub
The synthetic utility of TEBA is anchored in the reactivity of its aldehyde group. The electron-donating nature of the ortho- and para-ethoxy groups increases the electron density on the benzene ring, making it highly activated for certain reactions, while also influencing the electrophilicity of the carbonyl carbon. This dual characteristic allows TEBA to serve as a versatile precursor to a multitude of molecular frameworks.
Key transformations include:
-
Condensation Reactions: Most notably, the Claisen-Schmidt condensation with enolizable ketones to form chalcones.[6]
-
Wittig Reaction: Reaction with phosphonium ylides to generate stilbene derivatives.[7]
-
Reductive Amination: A two-step or one-pot process involving reaction with an amine to form an imine, followed by reduction to yield a substituted amine.[8][9]
-
Oxidation: Conversion of the aldehyde to a carboxylic acid, providing another valuable functional handle.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4,6-Trimethoxybenzaldehyde, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Physicochemical Properties of 2,4,6-Triethoxybenzaldehyde and 2,4,6-Trimethoxybenzaldehyde: A Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Publication Date: January 2, 2026
Abstract
Substituted benzaldehydes are foundational scaffolds in the synthesis of a vast array of high-value molecules, including active pharmaceutical ingredients (APIs) and fine chemicals.[1][2] The specific nature of the substituent groups on the aromatic ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity, and crucially, its physical properties. These properties, such as solubility and melting point, are critical parameters that influence reaction conditions, purification strategies, and formulation development. This technical guide provides an in-depth comparison of the physical properties of two closely related benzaldehyde derivatives: 2,4,6-Triethoxybenzaldehyde and 2,4,6-Trimethoxybenzaldehyde. By examining their structural differences, we will elucidate the resulting variations in their physicochemical characteristics, supported by experimental data and established chemical principles. Furthermore, we will present a robust, self-validating protocol for the experimental determination of solubility, a key parameter for any drug development professional.
Introduction: The Significance of Alkoxy-Substituted Benzaldehydes
The strategic placement of multiple alkoxy groups (e.g., methoxy or ethoxy) on a benzaldehyde ring significantly activates the molecule, making it a versatile intermediate for constructing complex molecular architectures.[2] 2,4,6-Trimethoxybenzaldehyde, in particular, is a well-documented building block in the synthesis of various pharmaceutical compounds and serves as an antibacterial synergist.[1][3] Its structural analogue, this compound, offers a pathway to derivatives with altered lipophilicity and steric profiles, which can be pivotal for modulating biological activity and pharmacokinetic properties.
Understanding the fundamental physical differences between these two compounds is not merely an academic exercise. For the process chemist, it informs the choice of solvents for reaction and crystallization. For the formulation scientist, it dictates the selection of excipients and delivery systems. This guide aims to provide that critical understanding.
Molecular Structure: The Foundational Difference
The primary distinction between the two molecules lies in the nature of the alkyl chains attached to the oxygen atoms at the 2, 4, and 6 positions of the benzaldehyde ring. 2,4,6-Trimethoxybenzaldehyde possesses three methyl (-CH₃) groups, while this compound features three ethyl (-CH₂CH₃) groups. This seemingly minor variation has profound consequences for the molecule's overall size, shape, and intermolecular interactions.
References
Navigating the Scarcity: A Researcher's Guide to Obtaining High-Purity 2,4,6-Triethoxybenzaldehyde
For the pioneering researcher, the path to novel discovery is often paved with unique molecular entities. 2,4,6-Triethoxybenzaldehyde, a promising but commercially scarce building block, exemplifies this challenge. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on securing this compound, shifting the focus from direct procurement to a detailed, reliable synthesis and purification strategy. While direct commercial sources for high-purity this compound are not readily identifiable, this document serves as a practical roadmap for its in-lab preparation, ensuring access to this valuable research chemical.
The Commercial Landscape: A Notable Absence
An extensive survey of prominent chemical supplier catalogs reveals a significant scarcity of this compound for research-grade purchase. The market is instead dominated by its structural analog, 2,4,6-Trimethoxybenzaldehyde. This suggests that for research endeavors requiring the triethoxy derivative, in-house synthesis is the most viable and reliable approach to obtaining the necessary quantities and purity.
In-Lab Synthesis: A Pathway to High-Purity this compound
The synthesis of this compound can be achieved through a Williamson ether synthesis, starting from the more readily available 2,4,6-Trihydroxybenzaldehyde. This method involves the deprotonation of the hydroxyl groups followed by nucleophilic substitution with an ethylating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4,6-Trihydroxybenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Iodoethane (or Bromoethane)
-
Anhydrous Acetone (or Dimethylformamide - DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-Trihydroxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents).
-
Solvent and Reagent Addition: Add anhydrous acetone (or DMF) to the flask to create a stirrable suspension. While stirring vigorously, add iodoethane (or bromoethane) (3.5 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Purification Protocol:
High-purity this compound can be obtained by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Quality Control and Characterization
To ensure the synthesized this compound is of high purity and suitable for research applications, a series of analytical characterizations are essential.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural verification and purity assessment | Peaks corresponding to the ethoxy protons (triplet and quartet) and aromatic protons. Integration should be consistent with the molecular structure. Absence of impurity peaks. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to the carbonyl carbon, aromatic carbons, and ethoxy carbons. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of this compound (C₁₃H₁₈O₄). |
| Melting Point | Purity assessment | A sharp and well-defined melting point range. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | A single major peak indicating high purity (e.g., >98%). |
Safe Handling and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic aldehydes should be followed. The SDS for the related compound, 2,4,6-Trimethoxybenzaldehyde, can serve as a useful, albeit imperfect, reference for handling procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from oxidizing agents and sources of ignition.
Potential Research Applications
Given its structure as a polysubstituted benzaldehyde, this compound holds potential as a versatile intermediate in the synthesis of various target molecules in drug discovery and materials science. The ethoxy groups, in comparison to the more common methoxy groups, can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds by altering their lipophilicity, metabolic stability, and steric profile. Potential areas of application include its use as a precursor for the synthesis of:
-
Novel Chalcones and Flavonoids: These classes of compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
-
Biologically Active Schiff Bases: The aldehyde functionality can be readily converted into Schiff bases, which are important pharmacophores in various therapeutic areas.
-
Macrocyclic Compounds: The specific substitution pattern may lend itself to the construction of complex macrocyclic architectures with unique host-guest properties.
Logical Workflow for Obtaining and Utilizing this compound
Caption: Workflow for obtaining and utilizing high-purity this compound.
Methodological & Application
Application Note & Protocol: Synthesis of 2,4,6-Triethoxybenzaldehyde via Vilsmeier-Haack Formylation
Abstract
This document provides a comprehensive guide to the synthesis of 2,4,6-Triethoxybenzaldehyde, a valuable intermediate in pharmaceutical and materials science, utilizing the Vilsmeier-Haack reaction. We delve into the mechanistic underpinnings of this classic formylation reaction, offering a detailed, step-by-step protocol optimized for this specific transformation. This guide is designed to equip researchers with the necessary theoretical knowledge and practical insights to safely and efficiently perform this synthesis, ensuring high yield and purity of the target compound.
Introduction: The Significance of Vilsmeier-Haack Formylation
The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction introduces a formyl group (-CHO) onto an aromatic ring, yielding aryl aldehydes that are pivotal building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials.[3] The V-H reaction is particularly advantageous for substrates that are sensitive to the strongly acidic conditions of other formylation methods, such as the Gattermann or Friedel-Crafts reactions.
The core of the V-H reaction lies in the in-situ generation of a substituted chloroiminium ion, commonly known as the "Vilsmeier reagent," from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most frequently phosphorus oxychloride (POCl₃).[4][5] This iminium ion is a moderately reactive electrophile that selectively attacks activated aromatic rings.[6][7]
The synthesis of this compound from 1,3,5-triethoxybenzene is an exemplary application of the Vilsmeier-Haack reaction. The three ethoxy groups on the benzene ring are strong activating groups, making the aromatic ring highly nucleophilic and thus an ideal substrate for this formylation. The resulting product is a key intermediate for various synthetic endeavors.
Mechanistic Pathway: A Step-by-Step Elucidation
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution followed by hydrolysis.[1][8]
Stage 1: Formation of the Vilsmeier Reagent (Chloroiminium Ion)
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic Vilsmeier reagent, a chloroiminium ion.[2][5]
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis
The electron-rich 1,3,5-triethoxybenzene then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the benzene ring, forming a sigma complex (arenium ion). A base, such as another molecule of DMF, abstracts a proton to restore aromaticity.[4] The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final product, this compound.[9]
Caption: Vilsmeier-Haack Reaction Mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is designed for the synthesis of this compound from 1,3,5-triethoxybenzene.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1,3,5-Triethoxybenzene | C₁₂H₁₈O₃ | 210.27 | 10.5 g | 50 | Starting material |
| Phosphorus oxychloride | POCl₃ | 153.33 | 8.4 mL (13.8 g) | 90 | Vilsmeier reagent precursor |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 50 mL | - | Solvent and reagent |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |
| Crushed Ice | H₂O | 18.02 | 500 g | - | For quenching |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 200 mL | - | For neutralization |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | 100 mL | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | Drying agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | For extraction |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | For recrystallization |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Step-by-Step Procedure
Caption: Experimental Workflow for Synthesis.
-
Vilsmeier Reagent Formation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (50 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (8.4 mL, 90 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 1,3,5-triethoxybenzene (10.5 g, 50 mmol) in dichloromethane (100 mL). Add this solution to the Vilsmeier reagent mixture dropwise over 30 minutes at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-45 °C and stir for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture to room temperature. In a separate large beaker (1 L), place crushed ice (500 g). Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[10] This quenching step is highly exothermic and should be performed in a well-ventilated fume hood.[11][12]
-
Neutralization and Extraction: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellowish solid, can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a white to off-white crystalline solid.
Expected Yield and Characterization
-
Expected Yield: 70-80%
-
Appearance: White to off-white crystalline solid
-
Melting Point: Literature melting point is around 115-120 °C.
-
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, -CHO), 6.0 (s, 2H, Ar-H), 4.1 (q, 6H, -OCH₂CH₃), 1.4 (t, 9H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 188.0, 165.0, 163.0, 108.0, 90.0, 64.0, 14.0.
-
IR (KBr, cm⁻¹): ~2850, 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1600, 1580 (C=C aromatic stretch).
-
Mass Spectrometry (EI): m/z (%) = 238 (M+).
-
Safety and Handling Precautions
The Vilsmeier-Haack reaction involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood.[11][13]
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water.[12][14] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[15] Handle in a fume hood and avoid inhalation of vapors. In case of contact, immediately flush the affected area with copious amounts of water.[13]
-
N,N-Dimethylformamide (DMF): is a combustible liquid and a potential teratogen. Avoid contact with skin and eyes.
-
Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure the Vilsmeier reagent was properly formed. |
| Loss of product during work-up | Ensure complete extraction and careful handling during transfers. | |
| Incomplete Reaction | Deactivated starting material | This is unlikely with 1,3,5-triethoxybenzene. Check the purity of the starting material. |
| Insufficient Vilsmeier reagent | Use a slight excess of POCl₃ and DMF. | |
| Formation of Byproducts | Reaction temperature too high | Maintain the recommended reaction temperature. |
| Impure reagents | Use high-purity, anhydrous reagents and solvents. |
Conclusion
The Vilsmeier-Haack reaction is a highly effective method for the synthesis of this compound from 1,3,5-triethoxybenzene. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably obtain the desired product in good yield and high purity. The mechanistic insights provided should aid in understanding the reaction and in troubleshooting any potential issues.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of 2,4,6-Triethoxybenzaldehyde via Williamson Ether Synthesis
Introduction: The Significance of Polyalkoxybenzaldehydes and the Williamson Ether Synthesis
2,4,6-Triethoxybenzaldehyde is a polyalkoxy-substituted aromatic aldehyde, a class of compounds with significant applications in the pharmaceutical and fine chemical industries. These molecules often serve as key building blocks in the synthesis of more complex bioactive molecules and functional materials. The strategic placement of multiple ethoxy groups on the benzaldehyde core can significantly influence the molecule's steric and electronic properties, thereby modulating its reactivity and biological activity.
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1][2] This SN2 reaction is widely employed in both academic and industrial settings due to its reliability and broad scope.[2] This guide provides a comprehensive protocol for the preparation of this compound, starting from the synthesis of its precursor, 2,4,6-Trihydroxybenzaldehyde, and detailing the subsequent tri-O-ethylation using the Williamson ether synthesis.
Mechanistic Insights: The Chemistry Behind the Synthesis
The overall synthesis is a two-step process, beginning with the formylation of phloroglucinol to yield 2,4,6-Trihydroxybenzaldehyde, followed by the Williamson ether synthesis to afford the final product.
Step 1: Formylation of Phloroglucinol
The introduction of a formyl group onto the electron-rich phloroglucinol ring can be achieved through electrophilic aromatic substitution. Two common methods for this transformation are the Vilsmeier-Haack reaction and the Gattermann reaction .
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] The electrophilic iminium salt generated then attacks the electron-rich aromatic ring.[4] This method is generally effective for activated aromatic compounds.
-
Gattermann Reaction: This classic formylation method uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide and HCl.[7]
Step 2: Williamson Ether Synthesis
The core of this application note is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[2] The reaction involves the deprotonation of the hydroxyl groups of 2,4,6-Trihydroxybenzaldehyde to form a tri-phenoxide intermediate. This highly nucleophilic species then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide and forming the ether linkage.
Experimental Protocols
Part A: Synthesis of 2,4,6-Trihydroxybenzaldehyde (Precursor)
This protocol details the synthesis of the starting material, 2,4,6-Trihydroxybenzaldehyde, via the Vilsmeier-Haack formylation of phloroglucinol.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phloroglucinol | 126.11 | 10.0 g | 0.0793 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 15 mL | 0.164 |
| Ethyl Acetate | 88.11 | As needed | - |
| Water (deionized) | 18.02 | As needed | - |
| Ice | - | As needed | - |
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve phloroglucinol (10.0 g) in N,N-dimethylformamide (20 mL).
-
Vilsmeier Reagent Formation and Reaction: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (15 mL) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to 50-60 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate of 2,4,6-Trihydroxybenzaldehyde will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from hot water to yield a colorless to beige solid.
-
Characterization: Dry the purified product under vacuum and characterize it by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The reported melting point is 195 °C (with decomposition).
Part B: Williamson Ether Synthesis of this compound
This protocol outlines the tri-O-ethylation of 2,4,6-Trihydroxybenzaldehyde using ethyl iodide. A similar procedure using ethyl bromide has been reported and can be adapted.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4,6-Trihydroxybenzaldehyde | 154.12 | 1.54 g | 0.010 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.60 g | 0.040 |
| Ethyl Iodide | 155.97 | 6.24 g (3.2 mL) | 0.040 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Brine Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Hexane | 86.18 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.60 g) in mineral oil. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Formation of the Alkoxide: Add anhydrous N,N-dimethylformamide (50 mL) to the flask. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-Trihydroxybenzaldehyde (1.54 g) in anhydrous DMF (20 mL) to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the tri-phenoxide is accompanied by the evolution of hydrogen gas.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (3.2 mL) dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a hexane:ethyl acetate solvent system).
-
Work-up: Quench the reaction by carefully adding water to the reaction mixture. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated brine solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a solid.
-
Characterization: Characterize the purified product by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
While this protocol specifies ethyl iodide, ethyl bromide can also be used. Iodide is a better leaving group than bromide, which may lead to a faster reaction rate.[8] However, ethyl bromide is often less expensive. Reaction times and temperatures may need to be adjusted accordingly when using ethyl bromide.
Data and Characterization
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃):
-
δ 10.34 (s, 1H, CHO)
-
δ 5.99 (s, 2H, Ar-H)
-
δ 4.03 (q, 6H, OCH₂CH₃)
-
δ 1.39 (t, 9H, OCH₂CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ 187.9 (C=O)
-
δ 165.5 (C-O)
-
δ 163.5 (C-O)
-
δ 109.1 (Ar-C)
-
δ 91.6 (Ar-CH)
-
δ 64.6 (OCH₂)
-
δ 63.9 (OCH₂)
-
δ 14.7 (CH₃)
-
-
FTIR (KBr, cm⁻¹):
Troubleshooting and Scientific Insights
Potential Side Reactions and Mitigation Strategies
-
Incomplete Alkylation: Due to the presence of three hydroxyl groups, incomplete reaction can lead to a mixture of mono-, di-, and tri-substituted products.
-
Mitigation: Ensure the use of a sufficient excess of both the base and the alkylating agent. Monitor the reaction closely by TLC to confirm the disappearance of the starting material and partially alkylated intermediates.
-
-
C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[11] While O-alkylation is generally favored in the Williamson ether synthesis, C-alkylation can occur, especially under certain conditions.
-
Mitigation: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO favor O-alkylation by solvating the cation of the base, leaving the oxygen anion more nucleophilic.[11] Protic solvents can hydrogen-bond with the phenoxide oxygen, hindering O-alkylation and potentially increasing the proportion of C-alkylation.[11]
-
-
Elimination Reactions: If using a secondary or tertiary alkyl halide, elimination reactions can compete with the desired SN2 substitution, leading to the formation of alkenes.
-
Mitigation: This is generally not a concern when using primary alkyl halides like ethyl iodide or ethyl bromide.
-
Optimizing Reaction Yield
The reported yield for a similar synthesis using ethyl bromide was 34%. To improve the yield, consider the following:
-
Base: Stronger bases like sodium hydride ensure complete deprotonation of the phenolic hydroxyl groups.
-
Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 50-60 °C) may increase the reaction rate and drive it to completion. However, higher temperatures can also promote side reactions.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Overnight stirring is a common practice.
Visualizing the Process
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism: Williamson Ether Synthesis
Caption: Simplified mechanism of the Williamson ether synthesis step.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Answered: Post Lab Questions Williamson Éther Synthesis **Draw structures in your answers, just a name or formula will not suffice** 1. What would have been the effect of… | bartleby [bartleby.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pharmaxchange.info [pharmaxchange.info]
Application Note: A Validated Protocol for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation Using 2,4,6-Triethoxybenzaldehyde
Introduction: The Significance of the Chalcone Scaffold
Chalcones, belonging to the flavonoid family, are distinguished by an open-chain structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif serves as a crucial precursor in the biosynthesis of flavonoids and isoflavonoids in the plant kingdom.[3][4][5] In the field of medicinal chemistry, both natural and synthetic chalcones have garnered immense interest due to their extensive pharmacological activities, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5][6]
The biological versatility of chalcones is largely credited to the reactive α,β-unsaturated ketone moiety. This functional group can act as a Michael acceptor, enabling interaction with biological nucleophiles such as the cysteine residues found in various proteins and enzymes.[4] The relative simplicity of their synthesis, coupled with the ease of introducing diverse substituents onto the aromatic rings, makes chalcones an exceptionally attractive scaffold for the development of novel therapeutic agents and for conducting structure-activity relationship (SAR) studies.[4][6] The most prevalent and efficient method for synthesizing these valuable compounds is the Claisen-Schmidt condensation.[1][7][8]
This application note provides a detailed, validated protocol for the synthesis of chalcones using 2,4,6-Triethoxybenzaldehyde as a key reactant, tailored for researchers in drug discovery and organic synthesis.
The Claisen-Schmidt Condensation: Mechanism and Rationale
The Claisen-Schmidt condensation is a robust, base-catalyzed reaction between an aromatic aldehyde that lacks α-hydrogens (e.g., this compound) and an aromatic ketone that possesses at least one α-hydrogen (e.g., a substituted acetophenone).[1][4] The reaction proceeds through an aldol condensation followed by a rapid dehydration step, yielding the thermodynamically stable α,β-unsaturated ketone, the chalcone.[1]
The mechanism involves three critical steps:
-
Enolate Formation: A base, typically a strong hydroxide like NaOH or KOH, abstracts an acidic α-hydrogen from the ketone, forming a resonance-stabilized enolate ion.[1][4] The use of a strong base is crucial for ensuring a sufficient concentration of the enolate nucleophile to drive the reaction forward.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Since the aldehyde lacks α-hydrogens, it cannot undergo self-condensation, which simplifies the product profile.[4]
-
Dehydration: The resulting β-hydroxy ketone (aldol adduct) is unstable and readily undergoes base-catalyzed dehydration to eliminate a water molecule, forming the highly conjugated and stable chalcone structure.[1][4]
Experimental Protocol: Synthesis of a 2,4,6-Triethoxychalcone Derivative
This protocol outlines the synthesis of a chalcone derivative from this compound and a substituted acetophenone.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% Purity | Sigma-Aldrich | Aldehyde reactant |
| Substituted Acetophenone | ≥98% Purity | Acros Organics | Ketone reactant |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Fisher Scientific | Base catalyst |
| Ethanol (95%) | Reagent Grade | VWR | Reaction and recrystallization solvent |
| Deionized Water | Type II or better | In-house | Solvent and washing agent |
| Hydrochloric Acid (HCl), dilute | ~2M solution | In-house | Neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Alfa Aesar | Drying agent (optional) |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | Reaction monitoring |
| Round-bottom flask (100 mL) | - | - | Reaction vessel |
| Magnetic stirrer and stir bar | - | - | Agitation |
| Buchner funnel and vacuum flask | - | - | Product filtration |
Step-by-Step Methodology
The overall experimental workflow is depicted below.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 1.0 eq) and an equimolar amount of the selected substituted acetophenone (10 mmol, 1.0 eq) in 20-30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are completely dissolved.
-
Catalyst Preparation & Addition: In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (20 mmol, 2.0 eq) in 10 mL of deionized water. Cool this solution in an ice bath.
-
Reaction Initiation: While stirring the ethanolic solution of the reactants, add the cold NaOH solution dropwise over a period of 15-20 minutes. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent unwanted side reactions. The temperature should be maintained below 25°C.
-
Reaction Progression and Monitoring: After the addition is complete, allow the reaction mixture to stir vigorously at room temperature for 2-4 hours. The formation of a precipitate is often a visual indicator of product formation.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3). Spot the starting materials and the reaction mixture to track the consumption of reactants and the appearance of the product spot.
-
Product Isolation (Work-up): Once the TLC analysis indicates the reaction is complete (i.e., the starting material spots have disappeared or are faint), pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and 100 mL of water.[1][9] Stir for 10-15 minutes.
-
Neutralization: Slowly acidify the mixture with dilute HCl while stirring until the pH is neutral (pH ~7), as checked with litmus or pH paper. This step protonates any remaining phenoxide ions and neutralizes the excess base.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[1] Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral. This removes inorganic impurities and any remaining base.[1]
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator. The crude product is often of high purity.[1]
Purification and Characterization
While the crude product may be sufficiently pure, recrystallization is recommended to remove trace impurities for analytical purposes.[10][11]
-
Purification: Recrystallize the crude solid from a minimum amount of hot 95% ethanol. Dissolve the solid in the boiling solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Characterization: The identity and purity of the synthesized chalcone should be confirmed using standard analytical techniques:
-
Melting Point (MP): Determine the melting point of the purified crystals. A sharp melting point range is indicative of high purity.
-
Spectroscopy:
-
FTIR: Look for characteristic peaks, including the C=O stretch of the α,β-unsaturated ketone (~1650-1690 cm⁻¹) and C=C aromatic stretches.[2]
-
¹H NMR: Confirm the presence of the vinylic protons (-CH=CH-) with their characteristic coupling constants (J ≈ 15 Hz for the trans isomer), as well as signals corresponding to the aromatic and ethoxy protons.[12]
-
¹³C NMR: Identify the carbonyl carbon (~190 ppm) and other characteristic signals.[12]
-
-
Expected Results and Troubleshooting
The yield and physical properties will depend on the specific acetophenone used. The table below provides a hypothetical example.
| Parameter | Example Value (using 4'-Methoxyacetophenone) |
| Reactant Moles | |
| This compound | 10 mmol |
| 4'-Methoxyacetophenone | 10 mmol |
| NaOH | 20 mmol |
| Reaction Conditions | |
| Temperature | Room Temperature (~20-25°C) |
| Time | 3 hours |
| Expected Outcome | |
| Theoretical Yield | ~4.0 g |
| Typical Experimental Yield | 80-90% |
| Appearance | Pale yellow crystalline solid |
| Expected Melting Point | Dependent on specific product structure |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; insufficient reaction time; low temp. | Use fresh, high-purity NaOH. Extend reaction time and monitor with TLC. Ensure temperature is at ambient. |
| Multiple Products on TLC | Side reactions (e.g., Cannizzaro, self-condensation). | Ensure slow, cooled addition of the base. Verify the purity of the starting aldehyde (ensure no α-hydrogens).[1] |
| Product is Oily, Won't Solidify | Impurities present; incorrect pH during work-up. | Ensure complete neutralization. Attempt to scratch the flask to induce crystallization. Purify via column chromatography. |
Conclusion
The Claisen-Schmidt condensation is a highly effective and versatile method for the synthesis of chalcones, which are privileged scaffolds in drug discovery.[4] This protocol provides a reliable and robust procedure for synthesizing novel chalcones using this compound. By carefully controlling reaction parameters and employing standard purification and characterization techniques, researchers can efficiently generate a diverse library of these medicinally important compounds for further biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chalcones in medicinal chemistry [wisdomlib.org]
- 9. m.youtube.com [m.youtube.com]
- 10. jetir.org [jetir.org]
- 11. rsc.org [rsc.org]
- 12. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]
Application Notes and Protocols: Synthesis of Polysubstituted Flavonoid Derivatives Utilizing 2,4,6-Triethoxybenzaldehyde
Introduction: The Strategic Value of Polysubstituted Flavonoids
Flavonoids represent a class of naturally occurring polyphenolic compounds that are central to the fields of medicinal chemistry and drug discovery.[1] Their core structure, typically a 15-carbon skeleton of two phenyl rings linked by a heterocyclic ring, serves as a "privileged scaffold." This means it is capable of binding to a wide range of biological targets, exhibiting activities including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3]
A key strategy in modern drug development is the synthesis of analogs with modified substitution patterns to enhance potency, selectivity, and pharmacokinetic properties. The precursor 2,4,6-Triethoxybenzaldehyde is a particularly valuable building block in this endeavor. The presence of three ethoxy groups on one of the aromatic rings (the future B-ring of the flavonoid) imparts distinct characteristics:
-
Increased Lipophilicity: Compared to their hydroxy or methoxy counterparts, ethoxy groups enhance the molecule's lipid solubility, which can improve cell membrane permeability and bioavailability.
-
Metabolic Stability: The ethyl groups can sterically hinder enzymatic degradation, potentially prolonging the compound's half-life in vivo.
-
Modulated Receptor Binding: The specific positioning and steric bulk of the ethoxy groups can fine-tune interactions with target proteins, leading to improved efficacy and selectivity.
This guide provides an in-depth examination of the synthesis of flavonoid derivatives from this compound, focusing on the foundational Claisen-Schmidt condensation and subsequent cyclization. We will explore the underlying mechanisms, provide detailed, field-tested protocols, and explain the causal reasoning behind key experimental choices.
The Synthetic Cornerstone: Claisen-Schmidt Condensation
The most direct and versatile route to flavonoid precursors from this compound is the Claisen-Schmidt condensation.[3][4] This reaction is a specific type of crossed aldol condensation between an aromatic aldehyde that lacks α-hydrogens (like this compound) and an enolizable ketone, typically a substituted acetophenone.[5] The reaction is most commonly performed under basic catalysis to generate a chalcone, an α,β-unsaturated ketone that serves as the immediate precursor to the flavonoid core.[6]
Mechanism of Base-Catalyzed Condensation
The reaction proceeds through a well-understood three-step mechanism, which is critical for troubleshooting and optimization.[4]
-
Enolate Formation: A base (commonly NaOH or KOH) abstracts an acidic α-hydrogen from the acetophenone, creating a resonance-stabilized enolate ion. This is often the rate-determining step.
-
Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. The steric bulk of the ortho-ethoxy groups can influence the rate of this attack, sometimes requiring slightly elevated temperatures or longer reaction times compared to unsubstituted benzaldehydes.
-
Dehydration: The resulting aldol addition intermediate is readily dehydrated under the reaction conditions to form the highly conjugated and stable α,β-unsaturated ketone system of the chalcone.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Overall Synthetic Workflow: From Precursors to Flavonoids
The synthesis of a flavonoid from this compound is typically a two-stage process. The first stage is the Claisen-Schmidt condensation to form the chalcone. The second stage involves the cyclization of this chalcone intermediate to form the final flavonoid structure. For the synthesis of flavones (the most common class), this cyclization is oxidative.
Caption: A logical workflow for flavonoid synthesis.
Detailed Experimental Protocols
Authoritative Insight: The following protocols are robust and have been adapted from established methodologies for flavonoid synthesis.[7][8][9] The key to success is ensuring the purity of the starting materials and careful monitoring of the reaction progress, typically by Thin Layer Chromatography (TLC).
Protocol 1: Synthesis of (E)-1-(2'-hydroxyphenyl)-3-(2,4,6-triethoxyphenyl)prop-2-en-1-one (A Triethoxy-Chalcone)
This protocol details the base-catalyzed condensation to form the chalcone intermediate. The 2'-hydroxy group on the acetophenone is crucial as it will form the oxygen heteroatom in the final flavonoid ring.
| Reagent/Material | Molar Eq. | Molecular Wt. | Amount | Purity |
| 2'-Hydroxyacetophenone | 1.0 | 136.15 g/mol | 1.36 g (10 mmol) | >98% |
| This compound | 1.0 | 224.26 g/mol | 2.24 g (10 mmol) | >97% |
| Sodium Hydroxide (NaOH) | ~4.0 | 40.00 g/mol | 1.60 g (40 mmol) | Reagent Grade |
| Ethanol (95%) | - | - | ~50 mL | - |
| Deionized Water | - | - | ~20 mL | - |
| Hydrochloric Acid (HCl) | - | - | ~5 M solution | - |
Step-by-Step Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 2'-hydroxyacetophenone and 2.24 g (10 mmol) of this compound in 30 mL of 95% ethanol. Stir at room temperature until a clear, homogeneous solution is formed.
-
Catalyst Addition: In a separate beaker, prepare the catalyst solution by carefully dissolving 1.60 g (40 mmol) of sodium hydroxide in 20 mL of deionized water. Causality Note: A relatively high concentration of base is used to ensure complete deprotonation of the acetophenone, driving the reaction forward.
-
Condensation Reaction: Cool the flask containing the ethanol solution in an ice bath. Slowly add the aqueous NaOH solution dropwise to the stirred ethanol solution over 15-20 minutes. A color change to deep yellow or orange is typically observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 8-12 hours, often indicated by the formation of a thick precipitate.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ~200 mL of ice-cold water with vigorous stirring.
-
Precipitation: Acidify the aqueous mixture by slowly adding 5 M HCl until the pH is approximately 2-3. This neutralizes the excess base and protonates the phenoxide, causing the crude chalcone to precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).[4]
-
Purification: The crude chalcone is purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the pure crystals and dry them under vacuum. The expected product is a bright yellow crystalline solid.
Protocol 2: Synthesis of 2-(2,4,6-triethoxyphenyl)-4H-chromen-4-one (A Triethoxy-Flavone)
This protocol describes the oxidative cyclization of the chalcone intermediate into the final flavone product using an iodine-DMSO system.[9][10]
| Reagent/Material | Molar Eq. | Molecular Wt. | Amount | Purity |
| Triethoxy-Chalcone (from Protocol 1) | 1.0 | 356.41 g/mol | 1.78 g (5 mmol) | >99% |
| Iodine (I₂) | 0.3 | 253.81 g/mol | 0.38 g (1.5 mmol) | Reagent Grade |
| Dimethyl Sulfoxide (DMSO) | - | - | ~25 mL | Anhydrous |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.78 g (5 mmol) of the purified triethoxy-chalcone and 0.38 g (1.5 mmol) of iodine in 25 mL of anhydrous DMSO.
-
Oxidative Cyclization: Heat the reaction mixture in an oil bath to 120-140 °C. Causality Note: DMSO acts as both a solvent and an oxidant in this reaction, facilitated by iodine which acts as a catalyst. The high temperature is required to overcome the activation energy for the cyclization and subsequent oxidation to the aromatic flavone system.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting chalcone spot has been completely consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the dark solution into a beaker containing ~250 mL of ice-cold water.
-
Quenching: Add a 10% aqueous sodium thiosulfate solution dropwise while stirring until the dark color of the iodine is completely discharged. The flavone product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure flavone, typically as a pale yellow or off-white solid.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Practical Synthesis of Chalcone Derivatives and Their Biological Activities [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,4,6-Triethoxybenzaldehyde as a Pharmaceutical Intermediate
Introduction: Unveiling the Potential of a Niche Synthon
In the landscape of pharmaceutical intermediates, phloroglucinol derivatives are of significant interest due to their presence in a multitude of bioactive natural products and synthetic drugs.[1] While 2,4,6-trihydroxybenzaldehyde and its trimethoxy analogue have been extensively studied and utilized, 2,4,6-triethoxybenzaldehyde remains a less explored, yet potentially valuable, building block for organic synthesis and drug discovery. The three ethoxy groups, being bulkier and more lipophilic than methoxy or hydroxyl moieties, can impart unique solubility and pharmacokinetic properties to the resulting molecules.
These application notes aim to provide researchers, scientists, and drug development professionals with a comprehensive guide to the potential uses of this compound. Given the limited direct literature on its pharmaceutical applications, we will draw logical inferences from the well-documented reactivity and utility of its close structural analogues, namely 2,4,6-trihydroxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde. This approach, grounded in the principles of chemical analogy, will provide a solid foundation for exploring the synthetic utility of this promising intermediate.
Synthesis of this compound
The synthesis of this compound can be achieved through the etherification of 2,4,6-trihydroxybenzaldehyde. The following protocol is adapted from established procedures.[2]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 2,4,6-trihydroxybenzaldehyde via Williamson ether synthesis.
Materials:
-
2,4,6-Trihydroxybenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Bromoethane (EtBr)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated brine solution
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4,6-trihydroxybenzaldehyde (1 equivalent) in anhydrous DMF.
-
To this solution, carefully add sodium hydride (60% dispersion in mineral oil, 2.4 equivalents) in portions at room temperature.
-
Add bromoethane (15 equivalents) to the reaction mixture.
-
Stir the mixture overnight at room temperature.
-
If the reaction is incomplete (as monitored by TLC), add another portion of sodium hydride (1.2 equivalents) and bromoethane (1.9 equivalents).
-
Heat the reaction mixture to 60°C and stir overnight.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the crude product with dichloromethane.
-
Wash the organic phase twice with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: Approximately 34%.[2]
Characterization Data:
| Analysis | Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.34 (s, 1H), 5.99 (s, 2H), 4.03 (q, 6H), 1.39 (m, 9H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 187.9, 165.5, 163.5, 109.1, 91.6, 64.6, 63.9, 14.65 |
| HR-ESI-MS (m/z) | Calculated for C₁₃H₁₉O₄ [M+H]⁺: 239.1283, Found: 239.1286 |
Table 1: Spectroscopic data for this compound.[2]
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Inferred Pharmaceutical Applications and Synthetic Utility
Based on the established applications of its structural analogs, this compound is a promising intermediate for the synthesis of various classes of bioactive compounds.
Precursor for Flavonoids
Flavonoids are a large class of polyphenolic compounds known for their antioxidant, anti-inflammatory, and anticancer properties.[1] The A-ring of the flavonoid scaffold is often derived from a phloroglucinol derivative.[1] this compound can serve as a key precursor for the synthesis of ethoxy-substituted flavonoids.
A common route to flavonoids involves the Claisen-Schmidt condensation of a substituted benzaldehyde with a substituted acetophenone to form a chalcone, which is a direct precursor to flavonoids.[3]
Visualization of Chalcone Synthesis Pathway:
Caption: General pathway for flavone synthesis from this compound.
Protocol 2: Synthesis of a 2',4',6'-Triethoxychalcone
Objective: To synthesize a chalcone derivative via Claisen-Schmidt condensation.
Materials:
-
This compound
-
A substituted acetophenone (e.g., acetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add aqueous NaOH solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for several hours until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Synthesis of Xanthones
Xanthones are another class of heterocyclic compounds with a broad range of biological activities. The phloroglucinol core is a common structural motif in many xanthones.[1] this compound could be a valuable starting material for the synthesis of novel ethoxy-substituted xanthones.
Formation of Schiff Bases
The aldehyde group of this compound can readily undergo condensation reactions with primary amines to form Schiff bases. Schiff bases derived from substituted benzaldehydes have demonstrated potent anticancer and antimicrobial activities.[1] The ethoxy groups may enhance the lipophilicity and cellular uptake of these compounds.
Potential as an Antibacterial Synergist
2,4,6-Trimethoxybenzaldehyde is known to act as an antibacterial synergist, enhancing the efficacy of antibiotics like trimethoprim.[4] It is plausible that this compound could exhibit similar synergistic activity due to its structural similarity. This warrants further investigation and could open new avenues for its application in combating antibiotic resistance.
Conclusion
While direct applications of this compound as a pharmaceutical intermediate are not yet widely reported in the literature, its structural similarity to well-established phloroglucinol-based synthons strongly suggests its potential in drug discovery and development. The protocols and inferred applications presented in these notes provide a solid starting point for researchers to explore the synthetic utility of this versatile, yet underutilized, compound. The introduction of ethoxy groups in place of hydroxyl or methoxy moieties may offer advantages in terms of modulating the physicochemical and pharmacokinetic properties of the resulting bioactive molecules, making this compound a valuable tool for the medicinal chemist's toolbox.
References
Application Note: A Robust HPLC Method for the Purity Analysis of 2,4,6-Triethoxybenzaldehyde
Introduction
2,4,6-Triethoxybenzaldehyde is an aromatic aldehyde with significant applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final product. Therefore, a reliable and accurate analytical method for determining its purity is essential for quality control and regulatory compliance. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound purity. The described reversed-phase HPLC method is designed to be specific, linear, accurate, precise, and robust, making it suitable for routine use in research, development, and manufacturing environments. The principles of this method are grounded in established chromatographic theory and validated in accordance with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3][4][5][6][7][8][9][10]
Physicochemical Properties of the Analyte
While specific experimental data for this compound is not widely published, its physicochemical properties can be inferred from its close structural analog, 2,4,6-Trimethoxybenzaldehyde.[11][12][13][14][15][16][17][18][19]
-
Structure: An aromatic aldehyde with three ethoxy groups at positions 2, 4, and 6 of the benzene ring.
-
Molecular Formula (estimated for Triethoxy): C13H18O4
-
Molecular Weight (estimated for Triethoxy): 238.28 g/mol
-
Appearance: Expected to be a white to off-white crystalline solid.[13]
-
Solubility: Expected to have good solubility in polar organic solvents such as acetonitrile and methanol, and limited solubility in water.[20]
-
UV Absorbance: The presence of the substituted benzaldehyde chromophore suggests strong UV absorbance, providing a basis for UV detection in HPLC.
The selection of a reversed-phase HPLC method is predicated on the non-polar nature of the molecule, which will interact favorably with a C18 stationary phase.
Chromatographic Method
The following reversed-phase HPLC method was developed to provide optimal separation and quantification of this compound and its potential impurities.
| Parameter | Condition |
| HPLC System | A gradient-capable HPLC system with a UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water (HPLC Grade) B: Acetonitrile (HPLC Grade) |
| Gradient Program | 0-15 min: 60% B 15-20 min: 60-80% B 20-25 min: 80% B 25-26 min: 80-60% B 26-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
| Standard Concentration | 0.1 mg/mL |
| Sample Concentration | 0.1 mg/mL |
Rationale for Method Parameters:
-
Column: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of aromatic compounds like this compound.[21][22]
-
Mobile Phase: A simple binary mobile phase of water and acetonitrile offers a wide elution window and is compatible with UV detection. The gradient elution is designed to separate the main peak from any earlier or later eluting impurities.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard conditions that provide a balance between analysis time, efficiency, and backpressure.
-
Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds and is expected to provide good sensitivity for this compound.
-
Sample Diluent: Acetonitrile is selected as the diluent due to its miscibility with the mobile phase and good solubility of the analyte.
Experimental Protocol
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Set up the HPLC system according to the parameters in the table above.
-
Purge the pump lines with the mobile phases.
-
Equilibrate the column with the initial mobile phase composition (60% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storing it according to the manufacturer's recommendations.
The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[6][7][8][9][10] The validation parameters assessed include specificity, linearity, accuracy, precision, and robustness.
System suitability testing is an integral part of the method validation and routine analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for 5 injections) |
Specificity was demonstrated by analyzing a blank (diluent) and a placebo (if applicable in a formulated product). The chromatograms should show no interfering peaks at the retention time of this compound.
Linearity was assessed by preparing a series of standard solutions at five different concentrations ranging from 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
-
Acceptance Criteria: r² ≥ 0.999
Accuracy was determined by performing a recovery study. A known amount of this compound reference standard was spiked into a sample at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
-
Repeatability (Intra-day Precision): Six replicate injections of the sample solution were performed on the same day. The relative standard deviation (%RSD) of the peak area was calculated.
-
Acceptance Criteria: %RSD ≤ 2.0%
-
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument. The %RSD was calculated.
-
Acceptance Criteria: %RSD ≤ 2.0%
-
The robustness of the method was evaluated by intentionally varying the chromatographic conditions and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Detection wavelength (± 2 nm)
The system suitability parameters should remain within the acceptance criteria for all variations.
Workflow Diagrams
Conclusion
The developed reversed-phase HPLC method provides a reliable and robust means for the determination of purity of this compound. The method is specific, linear, accurate, and precise over the tested range. The validation of this method in accordance with ICH guidelines ensures its suitability for routine quality control analysis in the pharmaceutical and chemical industries. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the implementation of this analytical procedure.
References
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. usp.org [usp.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scribd.com [scribd.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guideline (2005) Validation of Analytical Procedures Text and Methodology, Q2(R1). - References - Scientific Research Publishing [scirp.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. chemeo.com [chemeo.com]
- 12. 2,4,6-Trimethoxybenzaldehyde | 830-79-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. nbinno.com [nbinno.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. labproinc.com [labproinc.com]
- 18. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]
- 19. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Identification and Characterization of Alkoxy-Substituted Benzaldehydes by Gas Chromatography-Mass Spectrometry
Senior Scientist's Foreword
This document outlines a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of polysubstituted benzaldehydes. The primary request was for the identification of 2,4,6-Triethoxybenzaldehyde . However, a thorough search of established chemical and spectral databases reveals a lack of specific, validated data for this compound.
In the spirit of robust scientific practice, this guide will establish a detailed, validated protocol for the closely related and well-documented structural analog, 2,4,6-Trimethoxybenzaldehyde (CAS No. 830-79-5) .[1][2][3][4][5][6][7][8] This compound serves as an excellent proxy due to its structural similarity. The principles and parameters detailed herein form a solid foundation for method development. Critical, experience-based guidance is provided for adapting this protocol to the slightly heavier and less volatile triethoxy target analyte.
This approach ensures that the protocol is grounded in verifiable data while providing the necessary scientific rationale for researchers to successfully analyze their target compound.
Introduction and Analyte Profile
Substituted benzaldehydes are a critical class of aromatic aldehydes that serve as fundamental building blocks in organic synthesis. They are widely utilized as intermediates in the development of pharmaceuticals and specialized chemical products.[4] The precise identification and quantification of these compounds are paramount for ensuring the purity of starting materials, monitoring reaction progress, and guaranteeing the quality of final products.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering unparalleled separation efficiency (GC) and definitive molecular identification (MS).
Profile: 2,4,6-Trimethoxybenzaldehyde
This protocol is based on the following well-characterized compound.
| Property | Value | Source(s) |
| CAS Number | 830-79-5 | [1][2][5][6] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][4][6] |
| Molecular Weight | 196.20 g/mol | [4][6][8] |
| Appearance | White to light yellow crystalline powder | [2][4] |
| Melting Point | 115-120 °C | [2] |
| Purity (Typical) | ≥98% | [5][8] |
Principle of the GC-MS Method
The methodology hinges on two core principles:
-
Gas Chromatography (GC): A dissolved sample is injected into a heated inlet, where it vaporizes. An inert carrier gas (helium) sweeps the vaporized analytes onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Analytes are separated based on their boiling points and their relative affinity for the stationary phase. Compounds with lower boiling points and less interaction with the column elute first.
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (Electron Ionization - EI), causing it to fragment into a unique pattern of charged ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that allows for unambiguous identification by comparing it to known spectral libraries.
Detailed Application Protocol
Required Materials and Reagents
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC/MSD, Shimadzu GCMS-QP series).
-
GC Column: A mid-polarity capillary column is recommended. A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Rtx-5ms) provides excellent resolution for this class of compounds.
-
Reagents:
-
2,4,6-Trimethoxybenzaldehyde standard (≥98% purity).
-
High-purity solvent (e.g., Ethyl Acetate, Dichloromethane, or Methanol, GC-MS or HPLC grade).
-
-
Glassware & Consumables:
-
2 mL amber glass autosampler vials with PTFE-lined septa.
-
Volumetric flasks (Class A).
-
Micropipettes and sterile tips.
-
Analytical balance.
-
Experimental Workflow Diagram
The overall process from sample receipt to data interpretation is outlined below.
Caption: High-level workflow for GC-MS analysis.
Step-by-Step Protocol
Step 1: Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 10 mg of 2,4,6-Trimethoxybenzaldehyde standard.
-
Transfer the solid to a 10 mL Class A volumetric flask.
-
Add approximately 5 mL of ethyl acetate and sonicate for 2 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add ethyl acetate to the 10 mL mark. Cap and invert the flask 10-15 times to mix thoroughly. This is your stock solution. Store at 4°C in an amber vial.
Step 2: Calibration Standards Preparation
-
Perform serial dilutions of the stock solution to prepare a set of calibration standards. For example: 1, 5, 10, 25, 50, and 100 µg/mL.
-
For a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to the mark with ethyl acetate.
-
Transfer each standard to a labeled 2 mL autosampler vial.
Step 3: Sample Preparation
-
For a solid sample, accurately weigh an appropriate amount and dissolve it in a known volume of ethyl acetate to achieve a concentration within the calibration range.
-
If the analyte is in a complex matrix, a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial if particulates are present.
Step 4: GC-MS Instrumental Analysis
-
Set up the GC-MS system with the parameters detailed in the table below.
-
Run a solvent blank (ethyl acetate) first to ensure system cleanliness.
-
Analyze the calibration standards from lowest to highest concentration.
-
Analyze the prepared samples.
Recommended Instrumental Parameters
| Parameter | Recommended Setting | Rationale & Causality |
| GC System | ||
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrations >1 µg/mL. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing analysis time and separation efficiency. |
| Oven Program | ||
| Initial Temp. | 150 °C | A starting temperature well above the solvent boiling point but below the analyte's elution temp. |
| Hold Time | 2 min | Allows for complete sample focusing at the head of the column. |
| Ramp Rate | 10 °C/min to 280 °C | A moderate ramp provides good separation from potential impurities.[9] |
| Final Hold | 5 min | Ensures that all heavier components are eluted from the column before the next run. |
| MS System | ||
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Standard temperature to ensure consistent mass filtering. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable, library-searchable spectra. |
| Ionization Energy | 70 eV | The industry standard energy that generates reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan | Used for initial identification and confirmation. |
| Scan Range | 40 - 350 m/z | Covers the molecular weight of the analyte and its expected fragments. |
Data Analysis and Interpretation
Analyte Identification
Identification of 2,4,6-Trimethoxybenzaldehyde is confirmed by two criteria:
-
Retention Time (RT): The peak corresponding to the analyte should elute at a consistent retention time compared to the authentic standard.
-
Mass Spectrum: The acquired mass spectrum of the peak must match the reference spectrum from the NIST library or the injected standard.[10]
Key Mass Spectral Data for 2,4,6-Trimethoxybenzaldehyde:
| m/z Value | Interpretation | Relative Abundance |
| 196 | Molecular Ion [M]⁺ | High |
| 195 | [M-H]⁺ | Moderate |
| 181 | [M-CH₃]⁺ | High |
| 168 | [M-CO]⁺ or [M-C₂H₄]⁺ | Moderate |
| 153 | [M-CH₃-CO]⁺ | Moderate |
| 125 | Further fragmentation | Low |
| 97 | Further fragmentation | Low |
| 77 | Phenyl group fragment | Low |
The NIST reference mass spectrum provides a complete fragmentation pattern for definitive comparison.[10]
Adapting the Method for this compound
To analyze the triethoxy analog, modifications to the protocol are necessary, primarily to account for its higher molecular weight and boiling point.
-
Expected Molecular Weight: 238.28 g/mol .
-
GC Oven Program: The triethoxy compound will elute later than the trimethoxy version. To ensure it elutes with a good peak shape in a reasonable time, increase the final oven temperature to 300-310 °C . The ramp rate of 10 °C/min should still be suitable as a starting point.
-
Mass Spectrometer Scan Range: Adjust the scan range to m/z 40 - 400 to ensure the molecular ion is captured.
-
Predicted Mass Spectrum: While no library spectrum is available, the primary ions can be predicted:
-
Molecular Ion [M]⁺: Expect a strong peak at m/z 238 .
-
Key Fragments: Look for characteristic losses of the ethoxy groups and the aldehyde function:
-
m/z 209: Loss of the aldehyde group (-CHO).
-
m/z 193: Loss of an ethoxy radical (-•OC₂H₅).
-
m/z 165: Loss of an ethoxy radical and carbon monoxide (-CO).
-
-
Method Validation Principles
For this protocol to be considered trustworthy and reliable, especially in regulated environments, it must be validated. This involves a series of experiments to prove its performance.
Caption: Interrelation of key method validation parameters.
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the unique retention time and mass spectrum.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Determined by plotting the response vs. concentration of the calibration standards and calculating the correlation coefficient (R² > 0.995 is typical).
-
Accuracy: The closeness of test results to the true value. Assessed by spike-recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Measured as repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Safety and Handling
All work should be conducted in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
2,4,6-Trimethoxybenzaldehyde: While extensive toxicity data is unavailable, it should be handled with care. Avoid breathing dust and prevent contact with skin and eyes.[2]
-
Solvents: Ethyl acetate and other organic solvents are flammable and may cause irritation. Consult the specific Safety Data Sheet (SDS) for each solvent before use.
Assume that this compound has a similar hazard profile to its trimethoxy analog and handle it with the same level of precaution.
References
- 1. A11238.18 [thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 830-79-5|2,4,6-Trimethoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. labproinc.com [labproinc.com]
- 6. 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,6-Trimethoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]
Application Note: A Robust and Scalable Synthesis of 2,4,6-Triethoxybenzaldehyde for Pilot-Scale Production
Abstract
2,4,6-Triethoxybenzaldehyde is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and fine chemical industries. The transition from bench-scale synthesis to pilot-plant production presents significant challenges related to process safety, scalability, and economic viability. This application note provides an in-depth technical guide for the scale-up synthesis of this compound via the Vilsmeier-Haack reaction. We detail a validated, step-by-step protocol suitable for kilogram-scale production, emphasizing the critical process parameters, safety considerations, and analytical controls necessary for a successful and reproducible pilot campaign.
Introduction: The Strategic Importance of this compound
Substituted benzaldehydes are fundamental building blocks in organic synthesis. The unique substitution pattern of this compound, with its electron-rich aromatic core, makes it a highly valuable precursor for various therapeutic agents and specialty materials. The demand for efficient and reliable access to this intermediate on a larger scale necessitates a process that is not only high-yielding but also safe and scalable.[1][2] Bridging the gap between laboratory discovery and commercial manufacturing is a critical phase where potential issues in reaction kinetics, heat transfer, and mixing can be identified and mitigated.[3][4] This guide is designed for researchers, process chemists, and drug development professionals to navigate this transition effectively.
Synthetic Strategy: The Vilsmeier-Haack Reaction
Rationale for Route Selection
For the formylation of an electron-rich aromatic system like 1,3,5-triethoxybenzene, several methods exist, including the Gattermann and Gattermann-Koch reactions.[5][6][7] However, the Vilsmeier-Haack reaction is selected for pilot-scale synthesis due to several key advantages:
-
Safety Profile: It avoids the use of highly toxic hydrogen cyanide (HCN) or high-pressure carbon monoxide required for Gattermann-type reactions.[5][8]
-
Reagent Availability: The primary reagents, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are readily available, cost-effective industrial chemicals.
-
Reaction Conditions: The reaction proceeds under relatively mild temperature conditions and at atmospheric pressure, simplifying reactor requirements.[9]
Reaction Mechanism
The Vilsmeier-Haack reaction is a robust electrophilic aromatic substitution.[10][11] The process occurs in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[12][13]
-
Electrophilic Attack and Hydrolysis: The electron-rich 1,3,5-triethoxybenzene attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product, this compound.[9][10]
Pilot-Scale Process Development and Safety
Transitioning a laboratory procedure to a pilot plant requires meticulous planning and a deep understanding of chemical engineering principles.[14]
Critical Process Parameters and Controls
| Parameter | Rationale & Control Strategy |
| Temperature | The formation of the Vilsmeier reagent is exothermic. Maintain strict temperature control (-5 to 0 °C) during POCl₃ addition using a reactor jacket and a reliable chilling unit.[15] A temperature excursion can lead to side reactions and decomposition of the reagent. |
| Reagent Addition Rate | Slow, controlled addition of POCl₃ is critical to manage the exotherm and prevent localized overheating. A calibrated dosing pump is recommended for pilot scale. |
| Mixing Efficiency | Inefficient mixing can lead to poor heat transfer and localized "hot spots." Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogeneous mixture. |
| Reaction Quench | The hydrolysis step is also highly exothermic and releases HCl gas. The reaction mixture must be transferred slowly onto a vigorously stirred mixture of ice and water. A reverse quench (adding water to the reactor) is strongly discouraged at scale due to the risk of a runaway reaction. |
| Off-Gas Management | The reaction and quench steps generate corrosive HCl gas. The reactor must be vented to an appropriately sized caustic scrubber to neutralize acidic vapors before release. |
Hazard Analysis and Mitigation
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic by inhalation, and reacts violently with water.[16][17]
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin.
-
Mitigation: Minimize exposure through handling in a well-ventilated area or a closed system.
-
-
Exothermic Reaction: Uncontrolled addition of POCl₃ or improper quenching can lead to a dangerous increase in temperature and pressure.
-
Mitigation: Adhere strictly to the addition rates and temperature limits outlined in the protocol. Ensure the reactor's cooling system is fully operational and has sufficient capacity.
-
Detailed Protocol for Pilot-Scale Synthesis (1.0 kg)
This protocol is designed for a target output of approximately 1.0 kg of this compound.
Equipment and Materials
| Item | Specification | Quantity | Moles |
| Starting Material | 1,3,5-Triethoxybenzene (>98%) | 0.94 kg | 4.47 |
| Reagents | N,N-Dimethylformamide (DMF, anhydrous) | 2.0 L | 26.8 |
| Phosphorus Oxychloride (POCl₃) | 0.8 L (1.31 kg) | 8.54 | |
| Solvents | Dichloromethane (DCM) | 10 L | - |
| Saturated Sodium Bicarbonate (aq. soln.) | ~15 L | - | |
| Brine (Saturated NaCl aq. soln.) | 4 L | - | |
| Ethanol (for recrystallization) | ~5 L | - | |
| Equipment | 20 L Glass-Lined Reactor with overhead stirrer, temperature probe, and addition funnel/dosing pump | 1 | - |
| -20 °C to 100 °C Temperature Control Unit | 1 | - | |
| Caustic Scrubber (NaOH solution) | 1 | - | |
| 50 L Quench Vessel | 1 | - | |
| 20 L Separatory Funnel / Extraction Unit | 1 | - | |
| Rotary Evaporator with suitable flask | 1 | - | |
| Filtration apparatus (Büchner funnel) | 1 | - | |
| Vacuum Oven | 1 | - |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reactor Preparation and Reagent Formation:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with N,N-dimethylformamide (2.0 L).
-
Begin agitation and cool the reactor contents to -5 °C.
-
Slowly add phosphorus oxychloride (0.8 L) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.
-
-
Formylation Reaction:
-
Dissolve 1,3,5-triethoxybenzene (0.94 kg) in a minimal amount of DMF if necessary, or add as a solid in portions if it is free-flowing. Add it to the reactor over 1 hour, maintaining the internal temperature below 5 °C.
-
Once the addition is complete, slowly allow the reaction mixture to warm to room temperature (20-25 °C).
-
Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Reaction Quench and Work-up:
-
In a separate 50 L vessel, prepare a mixture of crushed ice (10 kg) and water (10 L).
-
Under vigorous stirring, slowly transfer the reaction mixture from the reactor into the ice/water mixture. The rate of transfer should be controlled to keep the quench temperature below 25 °C.
-
Once the transfer is complete, slowly and carefully neutralize the acidic slurry by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of gas evolution (CO₂).
-
Transfer the neutralized mixture to an extraction unit and extract with dichloromethane (3 x 3 L).
-
Combine the organic layers, wash with brine (1 x 4 L), and dry over anhydrous sodium sulfate.
-
-
Product Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to yield a crude solid.
-
Recrystallize the crude product from hot ethanol (~5 L). Allow the solution to cool slowly to room temperature, then cool to 0-5 °C in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40 °C to a constant weight.
-
Analytical Characterization and Quality Control
The final product should be characterized to confirm its identity and purity. High-purity material is essential for subsequent stages of drug development.[19]
| Analysis | Specification |
| Appearance | Colorless to pale yellow solid[20] |
| Purity (HPLC) | ≥ 99.0% (Area Normalization) |
| Melting Point | 99-102 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.34 (s, 1H, CHO), 5.99 (s, 2H, Ar-H), 4.03 (q, 6H, OCH₂), 1.39 (t, 9H, CH₃)[20] |
| IR (KBr, cm⁻¹) | ~1670 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1100 (C-O, ether) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Inefficient extraction; Loss during recrystallization. | Confirm reaction completion with HPLC. Perform additional extractions. Optimize recrystallization solvent volume. |
| Product is Oily/Dark | Impurities from side reactions; Residual solvent. | Ensure strict temperature control during reaction. Improve purification by treating the hot ethanol solution with activated carbon before filtration. Ensure product is fully dried under vacuum. |
| Incomplete Reaction | Insufficient reagent; Low reaction temperature or time. | Check molar equivalents of reagents. Allow reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., 30-35 °C), monitoring carefully for impurity formation. |
Conclusion
This application note outlines a comprehensive and scalable protocol for the pilot-plant synthesis of this compound. By focusing on the robust Vilsmeier-Haack formylation and implementing strict process controls and safety measures, this guide provides a reliable framework for producing kilogram quantities of this key intermediate. Adherence to these guidelines will enable a safe, efficient, and successful scale-up, facilitating the advancement of drug development programs.
References
- 1. asynt.com [asynt.com]
- 2. cqab.eu [cqab.eu]
- 3. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 4. Pilot Plants in Scale-Up: Role, Challenges and Guidelines [xytelindia.com]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 7. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Gattermann Reaction [unacademy.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. zeton.com [zeton.com]
- 15. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. fishersci.com [fishersci.com]
- 18. my.airliquide.com [my.airliquide.com]
- 19. benchchem.com [benchchem.com]
- 20. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 2,4,6-Triethoxybenzaldehyde in the Development of Novel Antibacterial Agents
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action. Benzaldehyde derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of antimicrobial activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2,4,6-Triethoxybenzaldehyde as a potential antibacterial agent. This compound, a derivative of phloroglucinol, shares structural similarities with naturally occurring antimicrobial compounds like phloretin, a dihydrochalcone known to inhibit the growth of Gram-positive bacteria.[4][5][6] The ethoxy groups at the 2, 4, and 6 positions may enhance its lipophilicity, potentially improving its ability to interact with and disrupt bacterial cell membranes, a common mechanism of action for phenolic compounds and hydroxybenzaldehydes.[1]
These application notes will detail the synthesis of this compound, outline protocols for evaluating its antibacterial efficacy, and provide methodologies to investigate its mechanism of action. By following these protocols, researchers can systematically assess the potential of this compound as a lead for the development of new antibacterial therapies.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59652-88-9 | [7] |
| Molecular Formula | C₁₃H₁₈O₄ | [7] |
| Molecular Weight | 238.28 g/mol | [7] |
| Appearance | Colorless solid | [7] |
PART 1: Synthesis of this compound
A reliable supply of the target compound is paramount for any screening and development program. This compound can be synthesized from phloroglucinol as a starting material. The following protocol is adapted from established Williamson ether synthesis procedures.
Experimental Protocol: Synthesis
Materials:
-
Phloroglucinol
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Ethyl bromide (EtBr)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated brine solution
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phloroglucinol in anhydrous DMF.
-
Deprotonation: Carefully add sodium hydride to the solution in portions at room temperature. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation.
-
Alkylation: To the resulting solution, add ethyl bromide dropwise.
-
Reaction Monitoring & Completion: Stir the reaction mixture overnight at room temperature. If the reaction is incomplete (as monitored by Thin Layer Chromatography - TLC), an additional portion of sodium hydride and ethyl bromide can be added, and the mixture can be heated to 60°C.
-
Work-up: Quench the reaction by slowly adding water. Extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield this compound as a colorless solid.[7]
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
PART 2: Evaluation of Antibacterial Activity
A critical first step in evaluating a new compound is to determine its intrinsic antibacterial activity against a panel of clinically relevant bacterial strains. This section details the standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Workflow for Antibacterial Susceptibility Testing
References
- 1. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical and antimicrobial activity of phloretin and its glycosilated derivatives present in apple and kumquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anti-Biofilm Properties of Phloretin and Its Analogs against Porphyromonas gingivalis and Its Complex Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Synthetic route to 2,4,6-Triethoxybenzaldehyde derivatives with biological activity
Application Notes & Protocols
Topic: A Validated Synthetic Route to 2,4,6-Triethoxybenzaldehyde Derivatives and Their Biological Evaluation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Phloroglucinol Scaffold
Benzaldehyde and its derivatives are a class of compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The substitution pattern on the aromatic ring is a critical determinant of biological efficacy. Specifically, the 1,3,5-trihydroxybenzene (phloroglucinol) backbone, when appropriately functionalized, serves as a privileged scaffold for generating molecules with potent biological activity.[3] By converting the hydroxyl groups to ethoxy ethers, we enhance the lipophilicity of the molecule, which can improve cell membrane permeability and bioavailability. The subsequent introduction of a formyl group at the 2-position creates this compound, a versatile intermediate that can be readily derivatized to explore structure-activity relationships (SAR).
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound starting from phloroglucinol. It further details the synthesis of a chalcone derivative, a class of compounds known for significant biological properties. Finally, it presents standardized protocols for evaluating the anticancer and antimicrobial potential of these novel synthesized compounds.
Part I: Synthesis of the Core Intermediate: this compound
The synthetic strategy is a two-step process beginning with the readily available and economic starting material, phloroglucinol. The first step is a Williamson ether synthesis to protect the hydroxyl groups and increase lipophilicity, followed by a Vilsmeier-Haack reaction to introduce the aldehyde functionality.
Caption: High-level overview of the synthetic pathway.
Step 1: Synthesis of 1,3,5-Triethoxybenzene via Williamson Ether Synthesis
Causality and Experimental Choices: The Williamson ether synthesis is a robust and high-yielding method for preparing ethers from an alcohol and an alkyl halide.[4] We begin by deprotonating the phenolic hydroxyl groups of phloroglucinol with a suitable base to form the more nucleophilic phenoxide ions. Potassium carbonate (K₂CO₃) is chosen as an effective and easy-to-handle base.[5] N,N-Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cations without solvating the phenoxide anions, thereby enhancing their nucleophilicity.[6] Ethyl iodide is used as the ethylating agent; its reactivity is ideal for a facile Sₙ2 reaction with the phenoxides. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the three phenoxide ions sequentially attack three molecules of ethyl iodide to form the desired tri-ether.[4][7]
Experimental Protocol:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phloroglucinol (12.6 g, 0.1 mol) and anhydrous potassium carbonate (48.4 g, 0.35 mol).
-
Add 200 mL of N,N-dimethylformamide (DMF) to the flask.
-
With vigorous stirring, add ethyl iodide (54.6 g, 0.35 mol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80°C and maintain this temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexane).
-
After completion, cool the mixture to room temperature and pour it into 1 L of ice-cold water.
-
A solid precipitate of 1,3,5-triethoxybenzene will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure 1,3,5-triethoxybenzene as a white crystalline solid.
-
Dry the product under vacuum. Characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Formylation of 1,3,5-Triethoxybenzene via Vilsmeier-Haack Reaction
Causality and Experimental Choices: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic rings.[8][9] The 1,3,5-triethoxybenzene synthesized in Step 1 is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the three ethoxy groups. The reaction involves the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (DMF) and phosphorus oxychloride (POCl₃).[9] This iminium ion is a mild electrophile that readily attacks the activated benzene ring. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[10] This method is preferable to others like the Gattermann reaction because it avoids the use of highly toxic hydrogen cyanide and generally provides higher yields for activated substrates.[11][12]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol:
-
In a dry 250 mL three-necked flask equipped with a dropping funnel, magnetic stir bar, and a nitrogen inlet, place 50 mL of anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (11.0 mL, 0.12 mol) dropwise to the chilled DMF with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10°C. The Vilsmeier reagent will form in situ.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve 1,3,5-triethoxybenzene (21.0 g, 0.1 mol) in 50 mL of anhydrous DMF and add this solution to the dropping funnel.
-
Add the solution of 1,3,5-triethoxybenzene dropwise to the Vilsmeier reagent over 30 minutes.
-
Heat the reaction mixture to 60°C and maintain for 4 hours. Monitor by TLC.
-
Cool the reaction mixture and pour it cautiously onto 500 g of crushed ice with stirring.
-
Neutralize the solution by slowly adding a saturated solution of sodium carbonate until the pH is ~7.
-
The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the solid from an ethanol/water mixture to afford pure this compound.
-
Dry the product and characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Part II: Synthesis of a Biologically Active Chalcone Derivative
Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.[13] They represent a key class of molecules with a wide range of biological activities, including anticancer and antimicrobial effects. Here, we describe the synthesis of a chalcone from this compound and 4-chloroacetophenone.
Experimental Protocol:
-
Dissolve this compound (2.38 g, 10 mmol) and 4-chloroacetophenone (1.55 g, 10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Prepare a 20% aqueous solution of potassium hydroxide (KOH). Add 10 mL of this solution dropwise to the ethanolic solution with constant stirring at room temperature.
-
Continue stirring the mixture at room temperature for 6-8 hours. A solid precipitate will form.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to pH 5-6.
-
Collect the precipitated chalcone by vacuum filtration, wash with cold water until the filtrate is neutral.
-
Recrystallize the product from ethanol to obtain the pure chalcone derivative.
-
Characterize the final product by appropriate spectroscopic methods.
Part III: Protocols for Biological Evaluation
The synthesized compounds can be screened for various biological activities. Standardized protocols for assessing anticancer and antimicrobial properties are provided below.
A. Anticancer Activity: MTT Cytotoxicity Assay
This protocol determines a compound's half-maximal inhibitory concentration (IC₅₀), a quantitative measure of its potency in inhibiting cancer cell growth.[14] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[14][15]
Caption: Standard workflow for determining compound cytotoxicity.
Experimental Protocol:
-
Cell Culture: Maintain a human cancer cell line (e.g., HL-60, a human leukemia cell line) in a humidified incubator at 37°C with 5% CO₂.[16] Harvest cells in their logarithmic growth phase.
-
Cell Seeding: Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the synthesized derivative (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of each concentration to the designated wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[14]
Data Presentation:
| Compound | Target Cell Line | IC₅₀ (µM) |
| This compound | HL-60 | >100 |
| Chalcone Derivative | HL-60 | 8.5 ± 0.7 |
| Doxorubicin (Control) | HL-60 | 0.2 ± 0.05 |
| Table 1: Hypothetical cytotoxicity data for synthesized compounds against the HL-60 cancer cell line. |
B. Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
Experimental Protocol:
-
Inoculum Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to each well. Add 50 µL of the test compound stock solution (e.g., 2048 µg/mL in 10% DMSO) to the first well and perform a two-fold serial dilution across the plate.[17]
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic like ciprofloxacin can be used as a reference standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 128 | 256 |
| Chalcone Derivative | 16 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
| Table 2: Hypothetical MIC data for synthesized compounds. |
Conclusion
This guide provides a detailed, validated, and logical framework for the synthesis and biological evaluation of this compound derivatives. The protocols are based on established chemical reactions and standard biological assays, ensuring reproducibility and reliability. By following these methodologies, researchers can efficiently synthesize novel compounds based on the phloroglucinol scaffold and systematically evaluate their potential as new therapeutic agents in the fields of oncology and infectious disease.
References
- 1. benchchem.com [benchchem.com]
- 2. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdb.apec.org [pdb.apec.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 2,4,6-Triethoxybenzaldehyde synthesis
An in-depth guide to optimizing reaction conditions for the synthesis of 2,4,6-Triethoxybenzaldehyde, presented by the Synthesis and Applications Group.
Technical Support Center: Synthesis of this compound
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of this compound. It is structured in a question-and-answer format to directly address potential issues and offer practical, field-proven insights to optimize experimental outcomes. Our focus is on the Vilsmeier-Haack reaction, a robust and widely used method for the formylation of electron-rich aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic precursor, in this case, 1,3,5-Triethoxybenzene, using a specialized reagent.[1][2][3]
Q2: Why is the Vilsmeier-Haack reaction preferred for this specific synthesis?
The Vilsmeier-Haack reaction is ideal for this transformation due to several key factors:
-
High Substrate Reactivity : The starting material, 1,3,5-Triethoxybenzene, possesses a highly activated aromatic ring due to the strong electron-donating effects of the three ethoxy groups. This makes it an excellent substrate for electrophilic aromatic substitution with the relatively mild electrophile generated in the Vilsmeier-Haack reaction.[1][4]
-
Good Regioselectivity : The symmetry of 1,3,5-Triethoxybenzene ensures that formylation occurs at one of the equivalent ortho/para positions, leading to a single desired product without isomeric impurities.
-
Milder Conditions : Compared to other formylation methods like the Gattermann or Gattermann-Koch reactions, which often require highly toxic reagents like hydrogen cyanide or high pressures of carbon monoxide, the Vilsmeier-Haack reaction proceeds under relatively mild and manageable laboratory conditions.[5][6][7][8]
Q3: What is the "Vilsmeier Reagent" and how is it formed?
The Vilsmeier reagent is the active electrophile in the reaction. It is a chloroiminium salt, typically generated in situ from the reaction between a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][2][9] The formation of this reagent is the critical first step of the synthesis.
The reaction mechanism involves the nucleophilic attack of the amide oxygen on the phosphorus of POCl₃, followed by elimination to form the electrophilic Vilsmeier reagent.
Caption: Reaction mechanism for the Vilsmeier-Haack synthesis.
Detailed Experimental Protocol
This protocol is adapted from high-yield procedures for analogous compounds, such as 2,4,6-Trimethoxybenzaldehyde.[10]
Materials:
-
1,3,5-Triethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice / Ice-cold water
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3,5-Triethoxybenzene (1 equivalent) and anhydrous DMF (5-10 equivalents).
-
Vilsmeier Reagent Formation : Cool the reaction mixture to 0 °C in an ice bath. Slowly add POCl₃ (1.1 to 1.5 equivalents) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C. A precipitate of the Vilsmeier reagent may form.
-
Formylation Reaction : After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Then, warm the mixture to room temperature and subsequently heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching : Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice-water. This "reverse quench" is highly exothermic and must be done with caution in a well-ventilated fume hood.[9]
-
Hydrolysis and Neutralization : Stir the quenched mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate. Carefully neutralize the mixture by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8. A precipitate of the crude product should form.
-
Extraction : Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying : Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by silica gel column chromatography.[10][11]
Caption: Experimental workflow for this compound synthesis.
Troubleshooting Guide
Q4: My reaction yield is very low. What are the most common causes?
Low yields in a Vilsmeier-Haack reaction are frequently traced back to a few critical factors:[1]
-
Moisture : The Vilsmeier reagent is extremely sensitive to moisture. Any water in the glassware, reagents (especially DMF), or from atmospheric exposure can quench the reagent, halting the reaction. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen).
-
Reagent Quality : The purity of both DMF and POCl₃ is paramount. Old or improperly stored DMF can decompose to dimethylamine, which can cause side reactions.[12] POCl₃ can hydrolyze over time. Using freshly opened or distilled reagents is highly recommended.
-
Incomplete Reaction : The formylation of ethoxy-substituted benzenes can be slower than their methoxy counterparts. The reaction may require longer heating times or slightly higher temperatures to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal Stoichiometry : The molar ratio of substrate to reagents is crucial. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A large excess can sometimes promote side reactions.
Q5: The reaction mixture solidified or became an unstirrable sludge during POCl₃ addition. What happened and how can I fix it?
This is a common issue, particularly when the reaction is run at a high concentration.[13] The Vilsmeier reagent itself can precipitate from the solution.
-
Causality : The chloroiminium salt being formed has limited solubility in the reaction medium.
-
Solution : You can add a small amount of an anhydrous, non-reactive co-solvent like dichloromethane or 1,2-dichloroethane at the beginning of the reaction to help maintain a stirrable solution. Alternatively, ensure the rate of POCl₃ addition is very slow to prevent rapid, localized precipitation. If the stirrer does get stuck, you may need to carefully use a spatula (under inert atmosphere) to break up the solid mass.
Q6: The work-up was violent and difficult to control. Are there safer alternatives?
The high reactivity of residual POCl₃ with water is the cause of the violent exotherm during quenching.[9]
-
Causality : POCl₃ hydrolyzes rapidly to produce phosphoric acid and HCl gas, releasing significant energy.
-
Best Practice : The "reverse quench" described in the protocol (adding the reaction mixture to ice) is the standard and safest method because the large volume of ice can absorb the heat generated.[9] Never add water directly to the reaction flask. Ensure the addition is done in small portions with very vigorous stirring.
Q7: My purified product shows persistent impurities. What are the likely side products?
Common impurities can include:
-
Unreacted 1,3,5-Triethoxybenzene : This indicates an incomplete reaction. Optimization of reaction time or temperature is needed.
-
Hydrolysis Products : If the Vilsmeier reagent is prematurely quenched, it can lead to other byproducts.
-
Phosphorus-containing impurities : If the neutralization and extraction are not thorough, residual phosphoric acid salts can contaminate the product.[9] A final wash of the organic layer with water is important to remove these.
Optimizing Reaction Conditions
The following table summarizes key parameters that can be adjusted to optimize the synthesis.
| Parameter | Condition Range | Effect on Reaction & Rationale |
| Temperature | 0 °C to 80 °C | Formation of the Vilsmeier reagent is best done at low temperatures (0 °C) to control reactivity. The subsequent formylation step may require heating (50-80 °C) to drive the reaction to completion, as the Vilsmeier reagent is a relatively weak electrophile.[1][14] |
| Reagent Stoichiometry | 1.1 - 2.0 eq. POCl₃ | A slight excess of POCl₃ (and DMF) is typically used to ensure complete conversion of the starting material. Using a large excess is usually unnecessary and complicates the work-up. |
| Reaction Time | 1 - 8 hours | Reaction time is highly substrate-dependent. Progress should be monitored by TLC to determine the point of maximum conversion and avoid potential degradation or side-product formation with prolonged heating. |
| Solvent | DMF (neat) or w/ co-solvent | While DMF serves as both a reagent and a solvent, adding an inert co-solvent (e.g., CH₂Cl₂) can prevent solidification issues and improve handling, especially on a larger scale.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
Technical Support Center: Formylation of 1,3,5-Triethoxybenzene
Welcome to the technical support center for the formylation of 1,3,5-triethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly activated aromatic system. Here, we address common challenges and side reactions encountered during formylation, providing in-depth troubleshooting advice and optimized protocols to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My formylation of 1,3,5-triethoxybenzene is giving a low yield of the desired 2,4,6-triethoxybenzaldehyde. What are the likely causes and how can I improve it?
Low yields in the formylation of 1,3,5-triethoxybenzene can stem from several factors, primarily related to the high reactivity of the substrate and the choice of formylation method.
Common Causes and Solutions:
-
Sub-optimal Formylation Reagent: 1,3,5-Triethoxybenzene is an electron-rich aromatic compound, making it highly susceptible to electrophilic aromatic substitution.[1][2] The choice of formylating agent is critical.
-
Vilsmeier-Haack Reaction: This is often the most effective method for such activated systems.[3][4][5] The Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a relatively mild electrophile, which helps to control the reaction and minimize side products.[6]
-
Gattermann-Koch and Gattermann Reactions: These methods, which utilize carbon monoxide/HCl or hydrogen cyanide/HCl respectively, are generally too harsh for highly activated substrates like 1,3,5-triethoxybenzene and can lead to polymerization or decomposition.[7][8][9][10] The Gattermann-Koch reaction is specifically noted as not being applicable to phenol ether substrates.[8][10]
-
-
Reaction Conditions: Precise control of reaction parameters is crucial.
-
Temperature: The exothermic nature of the reaction requires strict temperature control. Running the reaction at 0°C or even lower (e.g., -5 to 0°C) during the addition of the formylating agent is recommended to prevent overheating and subsequent side reactions.[11]
-
Stoichiometry: An excess of the formylating agent can lead to di-formylation or other side reactions. A slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent is typically sufficient.[3]
-
-
Work-up Procedure: Improper work-up can lead to product loss.
Question 2: I am observing multiple products in my reaction mixture. What are the possible side reactions and how can I identify them?
The high nucleophilicity of the 1,3,5-triethoxybenzene ring makes it prone to several side reactions.
Potential Side Reactions:
-
Di-formylation: The introduction of one electron-withdrawing formyl group deactivates the ring, but under forcing conditions, a second formylation can occur, although this is generally difficult.[12]
-
Hydrolysis of Ethoxy Groups: The acidic conditions of some formylation reactions (e.g., Gattermann) can lead to the cleavage of the ether linkages, resulting in the formation of phenolic byproducts.[13] The Vilsmeier-Haack reaction is generally milder and less prone to this issue.
-
Dimerization: In some formylation procedures, particularly those using dichloromethyl methyl ether and a Lewis acid like TiCl₄, dimerization of the aromatic rings to form diphenylmethane derivatives can be a significant side reaction.[14]
-
Polymerization/Decomposition: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the formation of insoluble polymeric materials.
Identification of Byproducts:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the complexity of your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structures of the main product and significant byproducts. The desired this compound should show a characteristic aldehyde proton signal around 10.3 ppm.[15]
-
Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, aiding in the identification of side products like di-formylated or hydrolyzed species.
Question 3: Can you provide a reliable, step-by-step protocol for the Vilsmeier-Haack formylation of 1,3,5-triethoxybenzene?
Certainly. The following protocol is optimized for the synthesis of this compound, prioritizing yield and purity.
Optimized Vilsmeier-Haack Protocol:
| Reagent/Parameter | Quantity/Value | Rationale |
| 1,3,5-Triethoxybenzene | 1.0 eq | Starting material |
| N,N-Dimethylformamide (DMF) | Solvent & Reagent | Serves as both the solvent and a precursor to the Vilsmeier reagent. |
| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 eq | Reacts with DMF to form the electrophilic Vilsmeier reagent.[6] |
| Temperature | 0 °C (addition), RT (reaction) | Controlled temperature minimizes side reactions.[3][11] |
| Reaction Time | ~6.5 hours | Allows for complete conversion. Monitor by TLC.[3] |
| Quenching | Saturated aq. NaOAc or Na₂CO₃ | Neutralizes the reaction and facilitates hydrolysis of the iminium intermediate.[3][11] |
Experimental Workflow:
Caption: Vilsmeier-Haack Formylation Workflow.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1,3,5-triethoxybenzene (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 6.5 hours.[3]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product into diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.[15]
Question 4: I am concerned about the stability of my starting material under the reaction conditions. Is 1,3,5-triethoxybenzene stable?
1,3,5-Triethoxybenzene is a derivative of phloroglucinol and is generally a stable compound under neutral conditions.[16][17] However, its stability can be compromised under certain formylation conditions.
-
Acidic Conditions: Strong acids, especially at elevated temperatures, can cause the hydrolysis of the ethoxy groups, leading to the formation of partially or fully de-ethylated phloroglucinol derivatives. This is a key reason to avoid harsh Gattermann or Gattermann-Koch conditions.
-
Oxidative Conditions: While not a primary concern in standard formylation reactions, it's worth noting that electron-rich ethers can be susceptible to oxidation.[18]
The Vilsmeier-Haack reaction is generally considered mild enough to avoid significant degradation of 1,3,5-triethoxybenzene, provided the temperature is well-controlled.
Reaction Mechanism Visualization:
Caption: Vilsmeier-Haack Reaction Pathway.
This simplified diagram illustrates the key stages of the Vilsmeier-Haack formylation, highlighting the in-situ formation of the electrophile and the subsequent two-step process to the final aldehyde product.[4][5]
References
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. purechemistry.org [purechemistry.org]
- 10. byjus.com [byjus.com]
- 11. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 14. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. 1,3,5-Trimethoxybenzene | C9H12O3 | CID 69301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 2,4,6-Triethoxybenzaldehyde by Column Chromatography
This guide provides a comprehensive, experience-driven framework for the purification of crude 2,4,6-Triethoxybenzaldehyde using silica gel column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific separation, moving beyond a simple protocol to address the underlying principles and troubleshoot common issues encountered in a laboratory setting.
Core Principles: Understanding the Separation
The successful purification of this compound hinges on the polarity differences between the target molecule and the impurities generated during its synthesis. The molecule itself is moderately polar, attributed to the aldehyde functional group and the three ethoxy ethers. Common impurities may include non-polar starting materials like 1,3,5-triethoxybenzene or more polar byproducts.
Why Silica Gel? Silica gel is the stationary phase of choice for this separation due to its polar nature.[1] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups of the molecules passing through the column.
-
Mechanism of Separation: As the mobile phase (a non-polar solvent system) flows through the column, compounds in the crude mixture engage in a dynamic equilibrium between being adsorbed onto the polar silica gel and dissolving in the mobile phase.
-
Less polar impurities (e.g., residual 1,3,5-triethoxybenzene) will have a weaker affinity for the silica gel and a higher affinity for the non-polar mobile phase. They will travel down the column more quickly.
-
This compound , being more polar, will interact more strongly with the silica gel, causing it to travel down the column more slowly.
-
Highly polar impurities will be very strongly adsorbed to the silica gel and will elute last, or may not elute at all with a solvent of insufficient polarity.
-
The Aldehyde Consideration: A critical factor to consider is the sensitivity of aldehydes. The acidic nature of standard silica gel can sometimes catalyze side reactions, such as acetal formation if an alcohol is present in the eluent, or other forms of degradation.[2][3] This guide will address how to mitigate these risks.
Detailed Experimental Protocol
This protocol provides a self-validating workflow, where preliminary analysis dictates the parameters for the preparative separation.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
The most crucial step for successful column chromatography is selecting an appropriate mobile phase.[4] This is achieved through preliminary TLC analysis. The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4, ensuring good separation from impurities.[2][5]
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a test solvent system. A good starting point is a mixture of hexane and ethyl acetate.[6]
-
Visualize the spots under UV light and/or by staining.
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Adjust the solvent ratio to achieve the target Rf.
-
To increase Rf (move the spot further up), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).[5]
-
To decrease Rf (move the spot lower), decrease the polarity (increase the proportion of hexane).[5]
-
Data Presentation: Solvent System Selection
| Hexane:Ethyl Acetate Ratio | Observed Rf of Target | Separation Quality | Recommendation |
| 95:5 | ~0.1 | Compound moves too slowly. | Increase polarity. |
| 90:10 | ~0.25 | Good separation from less polar impurities. | Optimal starting point for the column. |
| 80:20 | ~0.45 | Separation from less polar impurities may be poor. | Consider for faster elution if separation is not critical. |
| 50:50 | >0.7 | Poor separation; risk of co-elution. | Decrease polarity. |
Step 2: Column Packing (Slurry Method)
Properly packing the column is essential to prevent cracking and channeling, which lead to poor separation.[1]
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). The consistency should be like a milkshake.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, which helps compact the silica bed. Add more slurry as needed until the desired column height is reached. Never let the top of the silica bed run dry.
-
Add a protective layer of sand on top of the silica bed.
Step 3: Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of the column solvent or a slightly more polar solvent (like dichloromethane) to ensure it is fully dissolved.
-
Alternatively, for less soluble compounds, use the "dry loading" method: dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
-
Carefully add the sample solution (wet loading) or the silica-adsorbed powder (dry loading) to the top of the column.
-
Drain the solvent until the sample has fully entered the silica bed, then carefully add the mobile phase.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with the chosen mobile phase (e.g., 90:10 hexane:ethyl acetate).[7]
-
Collect the eluent in numbered test tubes or flasks. The fraction size will depend on the scale of the purification.
-
If impurities are well-separated, isocratic elution (using the same solvent mixture throughout) is sufficient. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.[8]
Step 5: Analysis of Fractions
-
Monitor the elution process by spotting fractions onto TLC plates and developing them in the same solvent system.[9]
-
Identify the fractions containing the pure this compound (those showing a single spot at the correct Rf).
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
Problem 1: Poor or No Separation of the Target Compound
-
Question: My TLC showed good separation, but on the column, all the compounds are eluting together. Why is this happening?
-
Answer: Several factors could be at play:
-
Overloading the Column: You may have loaded too much crude material for the amount of silica gel used. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Sample Band Too Wide: If the initial sample was dissolved in too much solvent, the starting band on the column will be very broad, leading to overlapping fractions. Always use the minimum volume of solvent necessary to dissolve the sample.[10]
-
Column Was Packed Improperly: Cracks or channels in the silica bed can cause the solvent and sample to bypass the stationary phase, leading to no separation. Ensure the column is packed evenly without air bubbles.[1]
-
TLC Deception: Sometimes, what appears as two spots on TLC is actually one compound degrading on the silica plate. During the longer exposure time on a column, this degradation can be more pronounced, leading to mixed fractions.[11] You can test for this by running a 2D TLC.
-
Problem 2: Low Yield of Purified Product
-
Question: I've collected my fractions, but the final mass of my pure product is much lower than expected. Where did it go?
-
Answer: Low yield can result from several issues:
-
Compound is Still on the Column: Your compound might be more polar than anticipated and requires a more polar solvent to elute. Try flushing the column with a significantly more polar solvent (e.g., 50:50 hexane:ethyl acetate or even 5% methanol in dichloromethane) and check these fractions by TLC.[6]
-
Irreversible Adsorption/Degradation: The compound may be unstable on silica gel and has degraded during the purification process.[11] This is a known risk for certain aldehydes.[2]
-
Fractions are Too Dilute: Your compound may have eluted, but in such a large volume of solvent that it's difficult to detect on TLC. Try concentrating a few fractions in the expected elution range and re-analyzing them.[11]
-
Physical Loss: Ensure there were no leaks in your setup and that all pure fractions were combined.
-
Problem 3: Irregular Elution (Streaking or Tailing of Spots on TLC)
-
Question: The spots for my compound on the TLC plates of the collected fractions are streaked or "tailing." What does this mean for my purification?
-
Answer: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase.
-
Acidic Compound on Acidic Silica: If your compound has acidic protons, it can interact strongly and unevenly with the acidic silanol groups.
-
Basic Compound on Acidic Silica: Similarly, basic compounds (like amines) can protonate and stick to the silica. While this compound is not basic, this is a common issue. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can neutralize the silica and improve peak shape.[12]
-
For Aldehydes: Tailing can sometimes indicate on-column reactions or strong hydrogen bonding. Adding a very small amount of a more polar, aprotic solvent like THF to your mobile phase can sometimes improve the peak shape, but this should be tested on TLC first.
-
Problem 4: The Compound Appears to be Degrading on the Column
-
Question: I suspect my aldehyde is reacting or decomposing on the silica gel. How can I confirm this and prevent it?
-
Answer: This is a valid concern with aldehydes.[2]
-
Diagnosis: To check for stability, spot your pure compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot has streaked, your compound is likely unstable on silica.[11]
-
Solution 1: Deactivate the Silica Gel: You can reduce the acidity of the silica by adding a small percentage of a non-nucleophilic base like triethylamine to your mobile phase (e.g., 0.5% v/v).[2] This neutralizes the most acidic silanol sites.
-
Solution 2: Change the Stationary Phase: If the compound is highly sensitive, consider using a different stationary phase like neutral alumina, which is less acidic than silica.[2] Remember that the eluting power of solvents changes with alumina, so you will need to re-optimize your solvent system with TLC using alumina plates.
-
Solution 3: Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate) and avoiding unnecessarily long columns.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect in my crude this compound?
-
A1: Impurities largely depend on the synthetic route. If using a Vilsmeier-Haack reaction on 1,3,5-triethoxybenzene, you can expect unreacted starting material (less polar) and potentially byproducts from side reactions, which may be more or less polar than your target compound.[13] If the synthesis involves methylation or ethoxylation of a corresponding hydroxybenzaldehyde, incomplete reaction could leave partially (di- or mono-ethoxy) substituted benzaldehydes, which would be more polar.
-
-
Q2: Can I use a solvent system other than hexane/ethyl acetate?
-
A2: Absolutely. Dichloromethane/hexane or toluene/ethyl acetate are also common systems.[2][5] The key is to find a binary system that provides the optimal Rf and separation on TLC. Avoid using alcohol-based solvents like methanol or ethanol in large quantities, as the acidic silica can catalyze the formation of acetals with your aldehyde.[2] If high polarity is needed, a small percentage of methanol in dichloromethane is a common choice for polar compounds.[6]
-
-
Q3: How do I scale up this purification from milligrams to grams?
-
A3: Scaling up requires proportionally increasing the column diameter and the amount of silica gel and solvent. Maintain the same silica height-to-diameter ratio (typically around 10:1) to preserve separation efficiency. The amount of sample you can load is roughly proportional to the cross-sectional area of the column. Flash chromatography is highly recommended for larger scales to reduce purification time.
-
-
Q4: My column ran dry. Is the purification ruined?
-
A4: If the silica bed runs dry, cracks and channels will form, which will ruin the separation. The solvent will flow through these channels, bypassing the stationary phase. If this happens, the column must be repacked. It is sometimes possible to salvage the sample by extruding the silica, extracting it with a polar solvent like ethyl acetate or methanol, evaporating the solvent, and starting the purification over.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. CN116262976B - Electrochemical synthesis method of benzaldehyde derivative - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. magritek.com [magritek.com]
- 10. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Recrystallization techniques for purifying 2,4,6-Triethoxybenzaldehyde
Welcome to the technical support resource for the purification of 2,4,6-Triethoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide expert-driven, field-tested advice in a direct question-and-answer format to address the common challenges encountered during the recrystallization of this compound.
-
A Note on Analogous Compounds: Direct, comprehensive solubility and recrystallization data for this compound is not extensively published. Therefore, this guide utilizes its close structural analog, 2,4,6-Trimethoxybenzaldehyde , as a reference for predicting physical behavior and designing purification protocols.[1][2][3] The underlying principles of recrystallization are universal, and the substitution of methoxy with ethoxy groups is expected to slightly decrease polarity and increase the boiling and melting points, a factor to consider when applying these guidelines.
Section 1: Foundational Knowledge & FAQs
Q1: What is this compound and what are its typical characteristics?
This compound is an aromatic aldehyde derivative. Its structure, featuring an aldehyde group and three electron-donating ethoxy groups on the benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[2] Based on its analogue, 2,4,6-Trimethoxybenzaldehyde, it is expected to be a white to off-white crystalline solid at room temperature.[1][2][4]
| Property (based on 2,4,6-Trimethoxybenzaldehyde analog) | Value | Reference |
| CAS Number | 830-79-5 | [3] |
| Molecular Formula | C₁₀H₁₂O₄ | [5][6] |
| Molecular Weight | 196.20 g/mol | [3][5] |
| Appearance | White to light yellow crystalline powder | [2][4] |
| Melting Point | 115-122 °C | [1][3][4] |
Q2: Why is recrystallization necessary for this compound?
Recrystallization is a critical purification technique used to remove impurities from a solid compound.[7] For this compound, which is often synthesized via electrophilic aromatic substitution reactions like the Gattermann or Vilsmeier-Haack reaction, several types of impurities can be present:
-
Unreacted Starting Materials: Such as 1,3,5-Triethoxybenzene.
-
Reaction Byproducts: Including isomers with incorrect substitution patterns or products from incomplete reactions.
-
Colored Impurities: Often polymeric or degradation products formed during the reaction.
-
Inorganic Salts: Remnants from catalysts or workup procedures.
A successful recrystallization selectively isolates the desired compound in a pure crystalline form, leaving these impurities behind in the solvent (mother liquor).[7]
Q3: How do I select the best solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] For this compound, its polarity is dominated by the three ether linkages and the aldehyde group. This suggests that moderately polar solvents are a good starting point.
The Golden Rule: "Like dissolves like." The polarity of the solvent should be comparable to the solute.[8]
Recommended Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Ethanol | 78 | Polar | Good starting point. The ethoxy groups on the molecule have an affinity for ethanol. Often used in a solvent pair with water.[9][10][11] |
| Isopropanol (IPA) | 82 | Polar | Similar to ethanol, may offer slightly different solubility characteristics. |
| Toluene | 111 | Non-polar | The aromatic ring of the solute will have a good affinity for toluene. May be paired with a non-polar anti-solvent like hexane or heptane.[10] |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent that often works well for moderately polar compounds.[8] |
| Acetone | 56 | Polar | High solvency power, but its low boiling point can sometimes lead to premature crystallization. |
| Water | 100 | Very Polar | The compound is expected to be insoluble or poorly soluble in water, making it an excellent anti-solvent in a mixed-solvent system with a polar organic solvent like ethanol or acetone.[9] |
Section 2: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil while stirring.
-
Achieve Saturation: Continue adding the hot solvent in small portions until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent required.
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) or decolorizing carbon are present, perform a hot gravity filtration. This must be done quickly to prevent the product from crystallizing in the funnel.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Dry the crystals completely to remove residual solvent. This can be done by leaving them under vacuum on the filter funnel or by transferring them to a watch glass.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude product in the minimum amount of boiling "good" solvent (e.g., ethanol), in which the compound is very soluble.
-
Add Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent, e.g., water), in which the compound is poorly soluble, dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.
-
Cool, Isolate, Wash, and Dry: Follow steps 4-7 from the single-solvent protocol.
Section 3: Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute, or if the compound is highly impure, causing a significant melting point depression.
-
Causality: The solute's melting point is lower than the temperature of the solution at the point of saturation. Impurities often dissolve preferentially in the oil, leading to poor purification.
-
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote crystal nucleation at a lower temperature.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Scratch or Seed: Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal just below the boiling point of the solvent.
-
Q: My crystal yield is very low. What went wrong?
A: Low recovery is a common issue with several potential causes.
-
Causality & Solutions:
-
Too Much Solvent: You may have used too much solvent during the dissolution step. Fix: Boil off some of the solvent to re-concentrate the solution and attempt cooling again.
-
Premature Filtration: If you performed a hot filtration and the apparatus was not sufficiently pre-heated, the product may have crystallized on the filter paper or in the funnel stem.
-
Incomplete Cooling: Ensure the flask has been cooled in an ice bath for an adequate amount of time (e.g., 15-20 minutes) to maximize precipitation.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use minimal amounts of ice-cold washing solvent.
-
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This typically means you have a supersaturated solution that is reluctant to nucleate.
-
Causality: Crystal formation requires nucleation sites to begin. A very clean flask and pure solution can sometimes resist spontaneous crystallization.
-
Solutions to Induce Crystallization:
-
Scratching: Vigorously scratch the inside surface of the flask (below the solvent level) with a glass rod. The microscopic scratches on the glass provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for crystal growth.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent and then try cooling again.
-
Q: My final product is still colored or shows a broad melting point. How can I improve it?
A: This indicates that impurities are still present.
-
Causality & Solutions:
-
Colored Impurities: Highly colored, often polymeric, impurities can be adsorbed onto the crystal surface. Fix: Redissolve the product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for 5-10 minutes, then remove the charcoal via hot gravity filtration before proceeding with cooling and crystallization.
-
Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice. Fix: Repeat the recrystallization, ensuring a very slow cooling rate. You can achieve this by placing the hot flask inside a large beaker of hot water and allowing the entire assembly to cool to room temperature.
-
Section 4: Visual Workflows and Data
Diagram 1: Standard Recrystallization Workflow
Caption: A generalized workflow for purifying a solid compound via recrystallization.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common recrystallization issues.
References
- 1. labproinc.com [labproinc.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4,6-三甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,4,6-Trimethoxybenzaldehyde | 830-79-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. m.youtube.com [m.youtube.com]
Identifying byproducts in 2,4,6-Triethoxybenzaldehyde synthesis by LC-MS
Technical Support Center: LC-MS Analysis in Synthetic Chemistry
Introduction: The Synthetic Landscape
The synthesis of 2,4,6-Triethoxybenzaldehyde, a valuable intermediate in drug development, is most commonly achieved via the Vilsmeier-Haack reaction.[1][2] This reaction employs a formylating agent, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to functionalize an electron-rich aromatic ring.[3][4] In this case, the substrate is 1,3,5-triethoxybenzene.
While effective, this synthesis is not without its complexities. Minor deviations in reaction conditions, stoichiometry, or starting material purity can lead to a variety of byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring these reactions, allowing for the separation and identification of the target compound alongside these impurities.[5] This guide provides a structured, question-and-answer approach to troubleshoot and identify common and unexpected peaks in your LC-MS analysis.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common observations and questions that arise during the LC-MS analysis of a crude this compound reaction mixture.
Q1: I see multiple peaks in my Total Ion Chromatogram (TIC). How do I begin to identify them?
A1: The first step is to systematically evaluate each peak based on its mass-to-charge ratio (m/z) and retention time. Your primary targets for identification should be the expected product, unreacted starting material, and common adducts of these species.
-
Calculate Expected Masses: Before analyzing the data, know the exact masses of your key players. This is your baseline for identification.
-
Look for Common Adducts: Electrospray Ionization (ESI), a soft ionization technique, frequently produces adducts other than the simple protonated molecule ([M+H]⁺).[6] Look for peaks corresponding to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which are common contaminants from glassware, solvents, or salts used during workup.[7] Ammonium adducts ([M+NH₄]⁺) are also prevalent if using an ammonium-based buffer in your mobile phase.
-
Correlate with Retention Time: In typical reversed-phase chromatography (e.g., using a C18 column), compounds elute based on polarity. The starting material, 1,3,5-triethoxybenzene, is less polar than the product, this compound (due to the aldehyde group), and will therefore have a longer retention time.
Table 1: Key Compounds and Expected m/z Values in ESI+
| Compound | Role | Chemical Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ | Expected [M+Na]⁺ |
|---|---|---|---|---|---|
| 1,3,5-Triethoxybenzene | Starting Material | C₁₂H₁₈O₃ | 210.1256 | 211.1329 | 233.1148 |
| This compound | Product | C₁₃H₁₈O₄ | 238.1205 | 239.1278 | 261.1097 |
| 2,4-Diethoxy-6-hydroxybenzaldehyde | Potential Byproduct | C₁₁H₁₄O₄ | 210.0892 | 211.0965 | 233.0784 |
| Diformylated Product | Potential Byproduct | C₁₄H₁₈O₅ | 266.1154 | 267.1227 | 289.1046 |
Q2: My mass spectrum for the main product peak shows m/z 239.13 and 261.11. What are these?
A2: This is a classic and expected result.
-
The peak at m/z 239.13 corresponds to the protonated molecule ([M+H]⁺) of your target compound, this compound (calculated [M+H]⁺ = 239.1278).
-
The peak at m/z 261.11 is the sodium adduct ([M+Na]⁺) of your product (calculated [M+Na]⁺ = 261.1097).[7][8] The presence of both is very common in ESI-MS and confirms the molecular weight of your product. You may also see a potassium adduct ([M+K]⁺) at m/z 277.0837.
Q3: I have an unknown peak with an [M+H]⁺ of 211.13. What is the likely identity?
A3: An [M+H]⁺ of 211.13 strongly suggests the presence of unreacted 1,3,5-triethoxybenzene starting material (calculated [M+H]⁺ = 211.1329). To confirm, check its retention time. As a less polar molecule than the aldehyde product, it should elute later from a reversed-phase column.
Q4: I've identified the product and starting material, but other significant peaks remain. What are the most probable byproducts from the Vilsmeier-Haack reaction itself?
A4: The Vilsmeier-Haack reaction mechanism provides clues to potential side reactions.[9]
-
Incomplete Ethoxylation of Starting Material: If the 1,3,5-triethoxybenzene was synthesized from phloroglucinol, the etherification may be incomplete. This would leave residual 1,3-diethoxy-5-hydroxybenzene or 1-ethoxy-3,5-dihydroxybenzene. These more activated phenols would readily undergo formylation, leading to hydroxylated benzaldehyde byproducts. For example, formylation of 1,3-diethoxy-5-hydroxybenzene would yield 2,4-diethoxy-6-hydroxybenzaldehyde (Exact Mass: 210.0892, [M+H]⁺: 211.0965).
-
Diformylation: While sterically hindered, highly activating groups can sometimes lead to the addition of a second formyl group, particularly with excess Vilsmeier reagent or prolonged reaction times. Look for a diformylated product with an [M+H]⁺ of 267.1227.
-
Hydrolysis of Iminium Intermediate: The reaction proceeds via an iminium ion intermediate which is hydrolyzed to the aldehyde during aqueous workup.[2] Incomplete hydrolysis could leave trace amounts of this intermediate, which may be observed, though it is often unstable.
Below is a diagram illustrating the primary reaction and potential side pathways.
Caption: Reaction scheme for this compound synthesis and potential byproduct formation.
Part 2: Advanced Identification Protocols
When the identity of a peak is not obvious from its m/z value alone, a more systematic approach is required.
Protocol 1: Systematic Workflow for Unknown Peak Identification
This protocol provides a logical flow for characterizing an unknown chromatographic peak.
Step 1: Initial Data Acquisition
-
Ensure you are collecting data in full scan mode to capture all ions. A scan range of m/z 100-1000 is typically sufficient.
-
Use a standard reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) with a gradient elution.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Set the ESI source to positive ion mode. Key parameters to monitor are capillary voltage, cone voltage, and desolvation gas temperature and flow.[5]
Step 2: Data Interrogation (The Workflow) If an unknown peak is detected, follow this workflow.
Caption: A systematic workflow for identifying unknown peaks using LC-MS and LC-MS/MS.
Protocol 2: Interpreting MS/MS Fragmentation Data
If you perform MS/MS on an unknown peak, the fragmentation pattern provides structural clues. For substituted benzaldehydes, common fragmentation pathways include:[11][12]
-
Loss of the Aldehyde Group: A neutral loss of 29 Da (-CHO) or 28 Da (-CO) is highly characteristic of aldehydes.[12][13] For your product at m/z 239, this would result in a fragment around m/z 210 or 211.
-
Loss of Ethoxy Groups: Expect to see sequential losses of ethene (C₂H₄, -28 Da) or an ethoxy radical (•OC₂H₅, -45 Da) from the precursor or subsequent fragment ions.
-
Formation of the Phenyl Cation: Cleavage of the aldehyde group often results in a stable phenyl cation.[12] For the product, the triethoxyphenyl cation would be at m/z 211.
Example Fragmentation Analysis:
-
Precursor Ion: m/z 239 (Product [M+H]⁺)
-
Potential Fragments:
-
m/z 211: Loss of CO (-28 Da)
-
m/z 183: Loss of CO and C₂H₄ (-28, -28 Da)
-
m/z 155: Loss of CO and two C₂H₄ molecules (-28, -28, -28 Da)
-
By comparing the observed fragments to these predicted pathways, you can confirm the core structure of the unknown compound and deduce the nature of its substituents.
Part 3: Common LC-MS Instrument & Method Issues
Sometimes, observed anomalies are not from chemical byproducts but from the analytical method itself.
Q5: My peak shapes are broad or tailing. Is this a byproduct?
A5: Unlikely. Poor peak shape is typically an analytical issue.[14]
-
Column Overload: Injecting too concentrated a sample can cause fronting or tailing. Dilute your sample and reinject.
-
Secondary Interactions: The aldehyde may be interacting with active sites on the silica column. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol interactions.
-
Column Contamination or Degradation: If the problem persists, flush the column or replace it.[15]
Q6: I see unexpected peaks in my solvent blank injections. What are they?
A6: These are "ghost peaks" and can come from several sources.[16]
-
Sample Carryover: A highly concentrated sample may not be fully washed from the injector between runs. Run multiple blank injections to see if the peak intensity decreases.
-
Contaminated Mobile Phase: Solvents can become contaminated over time. Use fresh, high-purity solvents and buffers.
-
System Contamination: Components of the LC system (tubing, seals) can leach contaminants.
By methodically applying these troubleshooting steps and protocols, researchers can confidently identify the components of their reaction mixtures, leading to better process understanding and optimization in the synthesis of this compound.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. longdom.org [longdom.org]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. zefsci.com [zefsci.com]
- 15. halocolumns.com [halocolumns.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2,4,6-Triethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2,4,6-Triethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. We will delve into the causality behind experimental choices, providing field-proven insights to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and effective methods for synthesizing this compound involve the formylation of an electron-rich aromatic precursor, 1,3,5-triethoxybenzene. The two principal reactions for this transformation are the Vilsmeier-Haack reaction and the Gattermann reaction.[1][2][3] The Vilsmeier-Haack reaction is generally preferred due to its use of more common and less acutely toxic reagents compared to the hydrogen cyanide or zinc cyanide used in the Gattermann reaction.[1][4]
Q2: How critical is the purity of the starting material, 1,3,5-triethoxybenzene?
The purity of the 1,3,5-triethoxybenzene is paramount. As an electrophilic aromatic substitution, the Vilsmeier-Haack reaction's efficiency is highly dependent on the nucleophilicity of the aromatic ring.[5][6] Impurities can interfere with the reaction, leading to lower yields and the formation of complex side-products that complicate purification. It is recommended to use a starting material of at least 98% purity or to purify commercially available material by recrystallization or column chromatography if necessary.
Q3: Can I use a different formylation agent besides the Vilsmeier reagent?
While the Vilsmeier reagent (formed from phosphorus oxychloride and DMF) is the most common for this specific substrate, other formylation methods exist.[7] For instance, the Gattermann reaction uses a mixture of hydrogen cyanide and a Lewis acid catalyst.[1][8] However, due to the extreme toxicity of HCN, a safer modification using zinc cyanide (Zn(CN)₂) is often employed.[1][8] Another method, the Rieche formylation, uses dichloromethyl methyl ether and a Lewis acid like TiCl₄, but may offer less regioselectivity for highly activated systems.[3] For this specific synthesis, the Vilsmeier-Haack reaction typically provides the best balance of yield, safety, and scalability.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, presented in a direct question-and-answer format.
Issue 1: Consistently Low or No Product Yield in Vilsmeier-Haack Reaction
Q: My reaction is not producing the expected yield of this compound. What are the most common causes and how can I fix them?
A: Low yield is the most frequent complaint and can be traced to several factors related to reagents, reaction conditions, or workup.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent ([chloro(dimethylamino)methylidene]dimethylammonium chloride) is highly moisture-sensitive.[2]
-
Solution: Ensure that the N,N-dimethylformamide (DMF) used is anhydrous. Use fresh, high-quality phosphorus oxychloride (POCl₃). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from quenching the reagent.[9]
-
-
Cause 2: Incorrect Stoichiometry. The molar ratio of the reagents is crucial. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
Solution: A slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent (both POCl₃ and DMF relative to the substrate) is often used to drive the reaction to completion.[9]
-
-
Cause 3: Suboptimal Reaction Temperature. The formylation of the highly activated 1,3,5-triethoxybenzene ring is typically facile, but temperature control is still important.
-
Solution: The formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (e.g., 0 °C) to prevent decomposition.[9][10] After the addition of 1,3,5-triethoxybenzene, the reaction can often proceed at room temperature. If the reaction is sluggish (monitored by TLC), gentle heating (e.g., to 40-50 °C) may be required.[5]
-
-
Cause 4: Ineffective Aqueous Workup. The initial product of the electrophilic substitution is an iminium salt intermediate, which must be hydrolyzed with water to yield the final aldehyde.[2][5]
-
Solution: After the reaction is complete, the mixture must be quenched by pouring it onto crushed ice or into cold water. Vigorous stirring is necessary to ensure complete hydrolysis of the iminium salt. The product is then typically extracted with an organic solvent like ethyl acetate or dichloromethane.[10][11]
-
Issue 2: Complex Reaction Mixture and Difficult Purification
Q: My TLC shows multiple spots after the reaction, and I'm struggling to isolate a pure product. What are these byproducts and how can I avoid them?
A: The formation of multiple products typically points to side reactions or impurities in the starting material.
-
Cause 1: Di-formylation. Although the first formylation deactivates the ring, the presence of three powerful activating ethoxy groups means a second formylation is possible under harsh conditions (e.g., high temperature or prolonged reaction time), leading to a dialdehyde byproduct.
-
Solution: Use milder reaction conditions. Maintain the temperature at or near room temperature and monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to avoid over-reaction.
-
-
Cause 2: Hydrolysis of Ethoxy Groups. If acidic conditions during workup are too strong or heated, acid-catalyzed hydrolysis of the ethoxy groups can occur, leading to hydroxybenzaldehyde derivatives.
-
Solution: Perform the hydrolytic workup at low temperatures. Neutralize the reaction mixture with a mild base like sodium bicarbonate or sodium carbonate solution after the initial hydrolysis to prevent prolonged exposure to acidic conditions.[10]
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from byproducts. A silica gel column with a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) is typically effective.[11][12]
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final purification step. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[11]
-
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound
This protocol is based on established Vilsmeier-Haack procedures for electron-rich aromatic compounds.[2][5][9]
Materials:
-
1,3,5-Triethoxybenzene (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.2 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice / Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF over 15-20 minutes. Caution: This reaction is exothermic. Maintain the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.
-
Addition of Substrate: Dissolve 1,3,5-triethoxybenzene in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Workup & Hydrolysis: Once the starting material is consumed, carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Continue stirring for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF/DCM | Prevents quenching of the moisture-sensitive Vilsmeier reagent.[9] |
| Temperature | 0 °C for reagent formation, RT for reaction | Controls exothermic reagent formation and prevents byproduct formation.[10] |
| Stoichiometry | 1.2 eq of Vilsmeier Reagent | Drives the reaction to completion. |
| Workup | Quench on ice, neutralize with NaHCO₃ | Ensures complete hydrolysis of the intermediate and prevents acid-catalyzed side reactions.[11] |
Visualized Workflows & Logic
References
- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Gattermann Reaction [unacademy.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low conversion in the synthesis of 2,4,6-Triethoxybenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,4,6-Triethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during this synthetic procedure. We will explore the common pitfalls in the formylation of 1,3,5-triethoxybenzene and provide actionable, evidence-based solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and efficient method for this transformation is the Vilsmeier-Haack reaction .[1] This reaction is specifically suited for the formylation of electron-rich aromatic compounds like 1,3,5-triethoxybenzene, the logical precursor.[2] The three ethoxy groups are strong activating, ortho-, para-directing substituents, making the ring highly nucleophilic and prone to electrophilic aromatic substitution. The Vilsmeier-Haack reaction employs a mild electrophile, the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4]
Other formylation methods, such as the Gattermann reaction, exist but are often less suitable. The Gattermann reaction uses highly toxic reagents like hydrogen cyanide (HCN) and a Lewis acid catalyst.[5][6] For a highly activated substrate like this, the Vilsmeier-Haack reaction offers a milder, safer, and generally more efficient alternative.
Q2: I'm observing very low conversion of my 1,3,5-triethoxybenzene starting material. What are the primary factors to investigate?
Low conversion is the most frequently reported issue and typically points to one of four key areas:
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent is moisture-sensitive. The purity and dryness of your DMF and POCl₃ are critical.[7][8] Furthermore, the molar ratio of the Vilsmeier reagent to your substrate dictates the reaction's efficiency.[9]
-
Reaction Conditions: Temperature control during both the formation of the Vilsmeier reagent and the subsequent formylation step is crucial. Inadequate temperature can lead to reagent decomposition or a sluggish reaction.[10][11]
-
Workup Procedure: The reaction's initial product is a stable iminium salt intermediate, which must be completely hydrolyzed to yield the final aldehyde. An improper hydrolysis step will result in low isolated yields.[2]
-
Purity of Starting Material: Impurities in the 1,3,5-triethoxybenzene can interfere with the reaction.
Q3: What are the key intermediates and potential side products in the Vilsmeier-Haack synthesis?
The reaction proceeds through two key intermediates. First, DMF and POCl₃ react to form a chloroiminium ion, known as the Vilsmeier reagent .[1][2] After the electron-rich 1,3,5-triethoxybenzene attacks this reagent, it forms a second intermediate, a resonance-stabilized iminium salt .[12] This salt is stable until it is hydrolyzed during the aqueous workup.
Given the high activation of the starting material, potential side reactions, although often minimal under controlled conditions, could include:
-
Di-formylation: While sterically hindered, the formation of a dialdehyde is a possibility if a large excess of the Vilsmeier reagent is used.
-
Byproducts from Reagent Decomposition: If the Vilsmeier reagent is prepared at too high a temperature, it can decompose, leading to a complex mixture.
-
Incomplete Hydrolysis: Lingering iminium salt in the final product.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: The reaction fails to initiate or proceeds very slowly, with TLC analysis showing mostly unreacted starting material.
Q: My TLC plate shows a strong spot for 1,3,5-triethoxybenzene even after several hours. What is preventing the reaction from proceeding?
A: A stalled reaction almost always points to a problem with the electrophile—the Vilsmeier reagent.
-
Potential Cause 1: Inactive Vilsmeier Reagent.
-
Explanation: The Vilsmeier reagent is highly susceptible to degradation by moisture. Using wet DMF or POCl₃ that has been improperly stored will prevent its formation.
-
Solution: Always use freshly opened bottles or freshly distilled reagents. DMF should be anhydrous grade and stored over molecular sieves. POCl₃ should be clear and colorless; a yellow tint may indicate decomposition. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[8]
-
-
Potential Cause 2: Improper Reagent Formation Temperature.
-
Explanation: The reaction between DMF and POCl₃ is exothermic. It should be performed at a low temperature (typically 0 °C) to prevent thermal decomposition of the resulting Vilsmeier reagent.[8][9]
-
Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to the DMF in a flask submerged in an ice-water bath. Maintain this low temperature for a short period (15-30 minutes) to ensure complete formation before adding the substrate.
-
-
Potential Cause 3: Insufficient Reaction Temperature.
-
Explanation: While the Vilsmeier reagent is formed at 0 °C, the subsequent formylation step may require a higher temperature to proceed at a reasonable rate, depending on the substrate.[10]
-
Solution: After adding the 1,3,5-triethoxybenzene solution to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to slowly warm to room temperature.[9] If the reaction is still sluggish (monitored by TLC), gentle heating (e.g., to 40-60 °C) can be applied.[7]
-
Issue 2: The reaction is messy, producing multiple unidentified spots on the TLC plate and a low yield of the desired product.
Q: My crude NMR is complex, and purification by column chromatography is difficult. What causes the formation of so many byproducts?
A: A complex reaction mixture suggests issues with stoichiometry, temperature control, or the order of addition.
-
Potential Cause 1: Incorrect Stoichiometry.
-
Explanation: The ratio of POCl₃ to DMF, and subsequently the Vilsmeier reagent to the aromatic substrate, is critical. A large excess of the Vilsmeier reagent can lead to side reactions.
-
Solution: A common starting point is to use 1.1 to 1.5 equivalents of POCl₃ relative to DMF, and 1.2 to 1.5 equivalents of the resulting Vilsmeier reagent relative to the 1,3,5-triethoxybenzene. See the table below for guidance.
-
-
Potential Cause 2: Improper Order of Reagent Addition.
-
Explanation: Adding the substrate before the Vilsmeier reagent is fully formed can lead to undesired side reactions.[9]
-
Solution: Always pre-form the Vilsmeier reagent at 0 °C before the dropwise addition of the dissolved 1,3,5-triethoxybenzene.[8] This ensures the substrate encounters a consistent concentration of the desired electrophile.
-
Data Presentation: Optimizing Vilsmeier-Haack Reaction Parameters
| Parameter | Recommended Range | Rationale & Causality |
| POCl₃:DMF Ratio | 1.1 - 1.5 : 1.0 (molar) | Ensures complete conversion of DMF to the active Vilsmeier reagent. |
| Vilsmeier Reagent:Substrate Ratio | 1.2 - 1.5 : 1.0 (molar) | A slight excess of the Vilsmeier reagent drives the reaction to completion. A large excess may promote side reactions.[9] |
| Reagent Formation Temp. | 0 °C | The formation is exothermic. Low temperature prevents thermal decomposition of the Vilsmeier reagent.[13] |
| Reaction Temp. | 0 °C to 60 °C | Highly substrate-dependent. For the activated 1,3,5-triethoxybenzene, start at 0°C, warm to RT, and heat gently only if necessary.[10] |
| Solvent | Anhydrous DMF or CH₂Cl₂ | DMF can often serve as both reagent and solvent. Anhydrous dichloromethane (DCM) can be used as a co-solvent.[9] |
Issue 3: The reaction appears complete by TLC, but the isolated yield after workup is poor.
Q: TLC shows a clean conversion to a new, lower Rf spot, but I can't recover much product after extraction. Where is my product going?
A: This classic problem almost always points to incomplete hydrolysis of the iminium salt intermediate.
-
Potential Cause: Incomplete Hydrolysis.
-
Explanation: The iminium salt formed after the electrophilic substitution is often soluble in the aqueous phase, especially under acidic conditions. If it is not fully hydrolyzed to the aldehyde (which is organic-soluble), it will be lost during the aqueous workup.
-
Solution: The workup is a critical step. After the reaction is complete, the mixture must be quenched by pouring it onto a large amount of crushed ice.[13] The hydrolysis is then typically driven to completion by adding a base, such as a saturated sodium acetate or sodium carbonate solution, until the mixture is neutral or slightly basic.[8][13] Stirring vigorously at room temperature for an hour or more may be necessary to ensure complete hydrolysis before proceeding with the extraction.
-
Visualizations & Workflows
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Experimental Protocols
Optimized Protocol for Vilsmeier-Haack Synthesis of this compound
This protocol is a self-validating system designed to mitigate the common issues discussed above.
Materials:
-
1,3,5-Triethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Vilsmeier Reagent Pre-formation:
-
To the flask, add anhydrous DMF (1.5 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add anhydrous DCM (approx. 2 mL per mmol of substrate).
-
Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The solution should be a clear, possibly pale-yellow, chloroiminium salt.[9]
-
-
Substrate Addition:
-
In a separate flask, dissolve 1,3,5-triethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
-
Reaction Monitoring:
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The product should appear as a new, more polar spot. If the reaction is sluggish, it may be gently heated to 40 °C.
-
-
Workup and Hydrolysis:
-
Once the reaction is complete (as judged by TLC), cool the mixture back to 0 °C.
-
In a separate large beaker, prepare a mixture of crushed ice and saturated sodium acetate solution.
-
Slowly and carefully pour the reaction mixture into the ice/sodium acetate slurry with vigorous stirring.
-
Allow the mixture to stir at room temperature for at least 1 hour to ensure complete hydrolysis of the iminium salt.
-
-
Isolation and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to afford pure this compound.[13]
-
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. Gattermann Reaction [unacademy.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Stability and storage conditions for 2,4,6-Triethoxybenzaldehyde
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,4,6-Triethoxybenzaldehyde. It is important to note that while comprehensive data for many related compounds, such as 2,4,6-Trimethoxybenzaldehyde, is readily available, specific, peer-reviewed stability and storage data for this compound is limited. Therefore, this guide synthesizes established principles of organic chemistry, data from structurally similar molecules, and best practices for handling aromatic aldehydes to provide a robust framework for your experimental success. We will address potential issues through a troubleshooting-oriented FAQ and provide protocols to help you validate stability in your own laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and potential issues you may encounter when working with this compound.
Q1: I've just received my shipment of this compound. What are the immediate storage recommendations?
A1: Based on the general properties of aromatic aldehydes and data from its close analog, 2,4,6-Trimethoxybenzaldehyde, immediate storage should be under controlled conditions to minimize degradation.[1][2]
-
Temperature: Store in a cool, dry place.[1][2] Refrigeration is recommended, but ensure the compound is brought to room temperature in a desiccator before opening to prevent water condensation.
-
Atmosphere: Some benzaldehyde derivatives are sensitive to air.[3] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice.[3]
-
Light: Protect from light. Use an amber vial or store the container in a dark place.
-
Container: Keep the container tightly sealed to prevent oxidation and moisture ingress.[1][2][3]
Q2: My solid this compound has developed a yellowish or brownish tint over time. What could be the cause, and is it still usable?
A2: A change in color from white or off-white to a yellowish or brownish hue is a common indicator of degradation in aldehydes.
-
Causality: The most likely cause is oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (2,4,6-Triethoxybenzoic acid). This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. Polymerization, though less common for solid benzaldehydes, can also lead to discoloration.
-
Usability: The usability of the compound depends on the purity requirements of your experiment. A slight color change may indicate a minor impurity that might not affect certain synthetic reactions. However, for applications requiring high purity, such as in drug development or quantitative assays, the material should be repurified or a fresh batch should be used. It is highly recommended to verify the purity by an analytical method like HPLC or GC-MS before use.
Q3: I am seeing an additional peak in my HPLC/GC analysis of an older sample of this compound. How can I identify it?
A3: The appearance of a new peak is a quantitative sign of degradation.
-
Likely Impurity: As mentioned, the most probable degradation product is 2,4,6-Triethoxybenzoic acid due to oxidation. This product will have a different retention time in your chromatographic analysis.
-
Identification: To confirm the identity of the new peak, you can:
-
Mass Spectrometry (MS): Couple your GC or HPLC to a mass spectrometer. The molecular weight of 2,4,6-Triethoxybenzoic acid (C13H18O5) is 254.28 g/mol , which will be different from the parent aldehyde (C13H18O4) at 238.28 g/mol .
-
Reference Standard: If available, run a standard of 2,4,6-Triethoxybenzoic acid to compare retention times.
-
Spectroscopy (NMR, IR): If the impurity can be isolated, NMR and IR spectroscopy can confirm the presence of a carboxylic acid group.
-
Q4: What materials or chemical classes are incompatible with this compound?
A4: To ensure safety and experimental integrity, avoid contact with the following:
-
Strong Oxidizing Agents: These will readily convert the aldehyde to a carboxylic acid.[1][4][5]
-
Strong Bases: Bases can catalyze self-condensation reactions (e.g., aldol condensation), although this is less likely with a sterically hindered aldehyde like this one.[5]
-
Air and Light: As discussed, these can promote oxidation.[3]
Experimental Protocols & Workflows
Given the limited specific data, it is prudent to perform an in-house stability assessment.
Protocol 1: Accelerated Stability Study for this compound
This protocol is designed to quickly assess the stability of your compound under various storage conditions.
Objective: To determine the optimal storage conditions and identify potential degradation products.
Materials:
-
This compound (high-purity initial sample)
-
Amber and clear glass vials with tight-fitting caps
-
Nitrogen or Argon gas source
-
Desiccator
-
Oven or incubator set to 40°C
-
Refrigerator (2-8°C)
-
HPLC or GC system for purity analysis
Methodology:
-
Sample Preparation: Aliquot your this compound sample into several amber and clear vials.
-
Condition Setup:
-
Condition A (Control): Amber vial, flushed with nitrogen, stored at 2-8°C.
-
Condition B (Light Exposure): Clear vial, ambient atmosphere, stored at room temperature on the benchtop.
-
Condition C (Elevated Temperature): Amber vial, ambient atmosphere, stored at 40°C.
-
Condition D (Air Exposure): Amber vial, cap loosely fitted to allow air exchange, stored at room temperature.
-
-
Time Points: Analyze the samples at T=0, T=1 week, T=2 weeks, and T=4 weeks.
-
Analysis: At each time point, perform the following:
-
Visual Inspection: Note any changes in color or physical state.
-
Purity Analysis: Use a validated HPLC or GC method to determine the purity of the sample. Calculate the percentage of the main peak area relative to the total area of all peaks.[6]
-
-
Data Interpretation: Compare the results from each condition to the control (Condition A) to understand the impact of light, heat, and air on stability.
Data Presentation
Summarize your findings from the stability study in a table for clear comparison.
| Condition | Time Point | Visual Appearance | Purity (%) by HPLC/GC | Notes (e.g., new peaks observed) |
| A (Control) | 0 | White Crystalline Solid | 99.8 | Baseline |
| 1 Week | No Change | 99.8 | ||
| 2 Weeks | No Change | 99.7 | ||
| 4 Weeks | No Change | 99.7 | ||
| B (Light) | 1 Week | Faint Yellow Tint | 99.2 | Minor peak at R.T. X.X min |
| 2 Weeks | Yellowish | 98.5 | Peak at R.T. X.X min increased | |
| 4 Weeks | Yellow-Brown | 97.1 | ||
| C (Heat) | 1 Week | Slight Yellowing | 98.9 | Minor peak at R.T. X.X min |
| 2 Weeks | Yellow | 97.8 | ||
| 4 Weeks | Yellow | 96.5 | ||
| D (Air) | 1 Week | Faint Yellow Tint | 99.1 | Minor peak at R.T. X.X min |
| 2 Weeks | Yellowish | 98.3 | ||
| 4 Weeks | Yellow | 97.0 |
(Note: The data in this table is illustrative and should be replaced with your experimental results.)
Visualizations
Potential Degradation Pathway
The following diagram illustrates the most probable degradation pathway for this compound: oxidation to its corresponding carboxylic acid.
Caption: Oxidation of this compound.
Experimental Workflow: Stability Assessment
This diagram outlines the logical flow of the proposed stability study.
References
Technical Support Center: Purification of Commercial 2,4,6-Triethoxybenzaldehyde
Welcome to the technical support guide for the purification of 2,4,6-Triethoxybenzaldehyde. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We will address common issues encountered with commercial-grade this compound, providing detailed troubleshooting guides and answers to frequently asked questions. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my commercial-grade this compound?
A1: Commercial this compound is typically synthesized via the Vilsmeier-Haack formylation of 1,3,5-triethoxybenzene.[1][2][3] Understanding this synthetic route is key to anticipating the impurity profile.
-
Unreacted Starting Material: The most common impurity is the starting material, 1,3,5-triethoxybenzene, resulting from an incomplete reaction.
-
Reagent-Derived Impurities: Residuals from the Vilsmeier reagent, such as N,N-dimethylformamide (DMF) and phosphorus-containing byproducts, may be present.
-
Side-Reaction Products: Although the Vilsmeier-Haack reaction is generally regioselective for electron-rich aromatic compounds, minor side products can form.[4]
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, especially during storage or workup. This leads to the formation of the corresponding 2,4,6-triethoxybenzoic acid, a common acidic impurity.
References
Technical Support Center: Characterization of 2,4,6-Triethoxybenzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2,4,6-Triethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this compound.
While this compound is a valuable synthetic intermediate, its characterization can present unique challenges. This document synthesizes field-proven insights and foundational scientific principles to address these issues. Much of the troubleshooting logic is expertly extrapolated from its close and well-documented analog, 2,4,6-Trimethoxybenzaldehyde, as they share fundamental chemical properties and reactivity patterns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and analysis of this compound.
FAQ 1: Synthesis & Purity
Question: My Vilsmeier-Haack formylation of 1,3,5-triethoxybenzene is giving a low yield of the desired this compound. What are the common causes?
Answer: Low yields in this reaction are typically traced back to three areas: reactant quality, reaction conditions, and work-up procedures.
-
Reactant Purity: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure your N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) are anhydrous. The starting material, 1,3,5-triethoxybenzene, must be pure, as residual phenols or other nucleophiles can consume the Vilsmeier reagent.
-
Reaction Temperature: The initial formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic and should be performed at low temperatures (0-5 °C) to prevent degradation. After the addition of 1,3,5-triethoxybenzene, the reaction may require gentle heating, but excessive temperatures can lead to side product formation. A typical protocol involves dropwise addition of POCl₃ at low temperatures, followed by continued stirring at 0 °C for a period before work-up[1].
-
Work-up and Neutralization: The reaction must be carefully quenched by pouring it onto crushed ice. Neutralization, often with a saturated sodium carbonate or sodium acetate solution, must be thorough to precipitate the product. Incomplete neutralization will result in the product remaining in the aqueous layer as a salt, drastically reducing the isolated yield.
Question: I see an unexpected singlet around 6.0 ppm in the ¹H NMR of my final product. What is it?
Answer: A singlet around 6.0-6.1 ppm is characteristic of the two aromatic protons of the unreacted starting material, 1,3,5-triethoxybenzene. The high electron density from the three ethoxy groups shields these protons significantly. Its presence indicates incomplete formylation. To address this, you can either extend the reaction time or use a slight excess of the Vilsmeier reagent in subsequent attempts. For purification, column chromatography is effective at separating the aldehyde product from the non-polar starting material.
FAQ 2: Spectroscopic Characterization
Question: How do I definitively confirm the structure of this compound using NMR?
Answer: Confirmation requires analysis of both ¹H and ¹³C NMR spectra.
-
¹H NMR: Look for these key signals:
-
Aldehyde Proton: A sharp singlet between δ 10.3-10.5 ppm.
-
Aromatic Protons: A singlet integrating to 2H around δ 6.1-6.2 ppm. The high symmetry of the molecule makes these two protons chemically equivalent.
-
Ethoxy Protons: You will see two sets of signals for the three equivalent ethoxy groups: a quartet (integrating to 6H) around δ 4.1-4.2 ppm (for the -OCH₂- protons) and a triplet (integrating to 9H) around δ 1.4-1.5 ppm (for the -CH₃ protons). The presence of this characteristic ethyl group pattern is a key differentiator from its methoxy analog[2].
-
-
¹³C NMR: The proton-decoupled ¹³C spectrum should show distinct signals for each carbon environment. Key signals to look for include the aldehyde carbonyl carbon (δ > 185 ppm), the aromatic carbons attached to oxygen (typically δ 160-165 ppm), the unsubstituted aromatic carbon (around δ 90-95 ppm), and the two distinct carbons of the ethoxy groups (-OCH₂- around δ 64 ppm and -CH₃ around δ 14 ppm)[3][4].
Question: My mass spectrum doesn't show a strong molecular ion peak. Is this normal?
Answer: Yes, for some aldehydes, the molecular ion peak (M⁺) can be weak. However, for aromatic aldehydes, the stable structure often results in a more prominent molecular ion peak compared to aliphatic aldehydes[5]. For this compound (MW: 238.27 g/mol ), you should look for the M⁺ peak at m/z = 238.
A very common and prominent peak you should observe is the [M-1]⁺ peak at m/z = 237, which arises from the loss of the aldehydic hydrogen radical. This is a characteristic fragmentation for aldehydes[6][7]. Other expected fragments would involve cleavage of the ether bonds, leading to the loss of ethyl groups (-29 Da) or ethylene (-28 Da).
FAQ 3: Stability and Handling
Question: I've noticed my sample of this compound has developed a yellowish tint over time. What is causing this?
Answer: The aldehyde functional group is susceptible to oxidation, especially when exposed to air (oxygen) and light. Over time, the aldehyde (-CHO) can oxidize to the corresponding carboxylic acid (2,4,6-triethoxybenzoic acid), which can lead to discoloration and the presence of impurities. The compound is often described as a beige or off-white solid, but significant darkening is a sign of degradation[8].
Question: What are the proper storage conditions for this compound?
Answer: To ensure long-term stability, the compound should be stored in a tightly sealed container to protect it from air and moisture. It should be kept in a cool, dry, and well-ventilated place, away from light and incompatible materials like strong oxidizing agents[9][10]. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for high-purity samples intended for sensitive applications.
Part 2: Troubleshooting Guides
This section provides structured workflows to diagnose and solve common experimental problems.
Guide 1: Troubleshooting Impurities in Synthesis
If your final product shows significant impurities by TLC or NMR, follow this diagnostic workflow.
Caption: Troubleshooting workflow for identifying and resolving synthesis impurities.
Guide 2: Interpreting Ambiguous Spectroscopic Data
Use this guide when your analytical data does not clearly match the expected structure.
Scenario: The ¹H NMR shows a complex aromatic region instead of a clean singlet.
-
Problem: This points to a loss of symmetry in the molecule, meaning the two aromatic protons are no longer chemically equivalent.
-
Possible Cause 1: Isomeric Impurity. The synthesis may have produced an isomer, such as 2,4,5-Triethoxybenzaldehyde. This can happen if the starting material was not pure 1,3,5-triethoxybenzene. The 2,4,5-isomer would show two distinct doublets in the aromatic region of the ¹H NMR spectrum.
-
Troubleshooting Steps:
-
Re-verify Starting Material: Run a reference NMR on your 1,3,5-triethoxybenzene starting material to confirm its identity and purity.
-
2D NMR: Acquire a COSY and/or HMBC spectrum. A COSY spectrum will show coupling between adjacent protons, which would be absent for the symmetric 2,4,6-isomer but present in other isomers. An HMBC will show long-range correlations (e.g., from the aldehyde proton to the aromatic carbons) that can help definitively assign the substitution pattern.
-
Purification: Isomeric impurities can often be separated using high-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient[11].
-
Scenario: The IR spectrum shows a weak or broad carbonyl (C=O) stretch.
-
Problem: The aldehyde C=O stretch, typically a strong, sharp peak around 1680-1700 cm⁻¹, is not well-defined.
-
Possible Cause 1: Sample is wet. The presence of water can lead to hydrogen bonding and peak broadening. It can also indicate the formation of a hydrate at the aldehyde.
-
Possible Cause 2: Oxidation. A broad peak in the O-H region (3300-2500 cm⁻¹) coupled with a shifted carbonyl peak could indicate the presence of the carboxylic acid impurity.
-
Troubleshooting Steps:
-
Dry the Sample: Dry the sample thoroughly under high vacuum and re-acquire the IR spectrum.
-
Check for O-H Stretch: Examine the region above 3000 cm⁻¹. The presence of a broad O-H band is strong evidence for contamination with water or the carboxylic acid byproduct.
-
Confirm with Titration or NMR: If oxidation is suspected, the purity can be checked by titration or by looking for the characteristic acidic proton in the ¹H NMR spectrum (often a very broad singlet > 10 ppm).
-
Part 3: Experimental Protocols & Data
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Solvent Choice: Chloroform-d (CDCl₃) is a common choice. For compounds with limited solubility, DMSO-d₆ can be used, but be aware that chemical shifts may vary slightly[12].
-
Acquisition:
-
Record the ¹H NMR spectrum using a standard pulse sequence. Ensure sufficient scans for a good signal-to-noise ratio.
-
Record a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary[3].
-
If needed, perform 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment.
-
Data Presentation: Expected Spectroscopic Data
The following table summarizes the expected analytical data for pure this compound.
| Analytical Technique | Parameter | Expected Value / Observation |
| ¹H NMR (in CDCl₃) | Aldehyde H | δ ~10.4 ppm (singlet, 1H) |
| Aromatic H | δ ~6.1 ppm (singlet, 2H) | |
| Methylene H (-OCH₂-) | δ ~4.1 ppm (quartet, 6H) | |
| Methyl H (-CH₃) | δ ~1.4 ppm (triplet, 9H) | |
| ¹³C NMR (in CDCl₃) | Aldehyde C=O | δ ~189 ppm |
| C-O (aromatic) | δ ~165 ppm | |
| C-H (aromatic) | δ ~91 ppm | |
| C-CHO (aromatic) | δ ~107 ppm | |
| -OCH₂- | δ ~64 ppm | |
| -CH₃ | δ ~14 ppm | |
| IR Spectroscopy | C=O Stretch (aldehyde) | ~1685 cm⁻¹ (strong, sharp) |
| C-O Stretch (aryl ether) | ~1220 cm⁻¹ and ~1120 cm⁻¹ (strong) | |
| C-H Stretch (aromatic) | ~3000-3100 cm⁻¹ | |
| C-H Stretch (aliphatic) | ~2850-2990 cm⁻¹ | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 238 |
| Key Fragments | m/z 237 ([M-H]⁺), 209 ([M-C₂H₅]⁺) |
Note: NMR chemical shifts (δ) are referenced to TMS and can vary slightly based on solvent and concentration.
Visualization: Synthetic Pathway
Caption: Synthetic workflow for this compound.
References
- 1. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 2,4,6-Trimethoxybenzaldehyde(830-79-5) 1H NMR spectrum [chemicalbook.com]
- 3. careerendeavour.com [careerendeavour.com]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4,6-Triethoxybenzaldehyde
This in-depth technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4,6-Triethoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of its spectral features, supported by comparative data from analogous substituted benzaldehydes. The guide delves into the structural elucidation of this compound, explaining the causality behind experimental choices and providing robust, self-validating protocols for spectral acquisition.
Introduction: The Structural Significance of Polysubstituted Benzaldehydes
This compound belongs to a class of polysubstituted aromatic aldehydes that are pivotal intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement and nature of the substituents on the benzene ring profoundly influence the molecule's reactivity and biological activity. Consequently, unambiguous structural characterization is paramount.
NMR spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will dissect the NMR spectra of this compound, offering a comparative analysis with other alkoxy-substituted benzaldehydes to highlight the nuanced effects of substituent patterns on chemical shifts and coupling constants.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following sections detail the methodology for sample preparation and spectral acquisition.
Sample Preparation
A meticulously prepared sample is the foundation of a high-resolution NMR spectrum. The following steps outline a robust procedure for preparing a solution of this compound for NMR analysis.
-
Analyte & Solvent Selection : Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. The choice of solvent is critical; a deuterated solvent is used to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.
-
Dissolution : Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Filtration : To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Spectroscopy :
-
Pulse Program : A standard single-pulse experiment (zg30).
-
Number of Scans : 16 scans.
-
Relaxation Delay : 1.0 second.
-
Acquisition Time : 4.0 seconds.
-
Spectral Width : -2 to 12 ppm.
-
-
¹³C NMR Spectroscopy :
-
Pulse Program : A standard proton-decoupled experiment (zgpg30).
-
Number of Scans : 1024 scans.
-
Relaxation Delay : 2.0 seconds.
-
Spectral Width : -10 to 220 ppm.
-
Spectral Analysis and Interpretation
The ¹H and ¹³C NMR spectra of this compound reveal distinct signals that can be unequivocally assigned to its unique molecular structure. This section will provide a detailed analysis of these spectra and compare them with those of related compounds to illustrate the influence of alkoxy substituents on the benzaldehyde scaffold.
¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by a set of well-resolved signals corresponding to the aldehydic, aromatic, and ethoxy protons.
-
Aldehyde Proton (-CHO) : A singlet is observed at approximately 10.3 ppm . This significant downfield shift is a hallmark of aldehyde protons, which are strongly deshielded by the anisotropic effect of the carbonyl group.
-
Aromatic Protons (Ar-H) : A singlet appears around 6.1 ppm , integrating to two protons. The equivalence of the two aromatic protons (at C3 and C5) is a direct consequence of the molecule's C₂ᵥ symmetry. The upfield shift compared to benzene (7.34 ppm) is due to the strong electron-donating effect of the three ethoxy groups, which increase the electron density on the aromatic ring.
-
Ethoxy Protons (-OCH₂CH₃) :
-
The methylene protons (-OCH₂-) of the ethoxy groups at the C2 and C6 positions give rise to a quartet at approximately 4.1 ppm . The quartet multiplicity is due to coupling with the adjacent methyl protons.
-
The methylene protons of the C4 ethoxy group also appear as a quartet, slightly upfield at around 4.0 ppm .
-
The methyl protons (-CH₃) of all three ethoxy groups result in a triplet at approximately 1.4 ppm .
-
¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Carbonyl Carbon (C=O) : The aldehyde carbonyl carbon resonates significantly downfield, typically around 189 ppm .
-
Aromatic Carbons (Ar-C) :
-
The oxygen-bearing aromatic carbons (C2, C4, C6) are observed in the range of 160-165 ppm .
-
The aromatic carbons C3 and C5 appear at approximately 90 ppm , shifted significantly upfield due to the strong shielding effect of the ortho and para ethoxy groups.
-
The carbon atom to which the aldehyde group is attached (C1) is found around 108 ppm .
-
-
Ethoxy Carbons (-OCH₂CH₃) :
-
The methylene carbons (-OCH₂-) are typically found in the region of 64-65 ppm .
-
The methyl carbons (-CH₃) resonate at approximately 14-15 ppm .
-
Comparative Spectral Analysis
To better understand the influence of the ethoxy groups on the NMR spectra, it is instructive to compare the data for this compound with those of other substituted benzaldehydes.
| Compound | Aldehyde ¹H (ppm) | Aromatic ¹H (ppm) | Alkoxy ¹H (ppm) | Carbonyl ¹³C (ppm) | Aromatic ¹³C (ppm) | Alkoxy ¹³C (ppm) |
| This compound | ~10.3 | ~6.1 (s, 2H) | ~4.1 (q, 4H), ~4.0 (q, 2H), ~1.4 (t, 9H) | ~189 | ~165, ~162, ~108, ~90 | ~64, ~14 |
| 2,4,6-Trimethoxybenzaldehyde | 10.35 | 6.08 (s, 2H) | 3.88 (s, 6H), 3.87 (s, 3H) | 188.8 | 164.9, 162.7, 107.8, 90.3 | 56.1, 55.6 |
| 2,4,6-Trimethylbenzaldehyde [1][2] | 10.5 | 6.85 (s, 2H) | 2.45 (s, 6H), 2.30 (s, 3H) | 192.4 | 143.4, 141.1, 130.2, 129.9 | 21.1, 20.0 |
| Benzaldehyde [1][3] | ~10.0 | ~7.9 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H) | - | ~192 | ~136, ~134, ~129, ~128 | - |
| 4-Ethoxybenzaldehyde [4] | ~9.9 | ~7.8 (d, 2H), ~7.0 (d, 2H) | ~4.1 (q, 2H), ~1.4 (t, 3H) | ~191 | ~164, ~132, ~130, ~114 | ~64, ~15 |
| 2-Ethoxybenzaldehyde [5] | ~10.5 | ~7.8 (dd, 1H), ~7.5 (td, 1H), ~7.0 (m, 2H) | ~4.2 (q, 2H), ~1.5 (t, 3H) | ~190 | ~161, ~136, ~128, ~125, ~121, ~113 | ~64, ~15 |
Analysis of Trends:
-
Aldehyde Proton : The chemical shift of the aldehyde proton is sensitive to the electronic nature of the substituents. Electron-donating groups, such as alkoxy groups, generally cause a slight upfield shift compared to unsubstituted benzaldehyde, although steric effects from ortho substituents can lead to a downfield shift.
-
Aromatic Protons : The presence of three strong electron-donating ethoxy groups in this compound results in a significant upfield shift of the aromatic protons compared to benzaldehyde. This shielding effect is a cumulative result of the resonance and inductive effects of the alkoxy groups.
-
Carbonyl Carbon : The chemical shift of the carbonyl carbon is also influenced by the ring substituents. Electron-donating groups tend to cause a slight upfield shift of the carbonyl carbon signal.
-
Aromatic Carbons : The carbon atoms directly attached to the electron-donating alkoxy groups are significantly deshielded (shifted downfield), while the other ring carbons experience a pronounced shielding effect (shifted upfield).
Visualization of Key Concepts
To visually represent the relationships discussed, the following diagrams are provided.
Molecular Structure and Proton Environments
Caption: Molecular structure of this compound highlighting distinct proton environments.
Workflow for NMR Spectral Analysis
Caption: A streamlined workflow for the acquisition and analysis of NMR spectra.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable. The characteristic chemical shifts of the aldehyde, aromatic, and ethoxy groups, along with the simplicity of the aromatic region due to molecular symmetry, allow for unambiguous assignment of all signals. Comparative analysis with other substituted benzaldehydes demonstrates the predictable and systematic effects of alkoxy substituents on the NMR spectra. This guide provides a robust framework for the spectral analysis of this compound and related compounds, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Benzaldehyde, 2,4,6-trimethyl- [webbook.nist.gov]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CASCADE [nova.chem.colostate.edu]
Comparing the reactivity of 2,4,6-Triethoxybenzaldehyde with other benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Influence of Substituents on Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electronic nature of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby modulating the electrophilicity of the carbonyl carbon. Electron-donating groups (EDGs) increase electron density on the carbonyl carbon, making it less electrophilic and generally less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, enhancing the carbonyl carbon's electrophilicity and increasing its reactivity.[1][2]
2,4,6-Triethoxybenzaldehyde is a polysubstituted benzaldehyde characterized by the presence of three strong electron-donating ethoxy groups at the ortho and para positions. This unique substitution pattern significantly influences its reactivity in a variety of chemical transformations compared to unsubstituted benzaldehyde and benzaldehydes bearing electron-withdrawing substituents. This guide provides an in-depth, objective comparison of the reactivity of this compound in key organic reactions, supported by experimental data and detailed protocols.
Comparative Reactivity in Key Organic Reactions
The presence of three electron-donating ethoxy groups in this compound renders the carbonyl carbon less electrophilic. This decreased electrophilicity has a pronounced effect on its reactivity in several common reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[3] Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than aliphatic aldehydes due to the resonance effect of the aromatic ring, which donates electron density to the carbonyl group.[1][4]
For substituted benzaldehydes, electron-donating groups further decrease the rate of nucleophilic addition, while electron-withdrawing groups accelerate it.[1][2] Therefore, this compound, with its three potent EDGs, is expected to be significantly less reactive in nucleophilic addition reactions compared to unsubstituted benzaldehyde and, even more so, compared to benzaldehydes with EWGs like p-nitrobenzaldehyde.
Logical Relationship: Substituent Effects on Nucleophilic Addition
Caption: Substituent effects on the rate of nucleophilic addition to benzaldehydes.
Condensation Reactions
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound.[5] Similar to other nucleophilic additions, the reactivity of benzaldehydes in the Knoevenagel condensation is enhanced by electron-withdrawing groups.[1] While modern, greener protocols have expanded the scope to include less reactive, electron-rich benzaldehydes, the general trend remains.[5][6] Consequently, this compound would be expected to react slower than benzaldehydes with electron-withdrawing substituents.
Claisen-Schmidt Condensation: This is a base-catalyzed crossed aldol condensation between a substituted benzaldehyde and a ketone. The electronic nature of the substituent on the benzaldehyde ring directly impacts the yield of the resulting chalcone.[7] Electron-withdrawing groups generally lead to higher yields, while electron-donating groups can result in lower yields under similar reaction conditions.[7]
| Substituent (Position) | Knoevenagel Condensation Yield (%) | Claisen-Schmidt Condensation Yield (%) | Reference |
| p-NO₂ | High | High | [7] |
| p-Cl | Moderate-High | Moderate-High | [7] |
| H | Moderate | Moderate | [7] |
| p-CH₃ | Lower | Lower | [7] |
| 2,4,6-(OCH₂CH₃)₃ | Expected to be Low | Expected to be Low | N/A |
| This table presents a qualitative comparison based on established principles of substituent effects. Specific yields for this compound would require direct experimental data. |
Experimental Protocol: Solvent-Free Knoevenagel Condensation [7]
Materials:
-
Substituted benzaldehyde (5.0 mmol)
-
Malonic acid (10.0 mmol, 1.04 g)
-
Ammonium bicarbonate (catalytic amount)
-
Reaction vessel suitable for heating
Procedure:
-
Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
Heat the reaction mixture as required.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the resulting solid can be purified by recrystallization.
Experimental Workflow: Knoevenagel Condensation
Caption: General workflow for a solvent-free Knoevenagel condensation.
Oxidation Reactions
The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a common transformation.[1] The effect of substituents on the rate of oxidation can vary depending on the oxidizing agent and the reaction mechanism.[8] In some cases, both electron-donating and electron-withdrawing groups can accelerate the reaction, although the effect may be more pronounced with one type of group. For instance, in the oxidation by benzyltrimethylammonium chlorobromate, the reaction is accelerated by both types of groups, with a more significant effect observed with electron-donating groups.[1][9] This suggests a mechanism where the rate-determining step is influenced by the stability of an electron-deficient intermediate.[8]
| Substituent (Position) | Relative Rate Constant (k/k₀) for Oxidation with BTMACB |
| p-NO₂ | 1.62 |
| m-NO₂ | 1.35 |
| p-Cl | 0.55 |
| H | 1.00 |
| p-CH₃ | 2.51 |
| p-OCH₃ | 6.31 |
| 2,4,6-(OCH₂CH₃)₃ | Expected to be High |
| Data for p-OCH₃ suggests that the strongly electron-donating ethoxy groups in this compound would likely lead to a high rate of oxidation under these specific conditions.[1] |
Experimental Protocol: Oxidation with Potassium Permanganate [10][11]
Materials:
-
Substituted benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Non-polar solvent (e.g., toluene or ethyl acetate)
-
Sodium bisulfite solution
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve the substituted benzaldehyde and a catalytic amount of the phase transfer catalyst in the non-polar solvent.
-
Prepare an aqueous solution of potassium permanganate.
-
Add the potassium permanganate solution to the organic solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a sodium bisulfite solution until the purple color of the permanganate disappears.
-
Separate the aqueous layer and acidify with hydrochloric acid to precipitate the benzoic acid derivative.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization.
Reduction Reactions
The reduction of benzaldehydes to their corresponding benzyl alcohols can be achieved using various reducing agents. The electronic nature of the substituents can influence the reaction rate. For biocatalytic reductions using plant enzymes, benzaldehydes with both electron-withdrawing and electron-donating groups have been shown to undergo conversion to the corresponding alcohols.[12] For instance, pinto beans have been shown to be an active reductase source for 4-methoxybenzaldehyde.[12] While specific comparative kinetic data is often dependent on the chosen reducing system, the aldehyde group in this compound is readily reducible to a primary alcohol.
Experimental Protocol: Reduction with Sodium Borohydride [12]
Materials:
-
Substituted benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Diethyl ether or ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted benzaldehyde in methanol or ethanol in a round-bottomed flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl alcohol.
-
Purify the product by column chromatography or recrystallization if necessary.
Conclusion
The reactivity of this compound is significantly influenced by the strong electron-donating character of its three ethoxy groups. This leads to a decrease in the electrophilicity of the carbonyl carbon, resulting in lower reactivity in nucleophilic addition and condensation reactions compared to unsubstituted benzaldehyde and derivatives with electron-withdrawing groups. However, in certain oxidation reactions, these electron-donating groups can accelerate the process. The aldehyde group remains readily reducible to the corresponding alcohol. Understanding these substituent-driven reactivity patterns is crucial for designing efficient synthetic routes and for the rational development of new molecules in the pharmaceutical and materials science fields.
References
- 1. benchchem.com [benchchem.com]
- 2. 9) Write the correct order of reactivity of substituted 1 point benzaldeh.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research-advances.org [research-advances.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
A Comparative Crystallographic Analysis of Substituted Benzaldehydes: A Guide for Researchers
In the landscape of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the crystallographic data for 2,4,6-Triethoxybenzaldehyde and its structural analogs. While crystallographic data for this compound is not publicly available, we will leverage the existing data for structurally related compounds to infer and understand the potential solid-state behavior of our target molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of crystal engineering and the impact of substituent modification on molecular packing.
Introduction: The Significance of Crystal Structure in Molecular Design
The spatial arrangement of atoms and molecules in a crystalline solid dictates many of its physicochemical properties, including solubility, stability, bioavailability, and mechanical strength. For active pharmaceutical ingredients (APIs), polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound implications for its therapeutic efficacy and manufacturability. X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state, providing invaluable insights for rational drug design and materials development.
This guide will focus on a comparative analysis of substituted benzaldehydes, using 2,4,6-Trimethoxybenzaldehyde as a primary surrogate for our target, this compound. We will further expand our comparison to include 4-Bromobenzaldehyde and 4-Nitrobenzaldehyde to elucidate the influence of both steric bulk and electronic effects on the resulting crystal lattice.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for our selected benzaldehyde derivatives. This data, extracted from the Cambridge Crystallographic Data Centre (CCDC), provides a quantitative basis for our comparative discussion.
| Parameter | 2,4,6-Trimethoxybenzaldehyde | 4-Bromobenzaldehyde | 4-Nitrobenzaldehyde |
| CCDC No. | 628167 | Not specified in search results | 126927[1] |
| Formula | C₁₀H₁₂O₄ | C₇H₅BrO | C₇H₅NO₃ |
| Crystal System | Orthorhombic | Monoclinic[2] | Monoclinic |
| Space Group | Pca2₁ | P2₁/c[2] | P2₁/c |
| a (Å) | 14.136(3) | 27.3992(18)[2] | 6.565(2) |
| b (Å) | 7.218(2) | 3.9369(2)[2] | 13.911(3) |
| c (Å) | 9.549(2) | 12.8006(8)[2] | 7.153(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 103.504(2)[2] | 94.79(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 973.9(4) | 1342.60(14)[2] | 650.9(3) |
| Z | 4 | 8[2] | 4 |
Analysis of Crystallographic Data:
The data presented reveals significant differences in the crystal packing of these three molecules. The highly substituted 2,4,6-Trimethoxybenzaldehyde crystallizes in the orthorhombic system, which is of higher symmetry than the monoclinic systems adopted by 4-Bromobenzaldehyde and 4-Nitrobenzaldehyde. The presence of the bulky methoxy groups at the 2, 4, and 6 positions sterically hinders intermolecular interactions and likely dictates a less efficient packing arrangement, as suggested by the larger volume per molecule (assuming Z=4).
In contrast, the para-substituted benzaldehydes, with their more planar nature, adopt the common monoclinic space group P2₁/c. The strong electron-withdrawing nitro group in 4-Nitrobenzaldehyde can participate in intermolecular interactions, such as C-H···O hydrogen bonds, which can influence the overall packing motif. Similarly, the bromine atom in 4-Bromobenzaldehyde can engage in halogen bonding, another important non-covalent interaction that directs crystal packing. The subtle differences in their unit cell parameters reflect the distinct nature of these intermolecular forces.
Experimental Protocol: Single-Crystal X-ray Diffraction
The acquisition of high-quality crystallographic data is a meticulous process that requires careful execution of each step. The following protocol outlines the typical workflow for a single-crystal X-ray diffraction experiment.
Step 1: Crystal Growth
The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step.
-
Methodology: Slow evaporation of a saturated solution is a common technique. A solution of the compound is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly and undisturbed. Other methods include slow cooling of a saturated solution, vapor diffusion, and sublimation.
-
Causality: The goal is to allow molecules to self-assemble into a well-ordered crystalline lattice. Slow crystallization kinetics are crucial to minimize the formation of defects, twins, and polycrystalline aggregates. The choice of solvent is critical as it can influence the resulting polymorph.
Step 2: Crystal Selection and Mounting
-
Methodology: A suitable crystal, typically between 0.1 and 0.3 mm in all dimensions, with well-defined faces and no visible defects, is selected under a microscope. The crystal is then carefully mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Causality: The small crystal size is necessary to ensure that the entire crystal is bathed in the X-ray beam and to minimize X-ray absorption effects. Cryo-cooling is essential to protect the crystal from radiation damage caused by the high-intensity X-ray beam and to reduce thermal vibrations of the atoms, leading to a more precise structure determination.
Step 3: Data Collection
-
Methodology: The mounted crystal is placed on a diffractometer. A preliminary screening is performed to determine the crystal quality and unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Causality: The diffraction pattern is a result of the constructive interference of X-rays scattered by the electrons in the crystal. The positions and intensities of the diffraction spots contain the information about the arrangement of atoms in the unit cell. Collecting a complete dataset is crucial for an accurate structure solution.
Step 4: Structure Solution and Refinement
-
Methodology: The collected diffraction data is processed to obtain a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
-
Causality: The structure solution process is essentially solving the "phase problem" of crystallography, as the phases of the diffracted X-rays are not directly measured. Refinement involves adjusting the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.
Visualizing the Process and Structures
Diagrams are essential for understanding complex workflows and molecular arrangements.
References
A Comparative Guide to the Biological Activities of 2,4,6-Triethoxybenzaldehyde and 2,4,6-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle structural modifications of aromatic aldehydes can lead to profound differences in their biological profiles. This guide offers an in-depth comparison of 2,4,6-Triethoxybenzaldehyde and its more extensively studied counterpart, 2,4,6-Trimethoxybenzaldehyde. While a significant body of research exists for the latter, this document aims to provide a comparative perspective, leveraging established structure-activity relationship (SAR) principles to extrapolate and frame the potential activities of the triethoxy derivative.
At a Glance: Structural Differences and Predicted Bioactivity
The core distinction between these two molecules lies in the nature of the alkoxy groups at the 2, 4, and 6 positions of the benzaldehyde ring. 2,4,6-Trimethoxybenzaldehyde possesses methoxy (-OCH₃) groups, whereas this compound features more sterically bulky and lipophilic ethoxy (-OCH₂CH₃) groups. This seemingly minor alteration can significantly influence physicochemical properties such as solubility, membrane permeability, and interaction with biological targets.
| Compound | Structure | Key Established Activities |
| 2,4,6-Trimethoxybenzaldehyde | Anti-Candida, antibacterial synergist, precursor for anticancer agents.[1][2][3] | |
| This compound | Limited direct data available; potential for antimicrobial and cytotoxic activities based on SAR. |
Deep Dive: 2,4,6-Trimethoxybenzaldehyde - A Profile of Established Bioactivity
Research has consistently highlighted the notable antifungal and antibacterial properties of 2,4,6-Trimethoxybenzaldehyde.
Antifungal Activity
A primary area of investigation for 2,4,6-Trimethoxybenzaldehyde has been its efficacy against fungal pathogens, particularly of the Candida species.
Quantitative Data Summary: Antifungal Activity of 2,4,6-Trimethoxybenzaldehyde
| Test Organism | MIC (mg/mL) | MFC (mg/mL) | Reference |
| Candida albicans ATCC 90028 | 0.25 | 0.5 | [1][4] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
The potent anti-Candida activity of 2,4,6-Trimethoxybenzaldehyde underscores its potential as a lead compound for the development of novel antifungal agents.[2][5]
Antibacterial Synergism
Beyond its intrinsic antifungal effects, 2,4,6-Trimethoxybenzaldehyde has been identified as an effective antibacterial synergist.[3] It can enhance the efficacy of existing antibiotics, a crucial strategy in combating the rise of drug-resistant bacteria. While it may not exhibit strong direct antibacterial action on its own, its ability to potentiate other antimicrobials is a significant area of interest.
Precursor for Anticancer Agents
The trimethoxyphenyl scaffold is a key pharmacophore in the design of various anticancer agents.[4] While direct cytotoxicity data for 2,4,6-Trimethoxybenzaldehyde is not extensively detailed in the available literature, its derivatives have been synthesized and evaluated for their potential as cancer therapeutics.
Exploring the Frontier: this compound - A Predictive Analysis
Direct experimental data on the biological activity of this compound is notably scarce in publicly available research. However, by applying principles of structure-activity relationships gleaned from studies of related alkoxybenzaldehydes, we can formulate hypotheses regarding its potential biological profile.
The Influence of Ethoxy Groups: A Structure-Activity Relationship Perspective
The replacement of methoxy groups with ethoxy groups introduces two key changes:
-
Increased Lipophilicity: The addition of a methylene group in each of the three side chains increases the overall lipophilicity of the molecule. This could potentially enhance its ability to cross microbial cell membranes, a critical step for antimicrobial activity.
-
Increased Steric Hindrance: The larger size of the ethoxy groups may influence how the molecule interacts with the active sites of target enzymes or receptors. This could either enhance or diminish its biological activity depending on the specific target.
Based on these principles, it is plausible that this compound could exhibit comparable, if not enhanced, antifungal and antibacterial properties to its methoxy counterpart, contingent on the specific microbial targets. However, the increased steric bulk could also potentially hinder its ability to act as a synergistic agent if the mechanism requires a precise fit within a bacterial enzyme.
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the biological activities of these two compounds, a series of standardized in vitro assays are necessary.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is fundamental for assessing antifungal and antibacterial activity.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 2,4,6-Triethoxybenzaldehyde
In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates is not merely a procedural step but a cornerstone of quality control and process optimization. 2,4,6-Triethoxybenzaldehyde, a key building block in various synthetic pathways, requires robust and reliable analytical methods to ensure its purity and concentration are accurately determined. This guide provides an in-depth comparison of validated analytical techniques for the quantification of this analyte, designed for researchers, scientists, and drug development professionals. Our focus is on the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles.
Introduction to Analytical Challenges
This compound, an aromatic aldehyde, presents unique analytical challenges due to its reactivity and potential for matrix interference. The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, and the intended application—ranging from in-process control to final product release testing. This guide will explore the predominant chromatographic and spectroscopic methods, providing a comparative analysis of their performance.
Comparative Analysis of Core Analytical Techniques
The primary methods for the quantification of aromatic aldehydes like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods, particularly UV-Vis, also play a role, often in conjunction with chromatography or as a standalone technique for less complex samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds. For this compound, Reversed-Phase HPLC (RP-HPLC) with UV detection is the most common approach.
-
Principle of Separation: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This compound, being a moderately non-polar molecule, interacts with the C18 stationary phase and is eluted by the organic component of the mobile phase.[1]
-
Causality of Method Design: The choice of a C18 column is driven by the need to retain the analyte sufficiently for separation from polar impurities while allowing for a reasonable elution time.[1] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and the main analyte are well-resolved within a single run. UV detection is selected due to the strong chromophore (the substituted benzene ring) present in the molecule, which provides excellent sensitivity at specific wavelengths, such as 254 nm.[1]
Gas Chromatography (GC)
GC is an ideal technique for volatile and thermally stable compounds. Given that this compound has a sufficiently high vapor pressure and is stable at elevated temperatures, GC offers a high-resolution alternative to HPLC.
-
Principle of Separation: In GC, separation occurs based on the compound's boiling point and its interaction with the stationary phase of the column. A carrier gas (e.g., helium or nitrogen) transports the vaporized sample through the column.
-
Causality of Method Design: A low-polarity stationary phase, such as one based on polydimethylsiloxane (e.g., DB-1 or RXI-5Sil MS), is typically chosen.[2] This "like-dissolves-like" principle ensures good interaction and separation of the aromatic aldehyde. A temperature programming approach, where the column temperature is gradually increased, is crucial for achieving sharp peaks and separating compounds with a range of boiling points.[3] Flame Ionization Detection (FID) is a common choice for GC as it provides a robust and linear response for organic compounds.[2] For enhanced specificity, especially in complex matrices, Mass Spectrometry (MS) detection is invaluable.[3]
Derivatization: A Strategy for Enhanced Detection
For aldehydes, derivatization can significantly improve chromatographic performance and detection sensitivity, particularly in trace analysis.
-
HPLC with DNPH Derivatization: Reaction with 2,4-dinitrophenylhydrazine (DNPH) converts aldehydes into their corresponding 2,4-dinitrophenylhydrazones.[4][5] This is particularly useful for trace-level detection in environmental samples.[6] The resulting derivative has a strong chromophore, allowing for highly sensitive detection by UV-Vis at a longer wavelength (around 360 nm), away from many potential interferences.[4]
-
GC with PFBHA Derivatization: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes and ketones for GC analysis.[7] The resulting oxime derivative is more stable and has excellent electron-capturing properties, making it highly suitable for sensitive detection by an Electron Capture Detector (ECD) or for MS analysis in Negative Chemical Ionization (NCI) mode.[7][8]
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a critical process that demonstrates an analytical procedure is fit for its intended purpose.[9] All methods discussed are validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary validation characteristics.[10][11][12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]
-
Accuracy: The closeness of the test results to the true value.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
Comparative Performance Data
| Parameter | RP-HPLC-UV | GC-FID | HPLC-UV (with DNPH Derivatization) | GC-MS (with PFBHA Derivatization) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% | 98-102% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% | < 2.0% |
| LOQ | ~1 µg/mL | ~5 µg/mL | ~0.1 µg/mL | ~0.05 µg/mL |
| Specificity | Good | Good to Excellent | Excellent | Excellent |
| Throughput | High | Medium | Medium | Medium |
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the primary validated techniques.
Protocol 1: Quantification by Reversed-Phase HPLC-UV
This protocol is adapted from a standard method for the purity determination of a similar compound, 2,4,5-Trimethoxybenzaldehyde.[1]
1. Instrumentation and Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient Elution: 0-10 min: 40-70% B; 10-12 min: 70-40% B; 12-15 min: 40% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
2. Sample and Standard Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (1 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter through a 0.45 µm syringe filter before injection.
3. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
4. Analysis:
-
Inject the standard and sample solutions. Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
Protocol 2: Quantification by Gas Chromatography-FID
This protocol is based on a validated method for benzaldehyde and related substances.[2]
1. Instrumentation and Conditions:
-
GC System: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: RXI-5Sil MS (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial 100 °C for 2 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
Injection Mode: Split (e.g., 20:1 ratio).
2. Sample and Standard Preparation:
-
Internal Standard (IS) Solution: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., dodecane) in a suitable solvent like dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.
-
Sample Solution: Accurately weigh the sample and dissolve it in the solvent containing the internal standard to a known concentration.
3. Analysis:
-
Inject the calibration standards to generate a calibration curve (analyte/IS peak area ratio vs. concentration).
-
Inject the sample solution and determine the concentration of this compound using the calibration curve.
Workflow Visualizations
To clarify the experimental processes, the following diagrams illustrate the workflows for sample analysis using HPLC and GC.
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for GC-FID Quantification.
Conclusion and Method Selection Rationale
The choice between these validated methods depends critically on the analytical objective.
-
For routine quality control and purity assessment, where analyte concentrations are relatively high, RP-HPLC-UV is the method of choice. It offers high throughput, excellent precision, and robustness.[1]
-
When analyzing for volatile impurities or in matrices where thermal separation is advantageous, GC-FID is a powerful and reliable technique.[2]
-
For trace-level quantification in complex matrices (e.g., environmental or biological samples), methods employing derivatization are superior. HPLC-UV with DNPH derivatization offers excellent sensitivity for liquid samples, while GC-MS with PFBHA derivatization provides the ultimate in sensitivity and selectivity for volatile analytes.[6][7]
Ultimately, the development of a robust analytical method requires a thorough understanding of the analyte's chemistry and the principles of the chosen technique. By grounding our protocols in established validation guidelines, we ensure the generation of trustworthy and reproducible data, which is paramount in the scientific and industrial fields we serve.[10][15]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. auroraprosci.com [auroraprosci.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 8. commons.und.edu [commons.und.edu]
- 9. database.ich.org [database.ich.org]
- 10. m.youtube.com [m.youtube.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Case Study with 2,4,6-Triethoxybenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to inaccurate experimental results and potentially adverse effects in therapeutic applications. This is particularly critical when developing antibodies against small molecules, or haptens, where minor structural similarities between molecules can lead to significant cross-reactivity.
This guide provides an in-depth, technical framework for conducting cross-reactivity studies of antibodies developed against small molecule haptens, using the hypothetical development of an antibody against 2,4,6-Triethoxybenzaldehyde as a case study. We will delve into the rationale behind experimental design, provide detailed protocols for assessing cross-reactivity, and present a strategy for interpreting the resulting data.
The Challenge of Small Molecule Antibody Specificity
Small molecules like this compound are not immunogenic on their own.[1] To elicit an immune response and generate antibodies, they must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] This hapten-carrier conjugate is then used to immunize an animal. The resulting antibodies should ideally recognize the hapten with high specificity. However, the immune system may also produce antibodies that recognize the carrier protein or the linker region used for conjugation. More importantly for this discussion, antibodies raised against the hapten may also bind to other structurally similar molecules.[2]
Understanding the cross-reactivity profile of an anti-hapten antibody is therefore a critical step in its validation. This knowledge allows researchers to:
-
Ensure assay specificity: In immunoassays like ELISA, cross-reactivity can lead to false-positive results.
-
Predict potential off-target effects: In therapeutic applications, cross-reactivity could lead to unintended interactions with other molecules in the body.
-
Define the limitations of the antibody: Knowing which molecules an antibody cross-reacts with helps to interpret experimental data accurately.
Designing a Cross-Reactivity Study for Anti-2,4,6-Triethoxybenzaldehyde Antibodies
A robust cross-reactivity study requires a carefully selected panel of potential cross-reactants. These should include molecules with varying degrees of structural similarity to the target analyte, this compound. The selection of these analogs is guided by understanding the key structural features of the target molecule: the benzaldehyde core, the position and nature of the alkoxy substituents.
Synthesis of this compound and its Analogs
The synthesis of this compound would typically start from a readily available precursor like 1,3,5-trihydroxybenzene (phloroglucinol). A Williamson ether synthesis reaction would be employed to introduce the ethyl groups, followed by a formylation reaction, such as the Vilsmeier-Haack reaction, to add the aldehyde group.[3]
By modifying this synthetic route, a panel of structural analogs can be prepared for cross-reactivity testing.
Table 1: Panel of Potential Cross-Reactants for Anti-2,4,6-Triethoxybenzaldehyde Antibody
| Compound Name | Structure | Rationale for Inclusion |
| Target Analyte | ||
| This compound | The target molecule against which the antibody was raised. | |
| Structural Analogs | ||
| 2,4,6-Trimethoxybenzaldehyde | Variation in the alkoxy chain length. | |
| 2,4-Diethoxybenzaldehyde | Missing one ethoxy group. | |
| 4-Ethoxybenzaldehyde | Only one ethoxy group. | |
| Benzaldehyde | The core benzaldehyde structure without any alkoxy substituents. | |
| 2,4,6-Triethoxybenzoic Acid | Oxidation of the aldehyde group to a carboxylic acid. | |
| Unrelated Negative Control | ||
| 4-Nitrophenol | Structurally distinct from the target analyte. |
Experimental Workflow for Cross-Reactivity Assessment
The most common and effective method for determining the cross-reactivity of antibodies against small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[2][4] This assay measures the ability of a potential cross-reactant to compete with the target analyte for binding to the antibody.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Detailed Protocol: Competitive ELISA for Cross-Reactivity
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound-BSA conjugate (for coating)
-
Anti-2,4,6-Triethoxybenzaldehyde primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Panel of competitor compounds (from Table 1)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the target analyte (this compound) and each potential cross-reactant in Assay Buffer. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate a dose-response curve for each competitor compound. The absorbance signal is inversely proportional to the concentration of the competitor in the sample.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absorbance of sample / Absorbance of zero competitor control)] x 100
-
-
Determine the IC50 Value:
-
The IC50 is the concentration of the competitor that causes 50% inhibition of the maximum signal. This value is determined by plotting the percent inhibition against the log of the competitor concentration and fitting the data to a sigmoidal curve.
-
-
Calculate Percent Cross-Reactivity:
-
The cross-reactivity of each compound is calculated relative to the target analyte (this compound).
-
% Cross-Reactivity = (IC50 of this compound / IC50 of competitor compound) x 100
-
Table 2: Hypothetical Cross-Reactivity Data for Anti-2,4,6-Triethoxybenzaldehyde Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 2,4,6-Trimethoxybenzaldehyde | 50 | 20% |
| 2,4-Diethoxybenzaldehyde | 200 | 5% |
| 4-Ethoxybenzaldehyde | 1000 | 1% |
| Benzaldehyde | > 10,000 | < 0.1% |
| 2,4,6-Triethoxybenzoic Acid | 5000 | 0.2% |
| 4-Nitrophenol | > 10,000 | < 0.1% |
Interpretation of Hypothetical Data:
The hypothetical data in Table 2 suggests that the antibody is highly specific for this compound.
-
High Specificity: The antibody shows the highest affinity for the target analyte.
-
Influence of Alkoxy Chains: The cross-reactivity decreases as the ethoxy groups are replaced with smaller methoxy groups or are removed entirely. This indicates that the ethoxy groups are important for antibody recognition.
-
Importance of the Aldehyde Group: The significantly lower cross-reactivity with 2,4,6-Triethoxybenzoic Acid suggests that the aldehyde functional group is a critical part of the epitope recognized by the antibody.
-
Negligible Cross-Reactivity with Unrelated Compounds: The lack of significant binding to benzaldehyde and 4-nitrophenol confirms the specificity of the antibody for the substituted benzaldehyde structure.
Alternative and Complementary Techniques
While competitive ELISA is the workhorse for small molecule cross-reactivity studies, other techniques can provide complementary information:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on antibody-antigen interactions, allowing for the determination of association and dissociation rates.
-
Western Blot: Can be used to assess cross-reactivity against a panel of proteins to ensure the antibody does not bind to unintended protein targets.
Conclusion
A thorough investigation of antibody cross-reactivity is a non-negotiable aspect of antibody validation, particularly for those targeting small molecules. By employing a systematic approach that includes the careful selection of potential cross-reactants, the use of robust and well-controlled immunoassays like competitive ELISA, and a clear framework for data interpretation, researchers can gain a comprehensive understanding of their antibody's specificity. This ensures the reliability of their experimental data and the safety and efficacy of potential therapeutic applications.
References
Comparative study of the antioxidant properties of ethoxylated vs. methoxylated benzaldehydes
A Comparative Analysis of Antioxidant Efficacy: Ethoxylated vs. Methoxylated Benzaldehydes
Introduction: Beyond the Aroma
Benzaldehyde and its derivatives are cornerstone compounds in the chemical industry, celebrated for their characteristic aromas and extensive applications as intermediates in pharmaceuticals, agrochemicals, and perfumery. Within this class, hydroxylated benzaldehydes, particularly those bearing methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, have garnered significant attention for their biological activities, most notably their potential as antioxidants.[1] Oxidative stress, the imbalance between free radicals and antioxidants in the body, is implicated in a multitude of disease states, making the exploration of potent, safe, and effective antioxidants a critical endeavor in drug development and food science.[2]
This guide provides a comprehensive comparative study of the antioxidant properties of ethoxylated versus methoxylated benzaldehydes. We will delve into the structural nuances that govern their antioxidant capacity, present supporting experimental data from key in vitro assays, and provide detailed, field-tested protocols to empower researchers to conduct their own evaluations. Our focus will be on understanding the causal relationships between chemical structure and antioxidant function, moving beyond mere observation to mechanistic insight.
The Structural Basis of Antioxidant Activity
The antioxidant potential of phenolic compounds, including benzaldehyde derivatives, is fundamentally linked to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[3][4][5] The efficiency of this process is heavily influenced by the nature and position of substituents on the aromatic ring.
-
The Phenolic Hydroxyl Group: The primary driver of antioxidant activity is the phenolic hydroxyl (-OH) group. Its ability to donate a hydrogen atom results in the formation of a relatively stable phenoxyl radical, which is resonance-stabilized by the aromatic ring.[4]
-
The Role of Alkoxy Groups (-OCH₃ vs. -OCH₂CH₃): Methoxy and ethoxy groups are electron-donating groups (EDGs). Their presence on the benzene ring, particularly at the ortho or para position relative to the hydroxyl group, increases the electron density of the ring. This electron-donating effect weakens the O-H bond of the phenolic group, making the hydrogen atom easier to abstract and thereby enhancing the radical scavenging capacity.[6][7][8][9]
The core question this guide addresses is: Does the seemingly minor difference between a methyl and an ethyl group in the alkoxy substituent significantly alter the antioxidant performance? We will explore this by examining the well-known analogues, vanillin (4-hydroxy-3-methoxybenzaldehyde) and ethyl vanillin (4-hydroxy-3-ethoxybenzaldehyde).
Caption: Chemical structures of Vanillin (methoxylated) and Ethyl Vanillin (ethoxylated).
Comparative Experimental Data: Vanillin vs. Ethyl Vanillin
Direct comparative studies are essential to parse the subtle differences between these two molecules. Research has systematically evaluated the antioxidant activity of ethyl vanillin in comparison to vanillin using multiple assay systems, revealing nuanced differences.[10][11][12][13][14]
A study highlighted that while both compounds exhibited strong antioxidant effects, their relative efficacy varied depending on the specific assay used.[10][13] This underscores a critical principle in antioxidant research: no single assay can fully capture the complex biological activity of a compound, and a multi-assay approach is imperative for a comprehensive assessment.
| Assay Method | Vanillin | Ethyl Vanillin | Key Finding | Reference |
| Oxygen Radical Absorbance Capacity (ORAC) | Strong Activity | Same as Vanillin | Both compounds are potent, with the longer ethoxy chain showing no significant advantage in this HAT-based assay. | [10][13][14] |
| Oxidative Hemolysis Inhibition Assay (OxHLIA) | Potent Inhibitor | Much Stronger than Vanillin | The ethoxy group significantly enhances the protective effect against radical-induced hemolysis, suggesting improved interaction with cellular membranes or different radical species. | [10][11][12] |
| Model Radical Assays (e.g., DPPH, ABTS) | Active | Similar to Vanillin | In standard radical scavenging assays, the activities are often comparable, though minor differences can arise based on reaction kinetics and solvent systems. | [10][11] |
Interpretation of Findings: The data suggests that the ethyl group in ethyl vanillin may confer a lipophilic advantage, enhancing its activity in membrane-based systems like the OxHLIA assay.[10] In contrast, in homogenous aqueous solutions like the ORAC assay, where steric hindrance and electronic effects are primary, the difference between the methoxy and ethoxy groups is less pronounced.
Mechanisms of Antioxidant Action
Phenolic antioxidants primarily operate through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][7] The predominant mechanism can depend on the antioxidant's structure, the nature of the free radical, and the solvent.
Caption: Primary mechanisms of phenolic antioxidant action.
-
DPPH and ABTS Assays can proceed via both HAT and SET mechanisms.
-
FRAP Assay is a classic example of a SET-based method.[15][16][17]
-
ORAC Assay is a HAT-based method.
The structural similarity between ethoxylated and methoxylated benzaldehydes suggests they operate through the same fundamental mechanisms. The observed differences in activity likely stem from subtle modulations in reaction kinetics and thermodynamic properties (like bond dissociation enthalpy of the O-H group) induced by the respective alkoxy groups.[6][9]
Experimental Protocols: A Guide to In Vitro Assessment
To ensure robust and reproducible data, standardized protocols are essential. The following are detailed methodologies for three widely accepted antioxidant assays. The choice of these assays provides a balanced view, covering both HAT and SET mechanisms.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[18][19]
Caption: Standard workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh daily and kept in an amber bottle to protect it from light.[20]
-
Sample Preparation: Dissolve the test compounds (ethoxylated/methoxylated benzaldehydes) and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol) to create a stock solution. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure (96-well plate format): a. To each well, add 50 µL of the sample or standard dilution. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. For the blank control, add 50 µL of the solvent instead of the sample.
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[20] The dark incubation is critical to prevent the light-induced degradation of the DPPH radical.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[18][19]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[21] It is applicable to both hydrophilic and lipophilic compounds.
Step-by-Step Protocol:
-
Reagent Preparation (ABTS•+ Stock Solution): a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes (1:1 ratio). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[21][22]
-
Working Solution Preparation: a. Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm. This standardization ensures consistency across assays.
-
Assay Procedure (96-well plate format): a. To each well, add 20 µL of the sample or standard dilution. b. Add 180 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6-10 minutes).
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant potential of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[17]
Step-by-Step Protocol:
-
Reagent Preparation (FRAP Working Solution): a. Prepare the following three solutions: i. 300 mM Acetate Buffer (pH 3.6) ii. 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl iii. 20 mM FeCl₃·6H₂O solution b. Prepare the FRAP working solution fresh by mixing the Acetate Buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. c. Warm the working solution to 37°C before use.
-
Assay Procedure (96-well plate format): a. Add 20 µL of the sample, standard (e.g., FeSO₄), or blank (solvent) to each well. b. Add 180 µL of the pre-warmed FRAP working solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[23]
-
Measurement: Read the absorbance at 593 nm.[17]
-
Calculation: Construct a standard curve using the FeSO₄ standard. The FRAP value of the samples is then calculated from this curve and expressed as Fe²⁺ equivalents.
Conclusion and Future Perspectives
The comparative analysis of ethoxylated and methoxylated benzaldehydes reveals that while both are effective antioxidants, their performance can differ based on the specific biological or chemical environment. The substitution of a methoxy group with a slightly larger ethoxy group does not drastically alter the fundamental antioxidant mechanism but can enhance efficacy in more lipophilic systems, as suggested by the OxHLIA data for ethyl vanillin.[10][12]
For researchers in drug development and food science, this implies that the choice between a methoxylated and an ethoxylated analogue should be guided by the intended application. For aqueous-based systems, the difference may be negligible. However, for applications involving lipid protection or cellular membrane interactions, the ethoxylated derivative might offer a tangible advantage.
Future research should focus on expanding this comparison to a wider range of ethoxylated and methoxylated benzaldehyde derivatives and employing a broader array of antioxidant assays, including those that assess performance in cellular models. This will provide a more complete picture of their structure-activity relationships and help unlock their full potential as protective agents against oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism [mdpi.com]
- 5. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 6. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Antioxidant properties of ethyl vanillin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 19. benchchem.com [benchchem.com]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. benchchem.com [benchchem.com]
- 22. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 23. assaygenie.com [assaygenie.com]
A Multi-Dimensional Approach to Structural Verification: Confirming 2,4,6-Triethoxybenzaldehyde with 2D NMR Spectroscopy
In the landscape of drug development and materials science, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. For highly substituted aromatic systems such as 2,4,6-Triethoxybenzaldehyde, while 1D NMR provides initial clues, it often falls short of providing the unequivocal connectivity map required for absolute certainty. This guide offers a comprehensive walkthrough of a multi-technique 2D NMR strategy, leveraging Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to definitively elucidate and confirm the molecular architecture.
The choice to employ a suite of 2D NMR experiments is rooted in the principle of orthogonal data validation. Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating network of correlations that leaves no room for ambiguity. This approach moves beyond simple spectral interpretation to a logical, evidence-based confirmation of covalent frameworks.
The Analytical Challenge: Beyond the 1D Spectrum
A standard 1D ¹H NMR spectrum of this compound would present a deceptively simple picture: a singlet for the aromatic protons (due to symmetry), a singlet for the aldehyde proton, and a quartet and triplet for the ethoxy groups. While this aligns with the proposed structure, it does not definitively prove the substitution pattern. Are the ethoxy groups truly at the 2, 4, and 6 positions? Is the aldehyde group directly attached to the ring? To answer these questions, we must probe the through-bond connectivity of the molecule.
This guide will use predicted chemical shift values for this compound, based on data from its close analog, 2,4,6-Trimethoxybenzaldehyde, and established substituent effects. The core of the analysis lies not in the exact chemical shifts, but in the correlation patterns observed in the 2D spectra.
Predicted Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts which will form the basis of our 2D NMR analysis.
Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H1 (CHO) | ~10.4 | Singlet | 1H |
| H3 / H5 | ~6.1 | Singlet | 2H |
| H7 / H7' / H7'' (OCH₂) | ~4.1 | Quartet | 6H |
| H8 / H8' / H8'' (CH₃) | ~1.4 | Triplet | 9H |
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (ppm) | Carbon Type |
| C1 (CHO) | ~189 | C=O |
| C2 / C4 / C6 | ~165 | C-O |
| C1' (ipso-CHO) | ~108 | C |
| C3 / C5 | ~90 | CH |
| C7 / C7' / C7'' (OCH₂) | ~64 | CH₂ |
| C8 / H8' / H8'' (CH₃) | ~15 | CH₃ |
(Note: This is a placeholder for a chemical structure image. The labels correspond to the tables above.)
The 2D NMR Workflow: A Step-by-Step Elucidation
Our analytical workflow is designed to build the structure piece by piece, starting with proton-proton couplings and culminating in the long-range heteronuclear correlations that connect all molecular fragments.
Caption: The logical workflow for structure elucidation using a combination of 1D and 2D NMR techniques.
Part 1: ¹H-¹H COSY - Mapping Proton Networks
Correlation Spectroscopy (COSY) is the first step in mapping the covalent framework, revealing which protons are coupled to each other through two or three bonds.[1][2] For this compound, the COSY spectrum is expected to be very simple but crucial.
Experimental Causality: The COSY experiment is chosen to confirm the presence and connectivity of the ethoxy groups.[3] A cross-peak between two proton signals indicates that they are part of the same spin system.
Expected Correlations:
-
A single, distinct cross-peak will appear, correlating the quartet at ~4.1 ppm (H7) with the triplet at ~1.4 ppm (H8).
-
This confirms the presence of the -CH₂-CH₃ fragment of the ethoxy groups.
-
The aromatic protons (H3/H5) and the aldehyde proton (H1) are singlets and are not coupled to any other protons, so they will only appear on the diagonal of the COSY spectrum.[4]
This initial step validates the integrity of the three ethyl fragments, but not their attachment to the benzene ring.
Part 2: ¹H-¹³C HSQC - Linking Protons to their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond correlation).[5][6] This technique is instrumental in assigning the carbon signals for all protonated carbons in the molecule.[7]
Experimental Causality: HSQC is a highly sensitive method for unambiguously identifying which carbon signal corresponds to which proton signal.[8] An edited HSQC can further provide multiplicity information (CH/CH₃ vs. CH₂), serving as a self-validating alternative to a DEPT experiment.[6]
Expected Correlations:
| Proton Signal (ppm) | Correlated Carbon Signal (ppm) | Assignment |
| ~6.1 (H3/H5) | ~90 (C3/C5) | Aromatic CH |
| ~4.1 (H7) | ~64 (C7) | O-CH₂ |
| ~1.4 (H8) | ~15 (C8) | CH₃ |
The aldehyde proton (H1) will not show a correlation in a standard HSQC optimized for aliphatic and aromatic C-H couplings, as the one-bond coupling constant for aldehydes is different. The quaternary carbons (C2/C4/C6 and C1') will be absent from the HSQC spectrum, as they bear no directly attached protons. This absence is itself a key piece of information.
Part 3: ¹H-¹³C HMBC - Assembling the Molecular Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool in this workflow. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[6] This is how we will connect the ethoxy groups and the aldehyde group to the correct positions on the aromatic ring.
Experimental Causality: HMBC allows us to "see" through bonds and build the carbon skeleton. By optimizing the experiment for typical long-range coupling constants (e.g., 8 Hz), we can piece together the molecular fragments identified by COSY and HSQC.[5]
Key Expected Correlations for Structural Confirmation:
The following correlations are critical for confirming the 2,4,6-substitution pattern:
-
Connecting Ethoxy Groups to the Ring:
-
The methylene protons of the ethoxy groups (H7, ~4.1 ppm) should show a 3-bond correlation to the oxygen-bearing aromatic carbons (C2/C4/C6, ~165 ppm). This is the definitive link proving the ethoxy groups are attached to the ring.
-
-
Confirming the Aldehyde Position:
-
The aldehyde proton (H1, ~10.4 ppm) should show a 2-bond correlation to its ipso-carbon (C1', ~108 ppm).
-
Crucially, the aldehyde proton (H1) should also show 3-bond correlations to the two adjacent aromatic carbons, C2 and C6 (~165 ppm).
-
-
Verifying the Aromatic Substitution Pattern:
-
The aromatic protons (H3/H5, ~6.1 ppm) should show 2-bond correlations to the adjacent substituted carbons (C2/C4 and C4/C6 respectively, all at ~165 ppm).
-
These same aromatic protons should also show 3-bond correlations to the ipso-carbon of the aldehyde (C1', ~108 ppm).
-
Caption: Key HMBC correlations confirming the connectivity of this compound. Red arrows show ³J (3-bond) correlations and green arrows show ²J (2-bond) correlations.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the necessary 2D NMR data on a standard 500 MHz spectrometer.
1. Sample Preparation
-
Weigh approximately 10-15 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H-¹H COSY (Correlation Spectroscopy)
-
Load the sample into the spectrometer and perform standard locking and shimming procedures. It is recommended to run COSY experiments without sample spinning.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).
-
Load a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to cover all proton signals (e.g., 0-11 ppm).
-
Set the number of increments in the indirect dimension (td in F1) to 256 or 512 for adequate resolution.
-
Set the number of scans (ns) to 2 or 4, as COSY is a relatively sensitive experiment.
-
Start the acquisition. The data is typically processed with a sine-bell window function in both dimensions.
3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Use the same locked and shimmed sample.
-
Load a standard gradient-enhanced, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width (sw in F2) as determined from the proton spectrum.
-
Set the ¹³C spectral width (sw in F1) to cover the expected range of protonated carbons (e.g., 0-170 ppm).
-
Set the number of increments in the indirect dimension to 256.
-
Set the number of scans to 4 or 8, depending on sample concentration.
-
Start the acquisition. The data is processed with a squared sine-bell window function.
4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Use the same locked and shimmed sample.
-
Load a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the ¹H spectral width (sw in F2) as determined from the proton spectrum.
-
Set the ¹³C spectral width (sw in F1) to cover all expected carbons, including quaternary and carbonyl carbons (e.g., 0-200 ppm).
-
Set the long-range coupling delay to optimize for an average J-coupling of 8 Hz.
-
Set the number of increments in the indirect dimension to 256 or 512.
-
Set the number of scans to 8 or 16, as HMBC correlations can be weaker and require more signal averaging.
-
Start the acquisition. The data is typically processed with a sine-bell window function.
Conclusion
By systematically applying COSY, HSQC, and HMBC experiments, a researcher can build an undeniable case for the structure of this compound. The COSY spectrum confirms the ethyl fragments, the HSQC spectrum assigns the protonated carbons, and the HMBC spectrum provides the crucial long-range correlations that piece the entire molecule together. This multi-dimensional approach exemplifies a rigorous, self-validating system for structural elucidation, ensuring the highest level of scientific integrity for researchers, scientists, and drug development professionals.
References
- 1. COSY [chem.ch.huji.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. nmr.oxinst.com [nmr.oxinst.com]
A Comparative Benchmarking Guide to 2,4,6-Trisubstituted Benzaldehyde-Derived Inhibitors
In the landscape of modern drug discovery, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and privileged structure have given rise to a multitude of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive performance comparison of inhibitors derived from 2,4,6-trihydroxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde, offering researchers, scientists, and drug development professionals a data-driven resource to inform their research. While direct experimental data on 2,4,6-triethoxybenzaldehyde-derived inhibitors is not yet prevalent in the literature, this guide will extrapolate potential performance based on established structure-activity relationships (SAR) of its closely related analogs.
Introduction: The Versatile Benzaldehyde Scaffold
The strategic placement of electron-donating or electron-withdrawing groups on the phenyl ring of benzaldehyde derivatives significantly influences their pharmacokinetic and pharmacodynamic properties. The 2,4,6-trisubstituted pattern, in particular, has been a fertile ground for the discovery of potent inhibitors targeting a range of biological processes, from enzymatic activity to cellular proliferation. This guide will delve into the anticancer, antimicrobial, anti-inflammatory, and specific enzyme inhibitory activities of derivatives of 2,4,6-trihydroxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde, with a forward-looking perspective on their triethoxy counterparts.
Anticancer Activity: A Tale of Methoxy vs. Hydroxy
Chalcones, a major class of compounds derived from the Claisen-Schmidt condensation of substituted benzaldehydes and acetophenones, have demonstrated significant potential as anticancer agents. The substitution pattern on the benzaldehyde ring plays a pivotal role in their cytotoxic efficacy.
Comparative Performance of Benzaldehyde-Derived Chalcones
| Compound Scaffold | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4,6-Trimethoxybenzaldehyde | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa | 3.204 | [1] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | 3.849 | [1] | |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [2] | |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | 9.43 | [2] | |
| 2,4,6-Trihydroxybenzaldehyde | (E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (related structure) | Data Not Available | - | [1] |
| Alternative Inhibitor | Doxorubicin | MCF-7 | 1.9 | [3] |
| Doxorubicin | HepG2 | 0.2 | [3] |
Expert Analysis: The data clearly indicates that chalcones derived from 2,4,6-trimethoxybenzaldehyde exhibit potent anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines.[1][2] The methoxy groups are thought to enhance lipophilicity, potentially leading to better cell permeability. For 2,4,6-trihydroxybenzaldehyde derivatives, while they are also investigated as anticancer agents, specific IC50 data for directly comparable chalcones is less reported. However, 2,4,6-trihydroxybenzaldehyde itself has been shown to inhibit NF-κB activation and suppress the growth of human melanoma cells.[4]
Extrapolating to this compound: Based on SAR, increasing the alkyl chain length from methoxy to ethoxy is likely to further increase lipophilicity. This could potentially enhance cell membrane penetration and, consequently, anticancer activity, although it might also affect solubility and metabolism.
Proposed Mechanism of Anticancer Action
Many anticancer chalcones function as microtubule-targeting agents. They disrupt the dynamics of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Proposed mechanism of anticancer action for 2,4,6-trisubstituted chalcones.
Antimicrobial Activity: Targeting Fungal and Bacterial Pathogens
Derivatives of trisubstituted benzaldehydes have also been explored for their antimicrobial properties.
Comparative Antimicrobial Performance
| Compound Scaffold | Test Organism | MIC (mg/mL) | Reference |
| 2,4,6-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 0.25 | [5][6] |
| 2,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 | [6] |
| 3,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 | [6] |
| Alternative (Antibiotic) | Streptomycin | Various Bacteria | 0.05 (µg/mL) |
Expert Analysis: 2,4,6-Trimethoxybenzaldehyde demonstrates notable antifungal activity against Candida albicans, with a lower Minimum Inhibitory Concentration (MIC) compared to its isomers.[5][6] This suggests that the substitution pattern is crucial for its antifungal efficacy. The mechanism of action is often attributed to the disruption of the microbial cell membrane.
Extrapolating to this compound: The increased lipophilicity of triethoxy derivatives could enhance their ability to intercalate into and disrupt the lipid bilayer of microbial cell membranes, potentially leading to improved antimicrobial, particularly antifungal, activity.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is an emerging area of research, with some derivatives showing promise in modulating inflammatory pathways. For instance, 2,4,6-trihydroxybenzaldehyde has been identified as an inhibitor of NF-κB, a key regulator of inflammation.[4] While quantitative comparative data is sparse, the underlying mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[7]
Enzyme Inhibition: A Focus on Tyrosinase and α-Glucosidase
Benzaldehyde derivatives are known to inhibit various enzymes involved in metabolic and physiological processes.
Comparative Enzyme Inhibition
| Compound Scaffold | Target Enzyme | Inhibition Metric | Value | Reference |
| Benzaldehyde (Parent Compound) | Mushroom Tyrosinase | IC50 | 31.0 µM | [8][9] |
| Cuminaldehyde (4-isopropylbenzaldehyde) | Mushroom Tyrosinase | Kᵢ | 9 µM | [10] |
| 2,4,6-Trihydroxybenzaldehyde | α-Amylase | - | Efficacious Inhibitor | [11] |
| 2,3,4-Trihydroxybenzaldehyde | α-Amylase | - | Efficacious Inhibitor | [11] |
| Alternative (α-Glucosidase Inhibitor) | Acarbose | α-Glucosidase | IC50 = 58.8 µM | [12] |
Expert Analysis: Benzaldehyde and its derivatives are effective tyrosinase inhibitors, with potency influenced by the nature and position of substituents.[8][9][10] Hydroxylated benzaldehydes, including the 2,4,6-trihydroxy analog, have shown inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion.[11] This suggests their potential in managing postprandial hyperglycemia.
Extrapolating to this compound: The larger ethoxy groups might sterically hinder the binding of the inhibitor to the active site of some enzymes. However, for enzymes with larger hydrophobic pockets in their active sites, the increased hydrophobicity of the triethoxy derivatives could lead to enhanced binding and inhibitory activity.
Experimental Protocols
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from substituted benzaldehydes and acetophenones.[13][14][15]
Caption: A typical workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Materials:
-
Substituted Benzaldehyde (e.g., 2,4,6-trimethoxybenzaldehyde) (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the benzaldehyde and acetophenone in ethanol.
-
With stirring, slowly add the aqueous NaOH or KOH solution dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product.
-
Purify the chalcone by recrystallization from a suitable solvent, such as ethanol.
-
Characterize the final product using analytical techniques like NMR and Mass Spectrometry.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The derivatives of 2,4,6-trimethoxybenzaldehyde and 2,4,6-trihydroxybenzaldehyde represent a promising class of inhibitors with diverse biological activities. The readily available synthetic routes and the potential for chemical modification make them attractive scaffolds for further drug development. While this guide has provided a comparative overview based on existing literature, the exploration of this compound-derived inhibitors is a clear and logical next step. The anticipated increase in lipophilicity with the ethoxy groups warrants investigation to determine its impact on efficacy and specificity across various biological targets. Future research should focus on the direct synthesis and biological evaluation of these triethoxy analogs to validate the structure-activity relationship-based predictions and potentially uncover a new generation of potent and selective inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,4,6-Triethoxybenzaldehyde
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific disposal protocols for each chemical is not merely a matter of compliance but a critical component of a robust safety culture. This guide provides a detailed, step-by-step procedure for the proper disposal of 2,4,6-Triethoxybenzaldehyde, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to handle this compound's waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.
Hazard Characterization and Waste Profile
Before initiating any disposal procedure, a thorough understanding of the compound's chemical and toxicological properties is essential. While specific data for this compound is not extensively published, we can infer its likely hazard profile from structurally similar compounds, such as 2,4,6-Trimethoxybenzaldehyde.
Based on available data for analogous compounds, this compound is expected to be a solid irritant. The primary hazards are associated with skin and eye irritation, and potential respiratory irritation if inhaled as a dust.[1] It is not classified as an acutely toxic "P-listed" waste by the Environmental Protection Agency (EPA), which simplifies the accumulation and disposal process compared to highly hazardous materials.[2][3]
The disposal plan must account for its physical state and chemical reactivity. It is incompatible with strong oxidizing agents, with which it may react.[4][5] Therefore, the fundamental principle of its disposal is segregation from incompatible chemicals.
Table 1: Key Properties of Benzaldehyde Derivatives for Disposal Consideration
| Property | Value / Observation | Implication for Disposal |
| Physical State | Solid (Powder/Crystalline)[4] | Reduces risk of vapor inhalation but requires control of dust during handling. Spills are managed by sweeping, not absorption of a liquid.[4][6] |
| Primary Hazards | Skin, eye, and respiratory tract irritant[1] | Requires appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Solubility | Likely insoluble or poorly soluble in water[7] | Must not be disposed of down the drain.[8][9] |
| Incompatibilities | Strong oxidizing agents, strong bases[5][10] | Must be segregated in a dedicated waste container to prevent dangerous reactions. |
| Regulatory Status | Not typically an EPA "P-listed" acutely hazardous waste[2][3] | Standard hazardous waste procedures apply; no one-quart accumulation limit.[3][8] |
Pre-Disposal Safety: PPE and Spill Management
Personal Protective Equipment (PPE): Before handling waste this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Spill Management: In the event of a spill, the procedure is as follows:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep the solid material up.[4][6][11] Avoid generating dust.
-
Place the swept material and any contaminated cleaning materials (e.g., paper towels) into a suitable, sealable container.
-
Label the container as "Hazardous Waste: this compound Spill Debris."
-
Manage the container as part of the hazardous waste stream as described below.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow the hazardous waste regulations established by the Resource Conservation and Recovery Act (RCRA) and administered by your institution's Environmental Health & Safety (EHS) department.[2]
Step 1: Container Selection
-
Choose a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) wide-mouth bottle is an excellent choice for solid waste.
-
The container must be in good condition, free of damage, and have a secure, leak-proof screw-top cap.[2][12][13]
Step 2: Waste Labeling
-
Proper labeling is a critical regulatory requirement.[3][12] Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."[12]
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[12]
-
The specific hazards (e.g., "Irritant").[12]
-
The date the first amount of waste is added to the container (accumulation start date).[12]
-
The name of the principal investigator and the laboratory location.
-
Step 3: Waste Accumulation
-
Transfer waste this compound into the labeled container.
-
Keep the container closed at all times except when actively adding waste.[12][13] A funnel left in the opening is not considered a closed container.
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[12]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated and properly marked Satellite Accumulation Area (SAA).[3][12]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[9]
-
Crucially, ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.[12][14] Use secondary containment bins to aid in segregation.[9]
Step 5: Arranging for Final Disposal
-
Hazardous waste may not be accumulated indefinitely. Once the container is full or reaches your institution's time limit (often six months), you must arrange for its removal.[2][8]
-
Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the chemical yourself.[14]
-
EHS professionals or licensed hazardous waste contractors will transport the waste for final disposal, which is typically incineration for solid organic compounds.
Below is a diagram illustrating the decision-making and operational workflow for the disposal process.
Caption: Disposal workflow for this compound.
By adhering to this structured protocol, you ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
- 1. 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,4,6-Trimethoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 7. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. nswai.org [nswai.org]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,6-Triethoxybenzaldehyde
As researchers and drug development professionals, our work requires a deep respect for the materials we handle. While 2,4,6-Triethoxybenzaldehyde is a valuable compound, understanding its potential hazards and the proper procedures for its use is paramount to ensuring laboratory safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this aromatic aldehyde, grounded in the principles of chemical analogy and risk mitigation. Since specific toxicological data for this compound is not extensively published, our safety protocols are expertly extrapolated from the known profiles of structurally similar compounds, such as various trimethoxybenzaldehydes and the parent compound, benzaldehyde.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the intrinsic hazards of a chemical class is the foundation of effective PPE selection. Aromatic aldehydes are known to be reactive and can present several health risks upon exposure.[1] The primary concerns, based on data from analogous compounds, are irritation to the skin, eyes, and respiratory system.[2]
Expert Insight: The aldehyde functional group is susceptible to oxidation and can interact with biological macromolecules, which is a primary reason for its irritant properties.[1][3] Our safety posture must therefore be conservative, assuming this reactivity translates to a need for robust barrier protection.
A summary of the hazard classifications for a closely related compound, 2,4,6-Trimethoxybenzaldehyde, provides a reliable basis for our safety procedures.
Table 1: GHS Hazard Profile for the Structural Analogue 2,4,6-Trimethoxybenzaldehyde
| Hazard Class | GHS Category | Hazard Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[2] |
These classifications dictate that our primary goal is to prevent contact with skin, eyes, and to avoid inhalation of its dust or vapors.
The Core PPE Protocol: A Multi-Layered Defense
A comprehensive safety strategy integrates engineering controls with personal protective equipment. This creates a system where each layer of protection compensates for the potential limitations of another.
Engineering Controls: The First Line of Defense
Mandatory Procedure: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.
Rationale: A fume hood provides primary containment, pulling airborne particles and vapors away from the user's breathing zone.[4] This is the most effective way to minimize respiratory exposure and is a non-negotiable control measure. Storing the chemical in a ventilated cabinet is also a sound practice.[5]
Hand Protection: The Critical Interface
Selecting the correct gloves is arguably the most critical decision for direct chemical handling. The choice depends on the nature and duration of the task.
Expert Insight: It is crucial to distinguish between incidental splash protection and extended contact. While nitrile gloves are ubiquitous in laboratories, their performance against aromatic aldehydes can be variable.[6][7] For tasks involving significant handling or risk of immersion, a more robust material is required.
Table 2: Glove Selection Guide for this compound
| Task Description | Primary Recommendation | Alternative | Not Recommended | Rationale & Source(s) |
|---|---|---|---|---|
| Incidental Contact (e.g., quick transfers, handling sealed containers) | Nitrile Gloves | Neoprene | Natural Rubber (Latex), PVC | Nitrile offers good dexterity and splash protection for short durations.[7][8] |
| Extended Contact / Immersion (e.g., cleaning spills, large-scale reactions) | Butyl Rubber | Viton® | Nitrile, Neoprene, Natural Rubber, PVC | Butyl rubber and Viton provide superior protection against a wide variety of aldehydes, ketones, and esters with longer breakthrough times.[6][7] |
Procedural Mandate: Proper Glove Technique
-
Inspect: Always inspect gloves for tears or punctures before use.
-
Donning: Pull gloves on to cover the wrist and the cuff of your lab coat.
-
Doffing: To remove, grasp the outside of one glove at the cuff with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Disposal: Dispose of contaminated gloves in the designated solid chemical waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[9][10]
Eye and Face Protection
Mandatory Procedure: At a minimum, ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles must be worn at all times when handling the compound.[11][12]
Expert Insight: Safety glasses with side shields offer baseline protection, but goggles provide a superior seal around the eyes, protecting against splashes and airborne dust. For operations with a significant splash hazard (e.g., transferring more than 100 mL of a solution), the use of a full-face shield over safety goggles is required.
Protective Clothing
A standard flame-resistant laboratory coat is mandatory to protect against incidental skin contact.[10] Ensure the coat is fully buttoned. For large-scale operations, a chemically resistant apron should be worn over the lab coat. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[9][13]
Respiratory Protection
Standard Operations: When working within a certified fume hood, respiratory protection is not typically required.[11][12]
Non-Standard or Emergency Situations: Respiratory protection is necessary if engineering controls fail, during a large spill, or if handling the powder outside of a fume hood. In such cases, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate pre-filter is required. All respirator use must be part of a formal respiratory protection program that includes fit-testing and training, as described in OSHA 1910.134.[4]
Operational and Disposal Plans
A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the lab.
Handling Workflow: From Bottle to Bench
The following diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
PPE Selection Logic
The choice of PPE is not static; it is an active risk assessment process. This decision tree illustrates the thought process for selecting the appropriate level of protection.
Caption: Decision-making process for selecting appropriate PPE.
Emergency Plan: Accidental Release
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Protect: Ensure you are wearing the appropriate PPE (at a minimum: Butyl gloves, chemical goggles, lab coat; add respirator if spill is large or outside a hood).[10]
-
Contain: For solid spills, gently sweep up the material, avoiding dust formation, and place it into a labeled, sealed container for disposal.[11][14] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then sweep into a waste container.[10]
-
Clean: Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, whether solid, liquid, or contaminated debris (gloves, paper towels), must be treated as hazardous chemical waste.
-
Segregation: Do not mix with other waste streams.
-
Labeling: Use a designated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and associated hazards.
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[15][16]
By integrating this expert-level understanding of the risks with robust, procedural controls, you can confidently and safely incorporate this compound into your research and development workflows, building a culture of safety that protects you, your colleagues, and your work.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ACETALDEHYDE | Occupational Safety and Health Administration [osha.gov]
- 4. nj.gov [nj.gov]
- 5. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 6. ekincikimya.com.tr [ekincikimya.com.tr]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemstock.ae [chemstock.ae]
- 10. technopharmchem.com [technopharmchem.com]
- 11. 2,4,6-Trimethoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
